molecular formula C9H11Cl2NO B3025660 3-Chlorocathinone hydrochloride

3-Chlorocathinone hydrochloride

Número de catálogo: B3025660
Peso molecular: 220.09 g/mol
Clave InChI: GQIVLNGPBZXFPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chlorocathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-6(11)9(12)7-3-2-4-8(10)5-7;/h2-6H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVLNGPBZXFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chlorocathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone hydrochloride (3-CC HCl), also known as 2-amino-1-(3-chlorophenyl)propan-1-one (B190177) hydrochloride, is a synthetic cathinone (B1664624) derivative. As a member of the substituted cathinone class, it shares a structural relationship with other psychoactive substances. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to support research and development activities.

Chemical Structure and Properties

3-Chlorocathinone is structurally analogous to the antidepressant bupropion, with the N-tert-butyl group removed, and is the N-demethylated analog of 3-chloromethcathinone (B1649792) (3-CMC).[1] The hydrochloride salt form enhances the compound's stability and solubility.

Caption: Chemical structure of this compound.

Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of 3-Chlorocathinone and its hydrochloride salt.

PropertyValueSource(s)
IUPAC Name 2-amino-1-(3-chlorophenyl)propan-1-one hydrochloride[2]
Synonyms 3-CC HCl, Norclophedrone HCl, 3-Chloro Cathinone Hydrochloride[2][3]
Molecular Formula C₉H₁₀ClNO • HCl[2]
Molecular Weight 220.09 g/mol [2]
Appearance Crystalline solid[4]
Solubility DMF: 1 mg/mlDMSO: 30 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 10 mg/ml[4]
UV λmax 247 nm[4]
CAS Number 2227990-16-9[2]

Experimental Protocols

General Synthesis of Substituted Cathinones

Step 1: α-Bromination of 3-Chloropropiophenone

The initial step is the α-bromination of 3-chloropropiophenone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, forming the intermediate 2-bromo-1-(3-chlorophenyl)propan-1-one. This reaction is typically carried out in a suitable solvent with a brominating agent.

Step 2: Amination and Hydrochloride Salt Formation

The α-bromoketone intermediate is then reacted with an amine. For the synthesis of 3-Chlorocathinone, this would involve a reaction with ammonia (B1221849) or a protected form of ammonia, followed by deprotection. The resulting free base is often unstable and is typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and facilitate handling.

General_Synthesis_Workflow A 3-Chloropropiophenone B α-Bromination A->B C 2-Bromo-1-(3-chlorophenyl)propan-1-one B->C D Amination C->D E 3-Chlorocathinone (Free Base) D->E F Treatment with HCl E->F G This compound F->G H Purification/Crystallization G->H

Caption: Generalized synthesis workflow for 3-Chlorocathinone HCl.

Analytical Characterization

The identification and characterization of cathinone derivatives, including this compound, are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy:

  • Used to identify the presence of key functional groups, such as the carbonyl (C=O) group, amine (N-H) group, and aromatic C-H and C-C bonds. An ATR-IR spectrum for the free base of 3-Chlorocathinone is available in the PubChem database.[5]

Mass Spectrometry (MS):

  • GC-MS: Gas chromatography coupled with mass spectrometry is a common technique for the separation and identification of volatile compounds. The mass spectrum provides the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule. A GC-MS entry for 2-amino-1-(3-chlorophenyl)propan-1-one is available in SpectraBase.[5]

Signaling Pathways and Mechanism of Action

3-Chlorocathinone is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its primary mechanism of action involves interacting with monoamine transporters, leading to the release of these neurotransmitters from presynaptic neurons into the synaptic cleft.

The half-maximal effective concentration (EC₅₀) values for the induction of monoamine release in rat brain synaptosomes are:

These values indicate that 3-Chlorocathinone has a nearly 10-fold preference for inducing the release of dopamine over serotonin and an approximately 1.5-fold preference for dopamine release over norepinephrine release.[1] This profile suggests potent psychostimulant effects mediated primarily through the dopaminergic and noradrenergic systems.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3CC 3-Chlorocathinone DAT Dopamine Transporter (DAT) 3CC->DAT Interacts with NET Norepinephrine Transporter (NET) 3CC->NET Interacts with SERT Serotonin Transporter (SERT) 3CC->SERT Interacts with VMAT2 Vesicular Monoamine Transporter 2 DA_vesicle Dopamine Vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release NE_vesicle Norepinephrine Vesicle NE_cleft Norepinephrine NE_vesicle->NE_cleft Release 5HT_vesicle Serotonin Vesicle 5HT_cleft Serotonin 5HT_vesicle->5HT_cleft Release DAT->DA_cleft Reverses transport NET->NE_cleft Reverses transport SERT->5HT_cleft Reverses transport DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor 5HT_receptor Serotonin Receptors 5HT_cleft->5HT_receptor

Caption: Mechanism of action of 3-Chlorocathinone as a monoamine releaser.

Conclusion

This compound is a synthetic cathinone with potent monoamine-releasing properties. This guide has summarized its key chemical and structural characteristics based on available data. While a detailed, step-by-step synthesis protocol and comprehensive spectral data are not widely published, the general methodologies for the synthesis and analysis of related cathinones provide a framework for working with this compound. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

The Dual-Action Mechanism of 3-Chlorocathinone Hydrochloride on Monoamine Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone (B1664624) derivative, has emerged as a psychoactive substance with a distinct pharmacological profile. Structurally related to methcathinone (B1676376) and other potent central nervous system stimulants, 3-CMC exerts its effects primarily through the modulation of monoamine transporters. This technical guide provides a comprehensive overview of the mechanism of action of 3-CMC on the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). It details the dual nature of its interaction as both a reuptake inhibitor and a substrate-type releaser, presents quantitative data from key in vitro studies, outlines the experimental protocols used to derive this data, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

3-Chlorocathinone, like other synthetic cathinones, directly interacts with the presynaptic monoamine transporters DAT, NET, and SERT.[1][2] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission.[1] 3-CMC's primary mechanism involves a dual action:

  • Inhibition of Monoamine Reuptake: 3-CMC binds to the monoamine transporters, blocking the reuptake of their respective neurotransmitters. This action leads to an increased concentration and prolonged presence of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic signaling.[1][2][3]

  • Substrate-Induced Monoamine Release: Beyond simple blockade, 3-CMC acts as a substrate for these transporters.[2][3] It is transported into the presynaptic neuron, a process which then triggers a reversal of the transporter's normal function, leading to the non-vesicular release of monoamines from the cytoplasm into the synapse. This process is often referred to as "reverse transport" or "efflux".[4] This releasing action is considered to be more effective at elevating synaptic monoamine levels than reuptake inhibition alone.[1]

Studies have indicated that 3-CMC displays a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[2][5]

Quantitative Analysis of 3-CMC Interaction with Monoamine Transporters

The potency of 3-CMC as both an inhibitor of monoamine uptake and a promoter of monoamine release has been quantified in several in vitro studies. The following tables summarize the key quantitative data, typically expressed as the half-maximal inhibitory concentration (IC₅₀) for uptake inhibition and the half-maximal effective concentration (EC₅₀) for induced release.

Table 1: Inhibition of Monoamine Uptake by 3-Chlorocathinone (IC₅₀ Values)
TransporterIC₅₀ (nM)Experimental SystemReference
Dopamine Transporter (DAT)342Rat Brain Synaptosomes[1]
Norepinephrine Transporter (NET)290Rat Brain Synaptosomes[1]
Serotonin Transporter (SERT)1194Rat Brain Synaptosomes[1]
Table 2: Substrate-Induced Monoamine Release by 3-Chlorocathinone (EC₅₀ Values)
TransporterEC₅₀ (nM)Experimental SystemReference
Dopamine Transporter (DAT)26Rat Brain Synaptosomes[1]
Norepinephrine Transporter (NET)19Rat Brain Synaptosomes[1]
Serotonin Transporter (SERT)211Rat Brain Synaptosomes[1]

Signaling Pathways and Logical Relationships

The interaction of 3-CMC with monoamine transporters initiates a cascade of events that ultimately leads to the amplification of monoaminergic neurotransmission. The following diagrams, generated using the DOT language, illustrate these pathways and the logical flow of experimental procedures.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamines_cyto Cytoplasmic Monoamines Vesicle->Monoamines_cyto Basal leakage Transporter Monoamine Transporter (DAT, NET, or SERT) Monoamines_cyto->Transporter 5. Reverse Transport (Efflux) Transporter->Monoamines_cyto Monoamines_synapse Synaptic Monoamines Transporter->Monoamines_synapse 3. Blocks Reuptake Transporter->Monoamines_synapse Three_CMC 3-Chlorocathinone Transporter->Three_CMC Monoamines_synapse->Transporter 1. Normal Reuptake Receptor Postsynaptic Receptors Monoamines_synapse->Receptor Increased Receptor Activation Three_CMC->Transporter 2. Binds to Transporter Three_CMC->Transporter 4. Transported into Neuron

Caption: Dual mechanism of 3-CMC at the monoamine transporter.

start Start: Prepare Transporter-Expressing System (HEK293 cells or Synaptosomes) preincubation Pre-incubate with varying concentrations of 3-CMC or vehicle control. start->preincubation add_radiolabel Add radiolabeled monoamine substrate (e.g., [3H]DA, [3H]NE, [3H]5-HT). preincubation->add_radiolabel incubation Incubate for a defined period (e.g., 5-10 minutes) at 37°C. add_radiolabel->incubation terminate Terminate uptake by rapid filtration or centrifugation through oil layer. incubation->terminate measure Measure radioactivity in cells/synaptosomes using liquid scintillation counting. terminate->measure analyze Analyze data to determine IC50 value (concentration of 3-CMC that inhibits 50% of uptake). measure->analyze

Caption: Workflow for Monoamine Uptake Inhibition Assay.

start Start: Prepare and Pre-load Transporter-Expressing System with radiolabeled monoamine. wash Wash to remove excess extracellular radiolabel. start->wash add_cmc Add varying concentrations of 3-CMC or vehicle control. wash->add_cmc incubation Incubate for a defined period (e.g., 10-30 minutes) at 37°C. add_cmc->incubation collect Collect the supernatant (extracellular medium). incubation->collect measure Measure radioactivity in the supernatant using liquid scintillation counting. collect->measure analyze Analyze data to determine EC50 value (concentration of 3-CMC that causes 50% of maximal release). measure->analyze

Caption: Workflow for Monoamine Release (Efflux) Assay.

Experimental Protocols

The following are detailed, representative methodologies for the key in vitro assays used to characterize the interaction of 3-CMC with monoamine transporters. These protocols are synthesized from established methods in the field.[6]

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound, such as 3-CMC, to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter or into synaptosomes.

1. Cell/Synaptosome Preparation:

  • HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to 80-90% confluency in appropriate media. On the day of the assay, cells are washed with phosphate-buffered saline (PBS) and detached. The cells are then resuspended in a Krebs-Ringer-HEPES (KRH) buffer.[7]
  • Rat Brain Synaptosomes: Synaptosomes (sealed presynaptic nerve terminals) are prepared from fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in KRH buffer.

2. Assay Procedure:

  • A 96-well plate is prepared with aliquots of the cell or synaptosome suspension.
  • Varying concentrations of this compound, dissolved in KRH buffer, are added to the wells. Control wells receive only the buffer (vehicle).
  • The plate is pre-incubated for 5-10 minutes at 37°C.[6]
  • The uptake reaction is initiated by adding a known concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well.
  • The incubation proceeds for a short, defined period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]
  • The reaction is terminated by rapid filtration through glass fiber filters, washing immediately with ice-cold KRH buffer to remove extracellular radiolabel.
  • The radioactivity trapped on the filters (representing the amount of substrate taken up by the cells/synaptosomes) is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The data are expressed as the percentage of inhibition of radiolabeled substrate uptake compared to the vehicle control.
  • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Monoamine Release (Efflux) Assay

This assay quantifies the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from cells or synaptosomes.

1. Pre-loading with Radiolabel:

  • HEK293 cells or synaptosomes are incubated with a radiolabeled monoamine substrate in KRH buffer for a sufficient time (e.g., 30 minutes at 37°C) to allow for uptake and accumulation of the radiolabel within the cytoplasm.

2. Assay Procedure:

  • After the loading period, the cells/synaptosomes are washed multiple times with ice-cold KRH buffer to remove all extracellular radiolabeled substrate.
  • The washed cells/synaptosomes are resuspended in fresh KRH buffer.
  • Varying concentrations of this compound are added to initiate the release of the pre-loaded radiolabel.
  • The mixture is incubated for a defined period (e.g., 10-30 minutes) at 37°C.
  • The reaction is terminated by separating the cells/synaptosomes from the supernatant, typically by centrifugation.
  • The amount of radioactivity in the supernatant (representing the released monoamine) is quantified by liquid scintillation counting.

3. Data Analysis:

  • The amount of release is calculated as a percentage of the total pre-loaded radioactivity.
  • The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Conclusion

This compound demonstrates a complex mechanism of action at monoamine transporters, functioning as both a potent reuptake inhibitor and a substrate-type releasing agent. Quantitative in vitro assays reveal a preference for the dopamine and norepinephrine transporters over the serotonin transporter. This dual-action profile, leading to a significant increase in synaptic monoamine concentrations, underpins its potent psychostimulant effects. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and professionals engaged in the study of synthetic cathinones and the development of novel therapeutics targeting the monoamine transport system.

References

Pharmacological Profile of 3-Chlorocathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocathinone hydrochloride (3-CMC HCl), a synthetic cathinone (B1664624) derivative, has emerged as a widely studied psychoactive substance. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. 3-CMC primarily acts as a monoamine transporter modulator, exhibiting a dual mechanism of action as both a reuptake inhibitor and a releasing agent for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1][2][3] This modulation of monoaminergic systems underlies its stimulant effects, which have been characterized in both in vitro and in vivo models. This guide synthesizes the current understanding of 3-CMC's pharmacodynamics and pharmacokinetics, presents quantitative data in a structured format, details relevant experimental methodologies, and provides a visual representation of its mechanism of action.

Introduction

3-Chlorocathinone (1-(3-chlorophenyl)-2-(methylamino)propan-1-one), commonly known as 3-CMC, is a substituted cathinone that has been identified in the recreational drug market.[1][4] Its hydrochloride salt is the typically encountered form in research and forensic settings. Structurally analogous to other cathinones like mephedrone, 3-CMC's pharmacological activity is primarily attributed to its interaction with monoamine transporters.[4] Understanding its detailed pharmacological profile is crucial for predicting its physiological and toxicological effects, as well as for the development of potential therapeutic interventions for stimulant use disorders.

Pharmacodynamics

The primary mechanism of action of 3-CMC is the modulation of dopamine, norepinephrine, and serotonin neurotransmission in the central nervous system.[1][2] It achieves this by directly interacting with their respective transporters: DAT, NET, and SERT.

Interaction with Monoamine Transporters

3-CMC functions as both a reuptake inhibitor and a releasing agent at all three major monoamine transporters.[1][2] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby potentiating their signaling.

The following tables summarize the in vitro data on the interaction of 3-CMC and its close analog, 3-chlorocathinone (3-CC), with monoamine transporters. It is important to note the absence of specific binding affinity (Ki) values for 3-CMC in the current literature. The data for 3-CC, which lacks the N-methyl group of 3-CMC, is included for comparative purposes and suggests a potent interaction with these transporters.

Table 1: In Vitro Potency of 3-Chlorocathinone (3-CMC) at Monoamine Transporters

TransporterIC50 (nM)EC50 (nM)
SERT 1194211
NET 29019
DAT Data Not AvailableData Not Available

Source: Wikiwand. Data represents the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.

Table 2: In Vitro Potency of 3-Chlorocathinone (3-CC) at Monoamine Transporters

TransporterEC50 (nM) for Release
Dopamine (DAT) 64
Norepinephrine (NET) 105
Serotonin (SERT) 567

Source: Wikipedia. Data from experiments using rat brain synaptosomes.

In Vivo Effects: Locomotor Activity

In animal models, 3-CMC demonstrates stimulant properties, consistent with its mechanism of action. Studies in mice have shown that 3-CMC induces a dose-dependent increase in spontaneous horizontal locomotor activity.[5][6][7]

Table 3: Effect of 3-Chlorocathinone (3-CMC) on Horizontal Locomotor Activity in Mice

Dose (mg/kg)Total Distance Traveled (relative to control)
5 Significant elevation observed 0-40 min post-injection
10 Significantly higher than control
20 Significantly higher than control

Source: Wojcieszak et al., 2020.[7] Experiments were conducted in male C57BL/6J mice.

Pharmacokinetics

Metabolism

The metabolism of 3-CMC has been investigated in both human samples and animal models.[1][8][9] The primary metabolic pathways involve N-dealkylation and reduction of the ketone group.[1][4] Key identified metabolites include:

  • Dihydro-3-CMC: Formed by the reduction of the β-keto group.[1][8]

  • N-desmethyl-3-CMC (3-Chlorocathinone): Resulting from the removal of the methyl group from the nitrogen atom.[1][4]

  • N-desmethyl-dihydro-3-CMC: A product of both N-demethylation and ketone reduction.[1][4]

  • ω-carboxylated metabolites: Recent studies have identified metabolites resulting from a combination of N-demethylation and ω-carboxylation as major metabolites in human urine.[9]

The bioactivity of these metabolites is largely unknown.[1]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (Generalized Protocol)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound like 3-CMC for DAT, NET, and SERT.

4.1.1. Materials

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

4.1.2. Procedure

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (3-CMC HCl). For determining non-specific binding, add a high concentration of a known inhibitor instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Release Assay (Generalized Protocol)

This protocol describes a general method to measure the ability of a test compound like 3-CMC to induce the release of neurotransmitters from pre-loaded synaptosomes.

4.2.1. Materials

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • Test compound (3-CMC HCl) solutions.

  • Superfusion apparatus or multi-well plates.

  • Scintillation counter and scintillation fluid.

4.2.2. Procedure

  • Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in buffer.

  • Pre-loading: Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for its uptake into the nerve terminals.

  • Release Assay (Superfusion Method):

    • Transfer the pre-loaded synaptosomes to a superfusion chamber.

    • Continuously perfuse the synaptosomes with buffer to establish a stable baseline of radioactivity release.

    • Introduce the test compound (3-CMC HCl) at various concentrations into the perfusion buffer and collect fractions of the superfusate over time.

  • Release Assay (Multi-well Plate Method):

    • Aliquot the pre-loaded synaptosomes into a 96-well plate.

    • Add the test compound (3-CMC HCl) at various concentrations to the wells.

    • Incubate for a short period (e.g., 5-10 minutes).

    • Separate the synaptosomes from the supernatant by filtration or centrifugation.

  • Quantification: Measure the radioactivity in the collected superfusate fractions or the supernatant using a scintillation counter.

  • Data Analysis: Express the amount of neurotransmitter released as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value of the test compound from a concentration-response curve.

Mechanism of Action Visualization

The following diagrams illustrate the proposed mechanism of action of 3-Chlorocathinone at the monoamine synapse and a generalized workflow for its in vitro characterization.

3-CMC_Mechanism_of_Action Mechanism of 3-CMC at the Dopamine Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dopamine_cyto Dopamine vesicle->dopamine_cyto Release dat Dopamine Transporter (DAT) dat->dopamine_cyto Reverses Transport dopamine_syn Dopamine dat->dopamine_syn Release cmc_in 3-CMC cmc_in->dat Enters neuron via DAT dopamine_cyto->dat Uptake dopamine_syn->dat Reuptake dopamine_receptor Dopamine Receptor dopamine_syn->dopamine_receptor Binds cmc_syn 3-CMC cmc_syn->dat Blocks Reuptake signaling Downstream Signaling dopamine_receptor->signaling Activation

Caption: 3-CMC's dual action at the dopamine synapse.

Experimental_Workflow In Vitro Pharmacological Profiling Workflow for 3-CMC start Start: Characterization of 3-CMC in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding Assay (DAT, NET, SERT) in_vitro->binding uptake Neurotransmitter Uptake Assay (DAT, NET, SERT) in_vitro->uptake release Synaptosomal Release Assay (DA, NE, 5-HT) in_vitro->release ki_values Determine Ki values (Binding Affinity) binding->ki_values ic50_values Determine IC50 values (Reuptake Inhibition) uptake->ic50_values ec50_values Determine EC50 values (Release Potency) release->ec50_values

Caption: Workflow for in vitro characterization of 3-CMC.

Conclusion

This compound is a potent psychoactive substance that primarily functions as a monoamine transporter reuptake inhibitor and releasing agent. Its activity at DAT, NET, and SERT leads to increased extracellular levels of dopamine, norepinephrine, and serotonin, which underlies its stimulant effects observed in vivo. While quantitative data on its direct binding affinities (Ki) are still needed, the available IC50 and EC50 values indicate a significant interaction with these transporters. The metabolic profile of 3-CMC is characterized by N-dealkylation and ketone reduction. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of 3-CMC and its metabolites, which will be critical for understanding its abuse potential and for the development of effective public health responses.

References

An In-Depth Technical Guide on the Interaction of 3-Chlorocathinone Hydrochloride with Dopamine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), a synthetic cathinone (B1664624), has emerged as a prominent new psychoactive substance (NPS) with psychostimulant effects.[1] Structurally analogous to other cathinone derivatives like mephedrone (B570743) (4-MMC) and 3-methylmethcathinone (3-MMC), 3-CMC exerts its primary pharmacological effects through interaction with monoamine transporters.[1][2] This technical guide provides a comprehensive overview of the interaction of 3-Chlorocathinone hydrochloride (3-CMC) with the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), crucial proteins in the regulation of dopaminergic and serotonergic neurotransmission. Understanding these interactions at a molecular level is paramount for the scientific and medical communities to predict its psychoactive effects, abuse liability, and potential neurotoxicity.

This document summarizes the available quantitative data on the functional activity of 3-CMC at DAT and SERT, details the experimental protocols used to derive this data, and provides visualizations of the key pathways and experimental workflows.

Data Presentation: Quantitative Analysis of 3-CMC Interaction with DAT and SERT

The primary mechanism of action of 3-CMC involves its ability to act as a substrate for monoamine transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of their release.[3][4] The following table summarizes the available quantitative data on the functional activity of 3-CMC at the dopamine and serotonin transporters from in vitro studies using rat brain synaptosomes.

CompoundTransporterAssay TypeParameterValue (nM)DAT/SERT Selectivity RatioReference
3-Chloromethcathinone (3-CMC)DATMonoamine ReleaseEC5081 ± 148.8[Walther et al., 2019]
SERTMonoamine ReleaseEC50710 ± 120[Walther et al., 2019]

Note: EC50 (half-maximal effective concentration) values represent the concentration of 3-CMC required to elicit 50% of the maximal monoamine release. The DAT/SERT selectivity ratio is calculated from the EC50 values and indicates a slight preference for the dopamine transporter.[4]

Experimental Protocols

The quantitative data presented above were primarily derived from monoamine release assays using rat brain synaptosomes. The following is a detailed description of a typical experimental protocol for such an assay, based on methodologies cited in the literature.

Monoamine Transporter-Mediated Release Assay

Objective: To determine the potency and efficacy of a test compound (e.g., 3-CMC) to induce the release of radiolabeled monoamines from preloaded synaptosomes.

Materials:

  • Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus or whole brain minus striatum for SERT)

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Krebs-HEPES buffer

  • Radiolabeled monoamine ([³H]dopamine or [³H]serotonin)

  • Test compound (3-CMC hydrochloride) dissolved in an appropriate vehicle (e.g., water or DMSO)

  • Positive control (e.g., d-amphetamine for DAT, fenfluramine (B1217885) for SERT)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomal suspension with a low concentration of the respective radiolabeled monoamine (e.g., 10 nM [³H]dopamine or [³H]serotonin) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake into the nerve terminals.

  • Release Assay:

    • After loading, wash the synaptosomes with fresh buffer to remove excess radiolabel. This can be done by repeated centrifugation and resuspension or by filtration.

    • Aliquot the preloaded synaptosomes into assay tubes.

    • Add varying concentrations of the test compound (3-CMC) or the positive control to the tubes.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated release of the radiolabel.

  • Termination and Measurement:

    • Terminate the release reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes from the extracellular buffer containing the released radiolabel.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radiolabel.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabel released for each concentration of the test compound. This is typically determined by subtracting the radioactivity remaining in the synaptosomes at a given drug concentration from the radioactivity in the vehicle-treated control.

    • Plot the percentage of release against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Signaling Pathway of 3-CMC at the Synapse

3-CMC_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3-CMC 3-CMC DAT Dopamine Transporter (DAT) 3-CMC->DAT Binds to & enters SERT Serotonin Transporter (SERT) 3-CMC->SERT Binds to & enters DA_synapse DAT->DA_synapse Reuptake SER_synapse SERT->SER_synapse Reuptake DA_vesicle Dopamine Vesicle DA_cyto DA_vesicle->DA_cyto Release SER_vesicle Serotonin Vesicle SER_cyto SER_vesicle->SER_cyto Release DA_cyto->DAT Reverse Transport (Efflux) SER_cyto->SERT Reverse Transport (Efflux) DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to SER_receptor Serotonin Receptors SER_synapse->SER_receptor Binds to

Caption: Mechanism of action of 3-CMC at dopaminergic and serotonergic synapses.

Experimental Workflow for Monoamine Release Assay

Monoamine_Release_Assay_Workflow start Start: Rat Brain Tissue homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (Remove Debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (Pellet Synaptosomes) centrifugation1->centrifugation2 resuspension Resuspend in Krebs-HEPES Buffer centrifugation2->resuspension loading Incubate with [3H]DA or [3H]5-HT (37°C) resuspension->loading washing Wash to Remove Excess Radiotracer loading->washing incubation Incubate with 3-CMC (Various Concentrations, 37°C) washing->incubation filtration Rapid Filtration (Separate Synaptosomes) incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (Calculate EC50) scintillation->analysis

Caption: Step-by-step workflow of a typical monoamine release assay.

Logical Relationship of 3-CMC's Effects

3-CMC_Effects_Relationship substance 3-Chloromethcathinone (3-CMC) interaction Interaction with DAT and SERT substance->interaction mechanism Dual Mechanism: - Reuptake Inhibition - Substrate-induced Release (Efflux) interaction->mechanism neurochemical Increased Synaptic Concentrations of Dopamine and Serotonin mechanism->neurochemical dopamine ↑ Dopamine neurochemical->dopamine serotonin ↑ Serotonin neurochemical->serotonin effects Psychoactive Effects dopamine->effects serotonin->effects stimulant Stimulant Properties effects->stimulant abuse Abuse Liability effects->abuse neurotoxicity Potential Neurotoxicity effects->neurotoxicity

Caption: Logical flow from molecular interaction to physiological effects of 3-CMC.

Conclusion

3-Chloromethcathinone hydrochloride is a potent monoamine releasing agent with a preference for the dopamine transporter over the serotonin transporter.[4] Its ability to increase extracellular levels of both dopamine and serotonin underlies its psychostimulant effects. The provided quantitative data, derived from monoamine release assays, offers valuable insight into its pharmacological profile. Further research, particularly utilizing human recombinant transporters to determine binding affinities (Ki) and reuptake inhibition potencies (IC50), would provide a more complete understanding of 3-CMC's interaction with these critical neural targets. The detailed experimental protocols and visualizations included in this guide serve as a resource for researchers and drug development professionals working to characterize the pharmacology and toxicology of novel psychoactive substances.

References

In Vitro Cytotoxicity of 3-Chlorocathinone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone, has emerged as a widely abused novel psychoactive substance. Understanding its cytotoxic profile is crucial for assessing its potential harm and developing therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 3-CMC, focusing on studies conducted using the human neuroblastoma SH-SY5Y cell line, a relevant model for neuronal cells. This document summarizes key quantitative data, details experimental protocols for common cytotoxicity assays, and visualizes the proposed signaling pathways involved in 3-CMC-induced cell death. The information presented is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound (3-CMC) has been primarily evaluated using the human neuroblastoma SH-SY5Y cell line. The cytotoxic effects are observed to be dependent on both the concentration of the compound and the duration of exposure. Longer incubation times generally result in increased cytotoxicity.[1][2]

The following table summarizes the key quantitative findings from published studies. The primary methods used to assess cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability, and the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Cell LineAssayExposure TimeConcentration (µM)ResultReference
SH-SY5YMTT24 hoursUp to 300 µMNo significant effect on cell viability[1][2]
SH-SY5YMTT72 hours50 µMSignificant decrease in cell viability[1][2]
SH-SY5YMTT72 hours100 µMSignificant decrease in cell viability[1][2]
SH-SY5YMTT72 hours300 µMCell viability decreased by approximately 49-50%[1][2]
SH-SY5YLDH48 hours100 µMSignificant increase in LDH release[1][2]
SH-SY5YLDH48 hours200 µMSignificant increase in LDH release[1][2]
SH-SY5YLDH48 hours300 µM~21% of positive control (maximal damage)[1][2]
Differentiated SH-SY5YMTT24 hoursN/ALC50: 1.3 mM[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the in vitro cytotoxicity studies of 3-CMC.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

  • Treatment: For cytotoxicity assays, cells are seeded in 96-well plates. After allowing for cell attachment, the culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control (medium without the drug) is run in parallel.

MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Drug Incubation: Expose the cells to varying concentrations of 3-CMC hydrochloride for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well.[4]

  • Incubation with MTT: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[4][5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells, which are considered 100% viable.

LDH Assay for Cytotoxicity

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves the following steps:

    • Transfer a portion of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.[6][7]

    • Add a stop solution.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.[6][7]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent to achieve maximum LDH release).

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxicity of synthetic cathinones, including 3-CMC, is believed to be mediated through indirect mechanisms rather than direct interaction with monoamine transporters.[1][2] The primary proposed pathways involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of 3-CMC.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A SH-SY5Y Cell Culture B Seed cells in 96-well plates A->B C Expose cells to 3-CMC Hydrochloride B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Membrane Integrity) C->E F Measure Absorbance D->F E->F G Calculate % Viability/ % Cytotoxicity F->G

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

Proposed Signaling Pathway for 3-CMC-Induced Cytotoxicity

The following diagram outlines the proposed signaling cascade initiated by 3-CMC, leading to neuronal cell death. This pathway is hypothesized based on studies of 3-CMC and other synthetic cathinones.[8][9][10]

G cluster_0 Initiation cluster_1 Cellular Stress cluster_2 Mitochondrial Dysfunction cluster_3 Apoptosis Cascade cluster_4 Cellular Damage A 3-CMC Exposure B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Stress B->C D Mitochondrial Membrane Potential Depolarization C->D E Decreased ATP Production D->E F Release of Pro-apoptotic Factors (e.g., Cytochrome c) D->F I Cell Death E->I G Activation of Caspases 3 & 7 F->G H Apoptosis G->H H->I

Caption: Proposed signaling pathway of 3-CMC-induced cytotoxicity.

Conclusion

The available in vitro data strongly suggest that this compound exhibits significant cytotoxicity towards neuronal cells, particularly after prolonged exposure. The mechanism of cell death is likely multifaceted, involving the induction of oxidative stress and subsequent mitochondrial dysfunction, culminating in apoptosis. The provided experimental protocols and data serve as a foundational guide for researchers investigating the toxicological properties of 3-CMC and other synthetic cathinones. Further research is warranted to fully elucidate the intricate molecular pathways involved and to explore potential therapeutic strategies to mitigate the neurotoxic effects of these substances.

References

Neurotoxic Potential of Chlorinated Cathinone Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The emergence of chlorinated synthetic cathinone (B1664624) analogs, such as 4-chloromethcathinone (4-CMC) and 3-chloromethcathinone (B1649792) (3-CMC), on the new psychoactive substances (NPS) market presents a significant public health concern. This document provides a detailed examination of the neurotoxic potential of these compounds, intended for researchers, scientists, and drug development professionals. It synthesizes current in vitro and in vivo data, outlines key experimental methodologies, and visualizes the underlying molecular pathways. The core finding is that the addition of a chlorine atom to the cathinone structure significantly enhances cytotoxicity. The primary mechanisms of neurotoxicity involve disruption of monoamine systems, induction of oxidative stress, severe mitochondrial dysfunction, and subsequent activation of apoptotic cell death pathways. Hyperthermia is a critical factor that exacerbates these neurotoxic effects.

Introduction to Synthetic Cathinones and Chlorinated Analogs

Synthetic cathinones are β-keto analogs of amphetamines, designed to mimic the psychostimulant effects of substances like cocaine, MDMA, and methamphetamine.[1][2] Their primary mechanism of action involves interfering with the normal function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3][4] This interference leads to an increase in extracellular monoamine concentrations in the synaptic cleft, thereby enhancing neuronal signaling.[3][5]

The "second generation" of synthetic cathinones includes halogenated compounds, with chlorinated analogs like 4-CMC (clephedrone) becoming prevalent after 2014.[6][7] There is considerable concern regarding the neurotoxicity of these chlorinated forms, drawing parallels to the known increased toxicity of chlorinated amphetamines.[7] Studies have confirmed that the inclusion of a chlorine atom in the aromatic ring significantly increases the cytotoxicity of cathinone analogs when compared to their non-chlorinated counterparts like mephedrone.[5]

Core Mechanisms of Neurotoxicity

The neurotoxic cascade initiated by chlorinated cathinones is multifactorial, stemming from their interaction with monoamine transporters and culminating in neuronal cell death.

Monoamine Transporter Disruption

Like other cathinones, chlorinated analogs act as monoamine transporter substrates, meaning they not only block the reuptake of neurotransmitters but also induce their release by reversing the normal direction of transporter flux.[4][8][9] 4-CMC, for instance, is a non-selective releasing agent at DAT, NET, and SERT, with a potency profile similar to mephedrone.[9][10] This massive, non-physiological surge in synaptic monoamines, particularly dopamine and serotonin, is a key initiating event in their neurotoxic effects.

Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of cellular damage is the induction of oxidative stress.[10][11] Chlorinated cathinones have been shown to significantly increase the production of intracellular reactive oxygen species (ROS).[5][12] This oxidative burden directly impacts mitochondrial function.[13]

Key findings include:

  • Impaired Mitochondrial Respiration: 4-CMC impairs the function of the mitochondrial electron transport chain.[12][14]

  • Mitochondrial Membrane Depolarization: Several of the most toxic chlorinated cathinones cause significant disruption of the mitochondrial membrane potential.[5]

  • ATP Depletion: A consistent finding across studies is a concentration-dependent decrease in intracellular ATP levels, indicating a severe bioenergetic crisis within the neuron.[11][12][14]

These effects create a vicious cycle where mitochondrial dysfunction leads to more ROS production, which in turn causes further mitochondrial damage.[13]

Apoptotic Cell Death

The combination of oxidative stress and mitochondrial collapse pushes the cell towards programmed cell death, or apoptosis. The mitochondrial pathway of apoptosis is a key feature of chlorinated cathinone neurotoxicity. Evidence for this includes the activation of key executioner caspases, such as caspase-3, as well as chromatin condensation and the formation of pyknotic nuclei.[8][11][12]

Aggravating Factors: Hyperthermia

Hyperthermia, a common side effect of high doses of psychostimulants, significantly exacerbates the neurotoxicity of chlorinated cathinones.[12][14] Studies conducted at elevated temperatures (40.5 °C) compared to normothermic conditions (37 °C) demonstrate:

  • Increased cytotoxicity (plasma membrane damage).[12][14]

  • More pronounced decreases in intracellular ATP.[14]

  • Accentuated mitochondrial ROS formation.[12][14]

These findings are clinically relevant, as they suggest that the neurotoxic risk is substantially higher in real-world scenarios where users may experience drug-induced hyperthermia.[12]

Quantitative Assessment of Neurotoxicity

The following tables summarize the key quantitative data from in vitro and in vivo studies on chlorinated cathinone analogs.

Table 1: In Vitro Cytotoxicity of Chlorinated Cathinones in SH-SY5Y Cells

Compound Assay Type Exposure Time Key Finding Reference
Various Chloro-Cathinones Cytotoxicity (General) Not Specified LC50 values ranged from 0.6 to 2.5 mM. [5]
4-CMC Mitochondrial Activity (MTT) 24 hours Statistically significant decrease in viability at 200 and 300 μM. [6]
4-CMC Mitochondrial Activity (MTT) 72 hours Considerable cytotoxicity starting at 100 μM, reaching ~50% cell death. [6]
3-CMC Mitochondrial Activity (MTT) 72 hours Considerable cytotoxicity starting at 50 μM, reaching ~51% cell death. [6][15]
4-CMC Membrane Integrity (LDH) 48 hours Concentration-dependent increase in LDH release from 100-300 μM. [15][16]
4-CMC ATP Content (Normothermia) 24 hours ATP decrease started at 500 μM. [14]
4-CMC ATP Content (Hyperthermia) 24 hours ATP decrease started at 500 μM and was significantly more toxic than at 37°C. [14]
4-CMC Apoptosis/Necrosis (Hyperthermia) 6 hours Significant increase in apoptotic and necrotic cells at 1000 and 2000 μM. [12][14]

| 4-CMC | Caspase-3 Activation (Hyperthermia) | 6 hours | Significant activation of caspase-3 at 1000 and 2000 μM. |[12][14] |

Table 2: Effects of 4-CMC on Monoamine Transporters

Transporter Action Metric Value (nM) Reference
DAT Release EC50 91 ± 11 [10]
NET Release EC50 99 ± 18 [10]
SERT Release EC50 169 ± 20 [10]
DAT Uptake Inhibition IC50 208 [7]
NET Uptake Inhibition IC50 75.5 [7]

| SERT | Uptake Inhibition | IC50 | 670 |[7] |

Table 3: In Vivo Physiological Effects of 4-CMC in Rodents

Species Parameter Dose (mg/kg) Effect Reference
Rat Blood Pressure 3 and 10 Significant, dose-dependent elevation. [9]
Rat Heart Rate 3 and 10 Significant elevation. [9]
Rat Body Temperature 10 Decrease of nearly 1°C. [9]

| Mouse | Horizontal Locomotor Activity | 5, 10, 20 | Dose-dependent increases. |[6][7][16] |

Key Experimental Methodologies

The assessment of chlorinated cathinone neurotoxicity relies on a combination of established in vitro and in vivo protocols.

In Vitro Neurotoxicity Assays
  • Cell Culture: The human neuroblastoma SH-SY5Y cell line is the most commonly used model.[3][5][12] Cells are often differentiated into a more mature dopaminergic neuronal phenotype to better model the neurons targeted by these substances.[3][5][13]

  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes, serving as an indicator of overall metabolic activity and cell viability. A decrease in MTT reduction signifies cytotoxicity.[17][16]

    • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a direct marker of cytotoxicity and cell lysis.[8][17]

Oxidative Stress and Mitochondrial Function Analysis
  • ROS/RNS Production: Intracellular ROS levels are typically measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[17]

  • Mitochondrial Superoxide (B77818) Production: Specific probes are used to measure superoxide formation within the mitochondria, a key indicator of electron transport chain dysfunction.[12]

  • Cellular Respiration: High-resolution respirometry is used to measure the cellular oxygen consumption rate (OCR), providing detailed information on the function of the mitochondrial electron transport chain complexes.[18]

  • ATP Measurement: Intracellular ATP content is quantified using luminescence-based assays, providing a direct measure of the cell's energy status.[12][14]

Apoptosis Detection
  • Caspase Activity Assays: The activity of key executioner caspases, particularly caspase-3, is measured using substrates that release a fluorescent or colorimetric signal upon cleavage.[12][14][17]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane (an early apoptotic sign), while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).[17]

In Vivo Models
  • Spontaneous Locomotor Activity: Mice are administered the test compound and placed in an open-field arena equipped with infrared beams to track horizontal (ambulation) and vertical (rearing) movements. This assesses the psychostimulant effects of the drug.[6][16]

  • Cardiovascular and Thermoregulatory Monitoring: Rats are surgically implanted with biotelemetry devices to continuously measure blood pressure, heart rate, and core body temperature following drug administration.[9]

Visualizing Neurotoxic Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this paper.

G cluster_0 Initiating Event cluster_1 Cellular Stress Response cluster_2 Cell Death Pathway Cathinone Chlorinated Cathinone Transporters Monoamine Transporters (DAT, SERT, NET) Cathinone->Transporters Inhibition & Reversal Monoamine ↑ Synaptic Monoamines Transporters->Monoamine ROS ↑ Reactive Oxygen Species (ROS) Monoamine->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Damage Mito_Dys->ROS Amplification ATP ↓ ATP Depletion Mito_Dys->ATP Caspase Caspase Activation Mito_Dys->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling cascade of chlorinated cathinone neurotoxicity.

G cluster_0 In Vitro Model cluster_1 Endpoint Assays cluster_2 Data Analysis start Culture SH-SY5Y Neuroblastoma Cells treat Expose Cells to Chlorinated Cathinone start->treat A1 Cytotoxicity (MTT, LDH) treat->A1 A2 Oxidative Stress (ROS Probes) treat->A2 A3 Mitochondrial Function (ATP, Respirometry) treat->A3 A4 Apoptosis (Caspase, Annexin V) treat->A4 end Quantify Neurotoxic Potential (LC50/IC50) A1->end A2->end A3->end A4->end

Caption: General experimental workflow for in vitro neurotoxicity assessment.

G cluster_0 Chemical Structure cluster_1 Biological Effect Structure Cathinone Backbone Chlorination Addition of Chlorine Atom Structure->Chlorination Modification Cytotoxicity Increased Cytotoxicity Chlorination->Cytotoxicity Leads to Neurotoxicity Enhanced Neurotoxicity Cytotoxicity->Neurotoxicity Contributes to

Caption: Relationship between chlorination and increased cytotoxicity.

Conclusion and Future Research Directions

The available evidence strongly indicates that chlorinated cathinone analogs are potent neurotoxins with a significantly higher risk profile than their non-halogenated predecessors.[5] The primary neurotoxic mechanisms are centered on oxidative stress and mitochondrial dysfunction, leading to apoptotic cell death.[11][13] These effects are dangerously amplified by hyperthermia.[14]

For drug development professionals, these compounds serve as important case studies in how minor structural modifications can drastically alter toxicological profiles. For researchers and public health officials, the data underscores the severe risks associated with the use of these substances.

Future research should focus on:

  • Metabolite Toxicity: Investigating whether the metabolites of chlorinated cathinones contribute to or are the primary drivers of neurotoxicity.

  • Long-term Neurotoxicity: Conducting in vivo studies to assess the long-term consequences of exposure, such as persistent neurotransmitter deficits and neuroinflammation.[1]

  • Blood-Brain Barrier Permeability: Quantifying the ability of these compounds to cross the blood-brain barrier, which influences their effective concentration in the CNS.

  • Therapeutic Interventions: Exploring the potential of antioxidants and mitochondrial-protective agents to mitigate the acute neurotoxic effects following overdose.[8]

References

Biotransformation and Metabolism of 3-Chlorocathinone Hydrochloride in Murine Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone (3-CMC), also known as clophedrone, is a synthetic stimulant of the cathinone (B1664624) class. As a new psychoactive substance (NPS), understanding its pharmacological and toxicological profile is of significant interest for public health and drug development. Murine models are crucial in preclinical studies to elucidate the metabolic fate of such compounds, providing insights into their efficacy and safety. This technical guide provides a comprehensive overview of the current knowledge on the biotransformation and metabolism of 3-Chlorocathinone hydrochloride in murine models, focusing on metabolic pathways, quantitative analysis, and detailed experimental protocols.

Metabolic Pathways of 3-Chlorocathinone in Murine Models

The metabolism of 3-CMC in mice primarily proceeds through two major pathways: β-keto reduction and N-demethylation.[1][2] These phase I reactions result in the formation of several key metabolites. The main metabolites identified in murine blood samples are two stereoisomers of dihydro-3-CMC, N-demethyl-3-CMC, and dihydro-N-demethyl-3-CMC.[1][2][3] In silico studies have also predicted N-dealkylation, N-hydroxylation, and phenyl hydroxylation as potential metabolic reactions.[4]

The primary metabolic transformations observed are:

  • β-Keto Reduction: The ketone group on the propiophenone (B1677668) backbone is reduced to a secondary alcohol, forming the two stereoisomers of dihydro-3-CMC.

  • N-demethylation: The methyl group is removed from the nitrogen atom, resulting in the formation of N-demethyl-3-CMC.

  • Combined Reactions: A combination of both β-keto reduction and N-demethylation leads to the formation of dihydro-N-demethyl-3-CMC.[1][2]

Metabolic_Pathway_3CMC cluster_parent 3-Chlorocathinone (3-CMC) cluster_metabolites Metabolites 3_CMC 3-Chlorocathinone N_demethyl_3CMC N-demethyl-3-CMC 3_CMC->N_demethyl_3CMC N-demethylation Dihydro_3CMC dihydro-3-CMC (Stereoisomers) Dihydro_N_demethyl_3CMC dihydro-N-demethyl-3-CMC Dihydro_3CMC->Dihydro_N_demethyl_3CMC N-demethylation N_demethyl_3CMC->Dihydro_N_demethyl_3CMC β-Keto Reduction

Figure 1: Proposed metabolic pathway of 3-Chlorocathinone in murine models.

Quantitative Analysis of 3-CMC and its Metabolites

Quantitative analysis of 3-CMC and its metabolites in biological matrices is primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS).[1][2] The following tables summarize the available quantitative data from a study involving the intraperitoneal administration of 10 mg/kg 3-CMC to female ICR (CD-1®) mice, with blood samples collected via dried blood spot (DBS) technique.[1]

Table 1: Mean Concentration of 3-CMC in Murine Blood (DBS) Over Time

Time Post-Administration (minutes)Mean Concentration (ng/mL)
6010
1204
2402
3601
> 720Not Detected

Data from a study where 3-CMC was detected up to 6 hours post-administration.[1]

Table 2: Stability of 3-CMC and its Metabolites in Dried Blood Spots (DBS) at Room Temperature

CompoundMean Percentage Deviation from Initial Concentration
After 30 Days
3-CMC -67%
dihydro-3-CMC Metabolites -5% to -37%
N-demethyl-3-CMC -48% to -88%

This data indicates that while the parent drug 3-CMC shows significant degradation, its dihydro-metabolites are more stable in DBS samples.[1][2]

Experimental Protocols

This section outlines a typical experimental workflow for studying the biotransformation and metabolism of 3-CMC in a murine model, based on published methodologies.[1]

Animal Model and Husbandry
  • Species: Mus musculus

  • Strain: ICR (CD-1®), female

  • Weight: 25-30 g

  • Housing: Group-housed (8-10 mice per cage) with a 12:12-h light-dark cycle.

  • Diet: Ad libitum access to standard rodent chow and water.

Drug Administration
  • Compound: this compound, dissolved in saline (0.9%).

  • Dosage: 10 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Injection Volume: 4 µL/g of body weight.[1]

Sample Collection
  • Biological Matrix: Whole blood.

  • Technique: Dried Blood Spot (DBS).

  • Sampling Site: Submandibular vein.

  • Time Points: 1, 2, 4, 6, 8, 12, and 24 hours post-injection.[1]

  • Procedure: Approximately 30 µL of blood is collected per drop and pipetted onto a DBS cartridge. The spots are allowed to dry at room temperature before analysis.[1]

Sample Preparation for LC-MS/MS Analysis
  • Excise the dried blood spot from the cartridge.

  • Place the spot in a glass tube and add 500 µL of methanol/0.1% formic acid containing an internal standard (e.g., methamphetamine-D5).

  • Vortex the tube for 1 minute.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Analytical Instrumentation and Conditions
  • Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) or a high-resolution mass spectrometer (LC-HRMS).[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS Parameters (example):

    • Capillary Voltage: 3 kV

    • Ion Source Temperature: 150°C

    • Nebulizing Gas (Nitrogen) Temperature: 400°C

    • Nebulizing Gas Flow: 800 L/h

    • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Animal_Model Murine Model (ICR CD-1® Mice) Drug_Admin 3-CMC Administration (10 mg/kg, i.p.) Sample_Collection Blood Collection (DBS) (Submandibular Vein) Drug_Admin->Sample_Collection Extraction Solvent Extraction (Methanol/Formic Acid) Sample_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS or LC-HRMS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Figure 2: General experimental workflow for 3-CMC metabolism studies in mice.

Enzymology of 3-CMC Metabolism

The specific enzymes responsible for the metabolism of 3-CMC in murine models have not been definitively identified in the reviewed literature. However, based on the observed metabolic pathways (N-demethylation and keto reduction), it is highly probable that cytochrome P450 (CYP) enzymes are involved in the oxidative N-demethylation step. For other cathinones, CYP2D6 has been identified as a key enzyme in their metabolism.[5][6] The reduction of the β-keto group is likely catalyzed by carbonyl reductases. Further research employing in vitro systems with specific enzyme inhibitors or recombinant enzymes is necessary to precisely identify the enzymatic players in 3-CMC biotransformation in mice.

Conclusion

The biotransformation of this compound in murine models involves primary metabolic pathways of β-keto reduction and N-demethylation, leading to the formation of dihydro- and N-demethylated metabolites. The parent compound exhibits a relatively short detection window in blood, while its dihydro-metabolites show greater stability, suggesting they could serve as potential biomarkers of exposure. The provided experimental protocols and analytical methods offer a robust framework for conducting further research in this area. Future studies should focus on elucidating the specific enzymes involved in 3-CMC metabolism, conducting comprehensive pharmacokinetic studies across various tissues, and exploring potential species differences in metabolism to better extrapolate findings to human scenarios.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Chloromethcathinone (3-CMC) Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC), also known as clophedrone and metaclephedrone, is a synthetic stimulant belonging to the cathinone (B1664624) class.[1][2] It is a structural analog of methcathinone (B1676376) and is encountered in research and forensic contexts primarily as the hydrochloride salt to enhance its stability and solubility.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-CMC hydrochloride, along with detailed experimental protocols for its analysis and a visualization of its primary mechanism of action.

Chemical and Physical Properties

3-CMC hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers.[1][3] Commercially available reference standards are often a racemic mixture.[1][2]

Identification and General Properties
PropertyValueReferences
Chemical Name 1-(3-chlorophenyl)-2-(methylamino)-1-propanone hydrochloride[1][4][5]
Synonyms 3-CMC HCl, Clophedrone HCl, Metaclephedrone HCl[1][2]
CAS Number 1607439-32-6[2][5]
Molecular Formula C₁₀H₁₂ClNO • HCl[4][5]
Molecular Weight 234.12 g/mol [5][6]
Appearance White to off-white powder, small white crystals, or a grey solid.[1][3][7][8]
Physicochemical Parameters

There is a notable lack of publicly available experimental data for the pKa and LogP values of 3-CMC hydrochloride. These parameters are crucial for understanding its pharmacokinetic and pharmacodynamic profiles.

PropertyValueReferences
Melting Point 181-183 °C, 193 °C, 198.3 °C (literature shows some discrepancy)[1][3][5][7]
Boiling Point Data not available[1]
pKa Data not available
LogP Data not available
Solubility

3-CMC hydrochloride is readily soluble in aqueous solutions.[3][8]

SolventSolubilityReferences
WaterReadily soluble[3][8]
MethanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble (10 mg/mL)[1][3]
Chloroform (B151607)Soluble[1][3]
Dimethylformamide (DMF)Soluble (10 mg/mL)[7]
EthanolSoluble[7]
Phosphate-Buffered Saline (PBS, pH 7.2)Soluble[8]
Stability

3-CMC is reported to be unstable in biological matrices such as blood and urine, where it can degrade to dehydro-3-CMC.[1] For the preservation of 3-CMC in these samples, acidification and/or storage at low temperatures is recommended.[1]

Mechanism of Action: Interaction with Monoamine Transporters

The primary pharmacological action of 3-CMC is the modulation of monoamine neurotransmitter levels in the synaptic cleft. It functions as both a reuptake inhibitor and a releasing agent at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.[1][3] This dual action leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in its stimulant effects.

The following table summarizes the in vitro activity of 3-CMC at these transporters.

TransporterReleaser Activity (EC₅₀, nM)Reuptake Inhibition (IC₅₀, nM)References
Dopamine Transporter (DAT)26342[1]
Serotonin Transporter (SERT)2111194[1]
Norepinephrine Transporter (NET)19290[1]

Below is a diagram illustrating the proposed mechanism of action of 3-CMC at a monoaminergic synapse.

3-CMC_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) transporter Monoamine Transporter (DAT, SERT, NET) vesicle->transporter Neurotransmitter Release (Action Potential) neurotransmitter Dopamine, Serotonin, Norepinephrine transporter->neurotransmitter Reuptake three_cmc_inside 3-CMC three_cmc_inside->vesicle Induces Neurotransmitter Release receptors Postsynaptic Receptors neurotransmitter->receptors Binds to Receptors Signal Transduction Signal Transduction receptors->Signal Transduction Initiates three_cmc_outside 3-CMC three_cmc_outside->transporter Enters Presynaptic Neuron & Inhibits Reuptake

Caption: Mechanism of 3-CMC at the monoaminergic synapse.

Experimental Protocols

The following are general protocols for the analysis of 3-CMC hydrochloride based on available literature. Researchers should develop and validate their own methods for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve ~11 mg of 3-CMC hydrochloride in DMSO-d₆ containing a suitable internal standard (e.g., dimethylfumarate) and a reference standard (e.g., TMS at 0 ppm).

  • ¹H NMR Parameters:

    • Spectral Width: -3 to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a solution of ~2 mg/mL in an appropriate solvent. For the analysis of the free base, an extraction into a solvent like chloroform (CHCl₃) may be necessary.

  • Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL with a split ratio of 25:1.

    • Oven Program:

      • Initial temperature of 100°C for 1.0 minute.

      • Ramp to 280°C at 12°C/min.

      • Hold at 280°C for 9.0 minutes.

  • MS Parameters:

    • MSD Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Scan Range: 30-550 amu.

    • Acquisition Mode: Scan.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.

  • Scan Parameters:

    • Number of Scans: 32.

    • Resolution: 4 cm⁻¹.

    • Sample Gain: 1.

    • Aperture: 150.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the identification of 3-CMC and its metabolites in biological matrices. Detailed, standardized protocols are not widely published and are typically developed in-house. A general workflow would involve:

  • Sample Preparation: Protein precipitation or solid-phase extraction of the biological matrix (e.g., blood, urine) to isolate the analyte and its metabolites.

  • Chromatographic Separation: Use of a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis to identify 3-CMC and its metabolites.

Chiral Separation by Capillary Electrophoresis
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary.

  • Background Electrolyte: A buffered solution at a specific pH containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative).

  • Method Development: Optimization of parameters such as the type and concentration of the chiral selector, buffer pH and concentration, applied voltage, and temperature to achieve baseline separation of the enantiomers.

Below is a generalized workflow for analytical method development for 3-CMC hydrochloride.

Analytical_Workflow start Sample (3-CMC HCl) sample_prep Sample Preparation (Dissolution/Extraction) start->sample_prep nmr NMR Analysis (Structure Verification) sample_prep->nmr gcms GC-MS Analysis (Purity & Identification) sample_prep->gcms ftir FTIR Analysis (Functional Groups) sample_prep->ftir lchrms LC-HRMS Analysis (Metabolite ID) sample_prep->lchrms ce Chiral CE (Enantiomeric Purity) sample_prep->ce data_analysis Data Analysis & Interpretation nmr->data_analysis gcms->data_analysis ftir->data_analysis lchrms->data_analysis ce->data_analysis report Technical Report data_analysis->report

References

understanding the psychoactive effects of 3-CMC as a releasing agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Psychoactive Effects of 3-Chloromethcathinone (3-CMC) as a Releasing Agent

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic cathinone (B1664624) that has emerged as a widely available new psychoactive substance (NPS). Structurally, it is a substituted cathinone, featuring a chlorine atom at the meta-position of the phenyl ring. Pharmacologically, 3-CMC acts as a potent psychostimulant, with user-reported effects resembling those of mephedrone, MDMA, and cocaine.[1] The primary mechanism underlying its psychoactive effects is its function as a monoamine releasing agent.[2][3] This technical guide provides a detailed examination of the pharmacodynamics of 3-CMC, focusing on its interaction with monoamine transporters. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant experimental workflows.

Core Mechanism of Action: A Substrate-Type Monoamine Releasing Agent

Synthetic cathinones, like 3-CMC, exert their effects by disrupting the normal function of plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the signaling process.

Drugs that interact with these transporters typically fall into two categories:

  • Reuptake Inhibitors (or Blockers): These compounds, like cocaine, bind to the transporter protein and physically obstruct the reuptake of neurotransmitters, leading to their accumulation in the synapse.

  • Releasing Agents (or Substrates): These compounds, like amphetamine, are recognized by the transporters as substrates. They are transported into the presynaptic neuron and induce a conformational change in the transporter, causing it to reverse its direction of flow. This process, known as transporter-mediated efflux, results in a rapid, non-vesicular release of neurotransmitters from the neuron's cytoplasm into the synapse.[3]

In vitro studies have demonstrated that 3-CMC functions as a substrate-type releaser at DAT, NET, and SERT.[2][3] This transporter reversal is the principal mechanism driving the significant increase in extracellular concentrations of dopamine, norepinephrine, and serotonin, which in turn mediates the compound's potent stimulant and psychoactive effects.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Dopamine Storage) Cytoplasm_DA Cytoplasmic Dopamine Vesicle->Cytoplasm_DA Release DAT_normal Dopamine Transporter (DAT) (Normal State) Synapse_DA Synaptic Dopamine DAT_normal->Synapse_DA Vesicular Release DAT_reversed Dopamine Transporter (DAT) (Reversed State) Cytoplasm_DA->DAT_normal Binding Cytoplasm_DA->DAT_reversed 3. Non-Vesicular Release Cytoplasm_DA->DAT_reversed CMC 3-CMC CMC->DAT_normal 1. Binds & Enters Synapse_DA->DAT_normal Reuptake Receptor Dopamine Receptors (e.g., D1, D2) Synapse_DA->Receptor Binding & Activation Psychoactive_Effect Stimulant Effects Receptor->Psychoactive_Effect Leads to

Figure 1: Mechanism of 3-CMC as a dopamine releasing agent.

Quantitative Pharmacodynamics

The psychoactive profile of a monoamine releasing agent is largely determined by its relative potency at each of the three key transporters. While 3-CMC is known to inhibit reuptake and induce release at DAT, NET, and SERT, its primary activity is as a releaser.[3]

Monoamine Reuptake Inhibition

3-CMC acts as a competitive inhibitor of monoamine reuptake.[3] However, comprehensive studies detailing the specific half-maximal inhibitory concentration (IC₅₀) values for 3-CMC at the human isoforms of DAT, NET, and SERT are not widely available in peer-reviewed literature. Its function as a potent substrate and releaser, rather than a simple blocker, is considered the dominant contributor to its pharmacological effects.

Monoamine Release Efficacy

The potency of a compound as a releasing agent is quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum possible neurotransmitter release. In vitro studies using rat brain synaptosomes have characterized the EC₅₀ values for 3-CMC, revealing a distinct pharmacological profile.

Transporter TargetEC₅₀ (nM)[3]Selectivity Ratio (SERT EC₅₀ / DAT EC₅₀)Primary Psychoactive Correlate
Dopamine Transporter (DAT) ~50\multirow{2}{}{~8.2}Psychostimulation, Reinforcement, Abuse Liability
Serotonin Transporter (SERT) 410 (± 36)Mood Elevation, Mild Empathogenic Effects
Norepinephrine Transporter (NET) Data Not AvailableN/AIncreased Arousal, Heart Rate, Blood Pressure
Note: While specific EC₅₀ values for NET are not detailed in the cited source, studies on substituted cathinones show a strong correlation between DAT and NET releasing potency.[2]

The data clearly indicate that 3-CMC is a more potent dopamine releaser than a serotonin releaser, with an approximately 8-fold selectivity for DAT. This profile is consistent with a compound that produces strong psychostimulant effects, while its weaker serotonergic activity may contribute to mood-altering properties.[3][4]

cluster_0 Pharmacological Action of 3-CMC cluster_1 Resulting Psychoactive & Physiological Effects DAT Dopamine Release (High Potency) Stim Psychostimulation (Euphoria, Energy) DAT->Stim Abuse High Abuse Potential DAT->Abuse NET Norepinephrine Release (High Potency) NET->Stim Sympatho Sympathomimetic (↑ HR, ↑ BP) NET->Sympatho SERT Serotonin Release (Lower Potency) Mood Mood Elevation (Mild Empathogenic) SERT->Mood

Figure 2: Relationship between 3-CMC's transporter actions and effects.

Key Experimental Protocols

The characterization of a novel compound like 3-CMC as a monoamine releasing agent involves a series of established in vitro assays. The following protocols are based on methodologies widely used for studying substituted cathinones.

In Vitro Neurotransmitter Release Assay

This protocol determines the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound to induce neurotransmitter release from presynaptic nerve terminals (synaptosomes).

Objective: To quantify transporter-mediated efflux of a radiolabeled substrate (e.g., [³H]dopamine) from preloaded rat brain synaptosomes.

Materials:

  • Tissue: Freshly dissected rat brain tissue (e.g., striatum for DAT, hippocampus for SERT).

  • Radioligands: [³H]Dopamine ([³H]DA), [³H]Serotonin ([³H]5-HT), or [³H]MPP+ for NET.

  • Buffers: Krebs-bicarbonate buffer, supplemented with glucose, pargyline (B1678468) (MAO inhibitor), and ascorbic acid.

  • Test Compound: 3-CMC hydrochloride dissolved in assay buffer across a range of concentrations.

  • Reference Compound: d-Amphetamine or Methamphetamine.

  • Equipment: 96-well filter plates, vacuum manifold, liquid scintillation counter.

Methodology:

  • Synaptosome Preparation: Homogenize dissected brain tissue in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the resulting supernatant by high-speed centrifugation. Resuspend the synaptosome pellet in assay buffer.

  • Radioligand Loading: Incubate the synaptosomes with a low concentration of the appropriate radiolabeled neurotransmitter (e.g., 5 nM [³H]DA) for 15-30 minutes at 37°C to allow for transporter-mediated uptake.

  • Wash Step: Transfer the loaded synaptosomes to a 96-well filter plate and wash multiple times with buffer using a vacuum manifold to remove excess extracellular radioligand.

  • Initiation of Release: Add assay buffer containing various concentrations of 3-CMC (or reference compound/vehicle control) to the wells. Incubate for 10-30 minutes at 37°C.

  • Termination and Collection: Terminate the assay by rapidly filtering the buffer from the wells into a 96-well collection plate. This collected buffer contains the released radioligand.

  • Lysis: Lyse the synaptosomes remaining on the filter plate to determine the amount of radioligand that was not released.

  • Quantification: Measure the radioactivity in both the collected buffer (released) and the lysate (retained) using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total radioactivity that was released for each drug concentration. Plot the percentage release against the log concentration of 3-CMC and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.

cluster_0 Supernatant (Released) cluster_1 Synaptosomes (Retained) A 1. Synaptosome Preparation (e.g., from Rat Striatum) B 2. Radioligand Loading (Incubate with [3H]Dopamine) A->B C 3. Wash Step (Remove extracellular [3H]DA) B->C D 4. Add Test Compound (Vehicle, 3-CMC, Amphetamine) C->D E 5. Incubate at 37°C (Allow for release) D->E F 6. Separate Supernatant & Synaptosomes (Filtration) E->F S Measure cpm F->S P Lyse & Measure cpm F->P G 7. Quantify Radioactivity (Scintillation Counting) H 8. Data Analysis (Calculate % Release, Determine EC50) G->H

Figure 3: Experimental workflow for an in vitro neurotransmitter release assay.

Conclusion

3-Chloromethcathinone (3-CMC) is a potent psychostimulant whose psychoactive effects are driven by its function as a monoamine releasing agent. Quantitative in vitro data demonstrate that it has a preferential, high-potency releasing action at the dopamine transporter and, by extension, the norepinephrine transporter, with significantly lower potency at the serotonin transporter. This pharmacological profile—a DAT/NET-preferring releaser—is consistent with its observed effects of strong stimulation, euphoria, and high abuse potential. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of 3-CMC and other emerging synthetic cathinones, which is essential for both forensic characterization and the development of potential therapeutic interventions.

References

Methodological & Application

Application Note and Protocols for the Detection of 3-Chlorocathinone Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorocathinone (3-CMC), a synthetic cathinone, has emerged as a significant novel psychoactive substance (NPS) with a growing presence in the illicit drug market.[1] Its detection and quantification in biological matrices are crucial for clinical toxicology, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the analytical determination of 3-CMC in various biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.

The inherent instability of synthetic cathinones in biological matrices presents a significant analytical challenge.[2][3][4] Therefore, proper sample collection, storage, and preparation are paramount to ensure accurate and reliable results.[2][3] The methods outlined below are designed to address these challenges and provide robust analytical workflows.

Analytical Methods Overview

The primary analytical techniques for the detection and quantification of 3-CMC in biological samples are LC-MS/MS and GC-MS.[5][6] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and suitability for analyzing polar and thermally labile compounds like cathinones without the need for derivatization.[7][8] GC-MS, while also a powerful tool, may require a derivatization step to improve the chromatographic properties and sensitivity of the analytes.[9][10]

Sample preparation is a critical step to remove interferences from the complex biological matrix and concentrate the analyte of interest.[11] Common techniques include:

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up and concentrating analytes from complex matrices.[5][11][12]

  • Liquid-Liquid Extraction (LLE): A classic extraction technique used to separate compounds based on their differential solubilities in two immiscible liquid phases.[8][13]

  • Protein Precipitation (PPT): A simpler and faster method for removing proteins from biological samples like blood and plasma.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of 3-CMC and other synthetic cathinones in various biological samples using LC-MS/MS and GC-MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: LC-MS/MS Quantitative Data for Synthetic Cathinones in Biological Samples

AnalyteMatrixLOQLODLinearity RangeReference
3-CMCBlood--50 - 2500 ng/mL[2][3]
Multiple CathinonesUrine0.5 - 2.5 ng/mL0.1 - 1.0 ng/mL1 - 100 ng/mL[6]
Multiple CathinonesOral Fluid1 ng/g0.2 ng/g1 - 100 ng/g[14]
16 Synthetic CathinonesHair1 - 5 pg/mg--[12]

Table 2: GC-MS Quantitative Data for Synthetic Cathinones in Biological Samples

AnalyteMatrixLOQLODLinearity RangeReference
6 Synthetic CathinonesUrine20 - 50 ng/mL5 - 20 ng/mL50 - 2000 ng/mL[15]
18 Synthetic CathinonesUrine100 ng/mL50 ng/mL100 - 1000 ng/mL[10]
Multiple NPSBlood & Urine0.25 - 0.005 µg/mL0.08 - 0.002 µg/mL0.005 - 2 µg/mL[9]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 3-CMC in Blood

This protocol details a common approach for the extraction and analysis of 3-CMC from blood samples using protein precipitation followed by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of whole blood, add an appropriate amount of a deuterated internal standard (e.g., 3-CMC-d4).[13]

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dry residue in 100 µL of the initial mobile phase.[2]

2. LC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent.[2]

  • Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or similar C18 column.[2]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: Start with 15% B, hold for 5 min, increase to 35% B in 5 min, then to 80% in 4 min, and to 100% in 1 min. Hold for 2 min before returning to initial conditions.[7]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 15 µL.[2]

  • Column Temperature: 40°C.[2]

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Nebulizer Pressure: 40 psi.[2]

  • Drying Gas Flow: 9 L/min.[2]

  • Drying Gas Temperature: 350°C.[2]

  • Capillary Voltage: 3.5 kV.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

    • Monitor at least two transitions for 3-CMC and its internal standard.

Protocol 2: GC-MS Analysis of Synthetic Cathinones in Urine

This protocol describes a general procedure for the analysis of synthetic cathinones in urine using liquid-liquid extraction and GC-MS with derivatization.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add an appropriate internal standard.

  • Basify the sample by adding 100 µL of 1 N NaOH.[13]

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate:hexane 1:1).[13]

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • For derivatization, add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) and incubate as required (e.g., 30 minutes at 60°C).[10]

  • Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[15]

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM) or Full Scan.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Blood) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation Liquid Chromatographic Separation reconstitute->lc_separation ms_detection Tandem Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: LC-MS/MS workflow for 3-CMC analysis.

Experimental_Workflow_GC_MS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Add Internal Standard sample->add_is basify Basify Sample (NaOH) add_is->basify lle Liquid-Liquid Extraction basify->lle collect_organic Collect Organic Layer lle->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate derivatize Derivatization (TFAA) evaporate->derivatize reconstitute Reconstitute in Solvent derivatize->reconstitute gc_separation Gas Chromatographic Separation reconstitute->gc_separation ms_detection Mass Spectrometric Detection (SIM/Scan) gc_separation->ms_detection quantification Quantification ms_detection->quantification

References

Quantification of 3-Chlorocathinone Hydrochloride: Application Notes and Protocols for GC-MS and LC-HRMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 3-Chlorocathinone hydrochloride (3-CMC HCl), a synthetic cathinone (B1664624) of significant interest in forensic toxicology and pharmaceutical research. The methodologies outlined leverage Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for sensitive and specific quantification in various matrices.

Introduction

3-Chloromethcathinone (B1649792) (3-CMC), also known as clophedrone, is a psychoactive substance of the cathinone class.[1] Its detection and quantification are crucial for forensic investigations, clinical toxicology, and in the development of potential therapeutic agents. Both GC-MS and LC-HRMS are powerful analytical techniques for the identification and quantification of such compounds due to their high sensitivity and specificity.[2][3] This application note details reliable methods for the analysis of 3-CMC HCl.

Mechanism of Action: 3-CMC and its analogues interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][4] This interaction inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft and resulting in stimulant effects.[1]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. For 3-CMC, derivatization may be employed to improve chromatographic resolution, especially to differentiate it from its positional isomers (2-CMC and 4-CMC) which can have similar retention times and mass spectra.[2]

1. Sample Preparation (General)

  • Standard Preparation: Accurately weigh 10 mg of 3-CMC HCl reference standard and dissolve it in 10 mL of methanol (B129727) to create a 1 mg/mL stock solution.[3] Prepare working standards and quality control samples by further diluting the stock solution with methanol to desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).[3]

  • Sample Extraction (from biological matrices): For whole blood, protein precipitation can be achieved by adding 10% trichloroacetic acid, followed by solid-phase extraction.[5] For other matrices, a liquid-liquid extraction with a suitable organic solvent may be employed.

  • Derivatization (Optional but Recommended for Isomer Separation): To the dried extract, add a derivatizing agent such as pentafluoropropionic anhydride (B1165640) and incubate to form a stable derivative.[6]

2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent Gas Chromatograph (e.g., 7890B) coupled with a Mass Selective Detector (e.g., 5977B MSD).[7]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

  • Injector Temperature: 280°C.[8]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[8]

  • Ion Source Temperature: 230°C.[8]

  • Quadrupole Temperature: 150°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan (mass range 30-550 amu) for identification.[8]

ParameterValueReference
Limit of Quantification (LOQ)5 ng/mL[5]
Linearity Range5 - 1,000 ng/mL[5]
Correlation Coefficient (R²)0.991 - 0.998[5]
Intra-day Precision (%RSD)2.1 - 11.7%[5]
Inter-day Precision (%RSD)1.3 - 10.2%[5]
Accuracy (Bias)-10.6 to 19.6%[5]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS offers high sensitivity and specificity, making it ideal for the analysis of complex biological matrices without the need for derivatization. It is particularly useful for identifying metabolites of 3-CMC.[9][10]

1. Sample Preparation

  • Standard Preparation: Prepare stock and working solutions of 3-CMC HCl in methanol as described for the GC-MS protocol.

  • Sample Extraction (from hair): Hair samples (approx. 20 mg) can be washed, homogenized, and ultrasonicated with 0.1 M HCl. The extract is then cleaned up using solid-phase extraction (SPE).[11]

  • Sample Extraction (from blood): Dried blood spot (DBS) samples can be used for sampling, storage, and purification.[9][10]

2. LC-HRMS Instrumentation and Conditions

  • Instrument: UHPLC system (e.g., UltiMate 3000) coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ Focus).[12]

  • Column: Accucore™ Phenyl-Hexyl column (100 x 2.1 mm, 2.6 µm) maintained at 40°C.[12]

  • Mobile Phase A: 2 mM Ammonium formate (B1220265) in water with 0.1% formic acid.[12]

  • Mobile Phase B: 2 mM Ammonium formate in Methanol/Acetonitrile (50/50) with 0.1% formic acid.[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Gradient Elution:

    • 0-0.5 min: 1% B

    • 0.5-4 min: 1% to 10% B

    • 4-10 min: 10% to 50% B

    • 10-11 min: 50% to 95% B

    • 11-12 min: Hold at 95% B

    • 12-12.5 min: Return to 1% B[12]

  • Ionization Mode: Heated Electrospray Ionization (HESI-II) in positive mode.[12]

  • Data Acquisition: Full scan with data-dependent MS/MS (dd-MS²) or targeted selected ion monitoring (t-SIM) with subsequent MS² scans.

ParameterValueMatrixReference
Limit of Quantification (LOQ)1-5 pg/mgHair[11]
Limit of Detection (LOD)0.09 - 0.5 ng/mLUrine[13]
Linearity Range1 - 150 ng/mLUrine[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Quantification Sample Sample Receipt (e.g., Blood, Urine, Seized Material) Extraction Extraction (LLE, SPE, or Dilution) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in appropriate solvent Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCHRMS LC-HRMS Analysis Reconstitution->LCHRMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCHRMS->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 3-CMC Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for 3-CMC HCl quantification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Further Metabolism CMC 3-Chloromethcathinone (3-CMC) Dihydro Dihydro-3-CMC (β-keto reduction) CMC->Dihydro Reduction NDemethyl N-demethyl-3-CMC (N-dealkylation) CMC->NDemethyl Demethylation DihydroNDemethyl Dihydro-N-demethyl-3-CMC Dihydro->DihydroNDemethyl Demethylation NDemethyl->DihydroNDemethyl Reduction

Caption: Metabolic pathway of 3-Chloromethcathinone.

Conclusion

The presented GC-MS and LC-HRMS methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for isomer separation or metabolite identification. The detailed protocols and quantitative data herein serve as a valuable resource for researchers and professionals in the fields of forensic science, toxicology, and drug development.

References

Application Notes and Protocols for the Use of 3-Chlorocathinone Hydrochloride as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of 3-Chlorocathinone hydrochloride (3-CMC HCl) as a certified reference material (CRM). This document is intended to guide researchers, scientists, and drug development professionals in the accurate identification, quantification, and characterization of this synthetic cathinone (B1664624).

Introduction

3-Chlorocathinone, also known as clophedrone, is a synthetic stimulant of the cathinone class.[1][2] As a certified reference material, this compound provides a highly characterized and traceable standard for analytical and forensic applications.[3] Its hydrochloride salt is a white or off-white powder or crystalline solid, more readily soluble in water than its free base form.[4][5]

Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride[2]
CAS Number 1607439-32-6 (for hydrochloride)[2]
Molecular Formula C₁₀H₁₂ClNO · HCl[6]
Molecular Weight 234.1 g/mol [6]
Appearance White to off-white powder or crystalline solid[4][5]
Solubility Soluble in water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[4][4]
Storage Store at -20°C in a tightly sealed container.[3][3]

Pharmacological Context: Mechanism of Action

3-Chlorocathinone acts as a central nervous system stimulant by modulating monoaminergic systems.[7] Its primary mechanism of action involves the inhibition of reuptake and promotion of the release of key neurotransmitters: dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[7][8] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, resulting in its psychoactive effects.

Below is a diagram illustrating the proposed mechanism of action of 3-Chlorocathinone at a dopamine synapse.

Mechanism of 3-Chlorocathinone (3-CMC) at the Dopamine Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicle dat Dopamine Transporter (DAT) dopamine_out vesicle->dopamine_out Release dopamine_in dopamine_out->dat Reuptake receptor Dopamine Receptor dopamine_out->receptor Binding cmc 3-CMC cmc->dat Inhibition

Caption: Mechanism of 3-CMC at the dopamine synapse.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of this compound for calibration and quantification.

Materials:

  • This compound Certified Reference Material (CRM)

  • Methanol (HPLC grade) or other suitable solvent

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of 3-CMC HCl CRM.

    • Quantitatively transfer the weighed CRM to a 10 mL volumetric flask.

    • Dissolve the CRM in a small amount of methanol and then dilute to the mark with the same solvent.

    • Mix thoroughly by inversion.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations covering the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To provide a detailed method for the separation and quantification of this compound.

HPLC-UV Analysis Workflow prep Standard/Sample Preparation hplc HPLC System prep->hplc Injection column C18 Reversed-Phase Column hplc->column Mobile Phase Flow detection UV Detector (254 nm) column->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for HPLC-UV analysis of 3-CMC HCl.

Instrumentation:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation Parameters (as per ICH Guidelines):

ParameterSpecification
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To provide a robust method for the identification and confirmation of 3-Chlorocathinone.

GC-MS Analysis Workflow prep Sample Preparation (with optional derivatization) gc Gas Chromatograph prep->gc Injection column HP-5MS or equivalent column gc->column Carrier Gas Flow ms Mass Spectrometer (EI) column->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for GC-MS analysis of 3-CMC HCl.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

ParameterCondition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500

Sample Preparation for Biological Matrices (Optional): For analysis in biological samples like urine or blood, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove matrix interferences. Derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA) can improve chromatographic peak shape and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide parameters for the structural confirmation and characterization of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

¹H-NMR Parameters:

ParameterValue
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
Temperature 298 K
Pulse Program Standard 1D proton
Number of Scans 16 or more for good signal-to-noise
Relaxation Delay 1-2 seconds

¹³C-NMR Parameters:

ParameterValue
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
Temperature 298 K
Pulse Program Proton-decoupled ¹³C
Number of Scans 1024 or more
Relaxation Delay 2-5 seconds

Expected Spectral Features: The ¹H-NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, the methyl protons on the side chain, and the N-methyl protons. The ¹³C-NMR spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. The specific chemical shifts will be dependent on the solvent used.

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation data for the HPLC-UV method described above.

ParameterResult
Retention Time ~7.5 min (example)
Linearity (r²) > 0.999
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD) < 1.5%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Safety and Handling

This compound is intended for research and forensic applications only.[6] It is crucial to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the CRM supplier.

Disclaimer: The information provided in these application notes is for guidance purposes only. It is the responsibility of the user to validate all methods for their specific application and instrumentation. Always adhere to laboratory safety protocols and consult the relevant safety data sheets before handling any chemical substances.

References

Protocol for In Vitro Assessment of 3-CMC Neurotoxicity in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro assessment of the neurotoxic effects of 3-Chloromethcathinone (3-CMC) on the human neuroblastoma cell line SH-SY5Y. This protocol is intended for researchers, scientists, and drug development professionals investigating the neurotoxicity of novel psychoactive substances.

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance. Due to its structural similarity to other neurotoxic cathinones, there is a significant concern regarding its potential to cause neuronal damage. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies because these cells can be differentiated into a more mature neuronal phenotype expressing dopaminergic markers, a key target for psychostimulants.[1][2][3] This protocol outlines a series of assays to evaluate the cytotoxic and neurotoxic effects of 3-CMC on SH-SY5Y cells, focusing on cell viability, oxidative stress, apoptosis, and mitochondrial dysfunction.

Experimental Workflow

The overall experimental workflow for assessing the neurotoxicity of 3-CMC in SH-SY5Y cells is depicted below.

G cluster_0 Cell Culture & Differentiation cluster_1 3-CMC Exposure cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis & Interpretation A SH-SY5Y Cell Culture B Neuronal Differentiation (Retinoic Acid) A->B C Treatment with 3-CMC (Concentration & Time Course) B->C D Cell Viability Assay (MTT Assay) C->D E Oxidative Stress Assay (ROS Measurement) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G Mitochondrial Membrane Potential Assay (JC-1) C->G H Caspase-3 Activity Assay C->H I Quantitative Data Analysis D->I E->I F->I G->I H->I J Interpretation of Results I->J

Caption: Overall experimental workflow for 3-CMC neurotoxicity assessment.

Cell Culture and Differentiation

1.1. Materials

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Retinoic Acid (RA)

  • Dimethyl sulfoxide (B87167) (DMSO)

1.2. Protocol for SH-SY5Y Cell Culture

  • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]

  • Subculture the cells every 3-5 days or when they reach 80-90% confluency.[4][7]

  • To passage, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3 minutes at 37°C.[8]

  • Neutralize the trypsin with complete growth medium, centrifuge the cells at 1000 rpm for 3 minutes, and resuspend the pellet in fresh medium.[8]

1.3. Protocol for Neuronal Differentiation

  • Seed SH-SY5Y cells in the desired culture plates.

  • After 24 hours, replace the growth medium with a differentiation medium consisting of DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid.[4]

  • Change the differentiation medium every 2-3 days for a total of 7-10 days to allow for the development of a mature neuronal morphology.[4]

Assessment of 3-CMC Cytotoxicity

2.1. Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.1.1. Protocol

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.[9][10]

  • After 24 hours, treat the cells with various concentrations of 3-CMC (e.g., 10 µM to 300 µM) and a vehicle control (medium).[11][12] Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[9][13]

  • Calculate cell viability as a percentage of the vehicle-treated control.

2.1.2. Data Presentation

3-CMC Concentration (µM)Incubation Time (h)Cell Viability (%)Standard Deviation
Vehicle Control24100
1024
5024
10024
20024
30024
Vehicle Control48100
...48
Vehicle Control72100
...72

Mechanistic Neurotoxicity Assays

Based on the IC50 value determined from the MTT assay, select sublethal concentrations of 3-CMC for the following mechanistic studies.

3.1. Oxidative Stress (ROS Measurement)

This assay quantifies the generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).

3.1.1. Protocol

  • Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Treat cells with 3-CMC for a predetermined time (e.g., 6 hours).[14]

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM H2DCF-DA in PBS for 30-45 minutes at 37°C in the dark.[14][15]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[15][16]

3.1.2. Data Presentation

TreatmentROS Production (Fold Change vs. Control)Standard Deviation
Vehicle Control1.0
3-CMC (Concentration 1)
3-CMC (Concentration 2)
Positive Control (e.g., H2O2)

3.2. Apoptosis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

3.2.1. Protocol

  • Seed differentiated SH-SY5Y cells in a 6-well plate.

  • Treat cells with 3-CMC for 24 hours.

  • Harvest the cells, including any floating cells in the medium.[17]

  • Wash the cells twice with cold PBS.[17]

  • Resuspend the cells in 1X binding buffer.[4]

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[4][18]

  • Analyze the cells by flow cytometry.

3.2.2. Data Presentation

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control
3-CMC (Concentration 1)
3-CMC (Concentration 2)

3.3. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

The JC-1 dye accumulates in mitochondria and its fluorescence shifts from red to green as the mitochondrial membrane potential collapses, an early event in apoptosis.

3.3.1. Protocol

  • Seed differentiated SH-SY5Y cells in a suitable culture plate.

  • Treat cells with 3-CMC for the desired time.

  • Incubate the cells with JC-1 staining solution (2 µM) for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em = 485/535 nm) and J-aggregates (red, Ex/Em = 540/590 nm).[19]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[20]

3.3.2. Data Presentation

TreatmentRed/Green Fluorescence RatioStandard Deviation
Vehicle Control
3-CMC (Concentration 1)
3-CMC (Concentration 2)
Positive Control (e.g., CCCP)

3.4. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

3.4.1. Protocol

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Treat cells with 3-CMC for the desired time.

  • Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate to allow for cleavage of the substrate.

  • Measure the absorbance of the chromogenic product at 405 nm.[21]

3.4.2. Data Presentation

TreatmentCaspase-3 Activity (Fold Change vs. Control)Standard Deviation
Vehicle Control1.0
3-CMC (Concentration 1)
3-CMC (Concentration 2)
Positive Control (e.g., Staurosporine)

Signaling Pathways

Potential Neurotoxic Signaling Pathway of 3-CMC

The neurotoxic mechanisms of synthetic cathinones often involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways.[1]

G CMC 3-CMC ROS Increased ROS Production CMC->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys MMP_loss Loss of ΔΨm Mito_dys->MMP_loss Cyt_c Cytochrome c Release MMP_loss->Cyt_c Casp9 Caspase-9 Activation Cyt_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 3-CMC.

Disclaimer: This protocol provides a general framework. Researchers should optimize conditions based on their specific experimental setup and cell culture practices. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for the Analysis of 3-Chlorocathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of 3-Chlorocathinone hydrochloride (3-CMC) from biological matrices for analytical testing. The included methodologies cover protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), offering a range of options to suit various laboratory capabilities and sample types.

Introduction

3-Chlorocathinone (3-CMC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that pose a significant challenge to forensic and clinical toxicology laboratories. Accurate and reliable quantification of 3-CMC in biological samples such as blood, plasma, and urine is crucial for clinical diagnosis, forensic investigation, and in the context of drug development research. Effective sample preparation is a critical first step to remove interfering matrix components and concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and robustness of subsequent analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines validated and established sample preparation techniques for 3-CMC, complete with detailed experimental protocols, quantitative performance data, and visual workflow diagrams to aid in implementation.

Data Presentation: Quantitative Method Performance

The following table summarizes the performance of different sample preparation techniques for the analysis of synthetic cathinones, including 3-CMC, from various biological matrices. This data is compiled from multiple studies to provide a comparative overview.

Preparation TechniqueAnalyte ClassBiological MatrixExtraction Recovery (%)LOD (ng/mL)LOQ (ng/mL)Citation
Solid-Phase Extraction (SPE)Synthetic CathinonesWhole Blood>855 - 2525[1]
Solid-Phase Extraction (SPE)Synthetic CathinonesBlood>73510[2]
Solid-Phase Extraction (SPE)Synthetic CathinonesUrine & Blood84-104 (Urine), 81-93 (Blood)0.25 - 50.25 - 5[3][4]
Mixed-Mode SPESynthetic CathinonesUrine>9011[5]
Protein Precipitation (ACN)Drug CocktailHuman Plasma>80--[6]
Magnetic Nanoparticle SPESynthetic CathinonesHuman Urine87.03 - 99.130.005 - 0.010.01 - 0.02[7]

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a rapid and simple method for the removal of proteins from plasma or serum samples prior to analysis. Acetonitrile (B52724) is a commonly used and effective precipitating agent.[6]

Materials:

  • Biological sample (plasma or serum)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., 3-CMC-d5)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Micropipettes and tips

  • Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Autosampler vials

Protocol:

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).[8][9]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable mobile phase.

Protein_Precipitation_Workflow cluster_sample_prep Protein Precipitation Protocol start Start: 100 µL Plasma/Serum add_is Add Internal Standard start->add_is add_acn Add 300 µL Acetonitrile (3:1) add_is->add_acn vortex Vortex 30-60 seconds add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE)

This protocol describes a mixed-mode solid-phase extraction (SPE) method for the selective extraction and concentration of 3-CMC from urine or blood. Mixed-mode SPE cartridges containing both reversed-phase and ion-exchange sorbents provide enhanced selectivity for basic compounds like cathinones.

Materials:

  • Biological sample (urine or whole blood)

  • Internal Standard (IS) solution (e.g., 3-CMC-d5)

  • Mixed-mode SPE cartridges (e.g., C18 and Strong Cation Exchange - SCX)

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 6.0)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • SPE vacuum manifold or positive pressure processor

  • Sample tubes

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • For urine: To 1 mL of urine, add an appropriate amount of IS and 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

    • For whole blood: To 1 mL of whole blood, add an appropriate amount of IS and 2 mL of deionized water. Vortex to mix and lyse the cells. Centrifuge at 3000 x g for 10 minutes and use the supernatant.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

    • Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for analysis.

Solid_Phase_Extraction_Workflow cluster_spe_protocol Solid-Phase Extraction Protocol start Start: Urine/Blood Sample pretreatment Sample Pre-treatment (pH adjust, dilute) start->pretreatment conditioning Cartridge Conditioning (Methanol, Water, Buffer) pretreatment->conditioning loading Sample Loading conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (5% NH4OH in MeOH) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis

Solid-Phase Extraction Workflow Diagram
Liquid-Liquid Extraction (LLE)

This protocol outlines a liquid-liquid extraction procedure for the isolation of 3-CMC from urine. The method relies on the partitioning of the analyte between an aqueous and an immiscible organic phase, with pH adjustment to optimize the extraction of the basic 3-CMC molecule.[10][11]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., 3-CMC-d5)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous buffer (e.g., carbonate buffer, pH 9-10)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

  • Pipettes and tips

  • Nitrogen evaporator

Protocol:

  • Pipette 1 mL of the urine sample into a glass centrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Add 1 mL of carbonate buffer (pH 9-10) to basify the sample. This ensures 3-CMC is in its free base form, which is more soluble in organic solvents.

  • Add 3 mL of the organic extraction solvent (e.g., ethyl acetate).

  • Cap the tube and vortex for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase for analysis.

Liquid_Liquid_Extraction_Workflow cluster_lle_protocol Liquid-Liquid Extraction Protocol start Start: 1 mL Urine Sample add_is Add Internal Standard start->add_is add_buffer Add Buffer (pH 9-10) add_is->add_buffer add_solvent Add 3 mL Organic Solvent add_buffer->add_solvent vortex Vortex 2-5 minutes add_solvent->vortex centrifuge Centrifuge 3000 x g, 5 min vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporation Evaporation & Reconstitution collect_organic->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis

Liquid-Liquid Extraction Workflow Diagram

Conclusion

The choice of sample preparation technique for this compound analysis depends on several factors, including the biological matrix, the required sensitivity, sample throughput, and available laboratory equipment. Protein precipitation is a fast and straightforward method suitable for high-throughput screening. Liquid-liquid extraction offers good cleanup but can be more labor-intensive. Solid-phase extraction, particularly mixed-mode SPE, provides the highest degree of selectivity and concentration, resulting in cleaner extracts and improved analytical sensitivity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists to develop and implement robust and reliable methods for the analysis of 3-CMC in various biological matrices.

References

Application Note: Chiral Separation of 3-Chlorocathinone Hydrochloride Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a capillary electrophoresis (CE) method for the chiral separation of the enantiomers of 3-Chlorocathinone hydrochloride (3-CMC), a synthetic cathinone (B1664624) with potential for abuse. Due to the different pharmacological and toxicological profiles often exhibited by enantiomers, their separation and quantification are crucial for forensic, clinical, and pharmaceutical analysis. This document provides a comprehensive protocol using cyclodextrin-based chiral selectors, which have demonstrated broad applicability for the enantioseparation of cathinone derivatives. The described method is robust, efficient, and requires minimal sample and reagent consumption, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

3-Chlorocathinone (3-CMC) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. Like many cathinones, 3-CMC possesses a chiral center, resulting in the existence of two enantiomers, (S)-3-Chlorocathinone and (R)-3-Chlorocathinone. The stereochemistry of psychoactive compounds can significantly influence their interaction with biological targets, leading to differences in potency, metabolism, and toxicity. Therefore, the ability to separate and quantify the individual enantiomers of 3-CMC is of significant interest in forensic toxicology, clinical diagnostics, and for understanding its pharmacological profile.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and low operational costs.[1][2][3] The principle of chiral separation by CE often relies on the addition of a chiral selector to the background electrolyte (BGE).[2][3] Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including cathinones.[4][5][6][7] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation.[5][8] Published methods for the chiral separation of 3-CMC enantiomers have utilized capillary electrophoresis with UV detection.[9]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a cyclodextrin-modified capillary zone electrophoresis (CZE) method.

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: A system equipped with a UV detector is suitable.

  • Fused-Silica Capillary: Uncoated, 50 µm internal diameter, with an effective length of approximately 50-60 cm.

  • Reagents:

    • This compound (racemic standard)

    • Chiral Selector: Highly Sulfated-β-cyclodextrin (HS-β-CD) or Carboxymethyl-β-cyclodextrin (CM-β-CD) are recommended based on their successful application for other cathinone derivatives.[6][7]

    • Sodium phosphate (B84403) monobasic

    • Phosphoric acid

    • Sodium hydroxide (B78521)

    • Methanol (for sample preparation)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Background Electrolyte (BGE):

    • Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in deionized water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Add the chiral selector (e.g., 10 mM HS-β-CD or CM-β-CD) to the buffer.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution and degassing.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Solution:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in deionized water or methanol.

    • Dilute the stock solution with deionized water to a working concentration of 100 µg/mL.

Capillary Conditioning
  • Before the first use, and at the beginning of each day, condition the new capillary by flushing sequentially with:

    • 1 M Sodium hydroxide (20 minutes)

    • Deionized water (10 minutes)

    • Background Electrolyte (20 minutes)

  • Between runs, flush the capillary with the BGE for 2-3 minutes to ensure reproducibility.

Electrophoretic Conditions
  • Capillary: 50 µm i.d. fused-silica, total length ~60 cm, effective length ~52 cm.

  • Background Electrolyte: 50 mM Sodium Phosphate buffer (pH 2.5) containing 10 mM of a suitable chiral selector (e.g., HS-β-CD or CM-β-CD).

  • Applied Voltage: +25 kV to +30 kV (normal polarity).

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 200 nm or 254 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE_Prep Background Electrolyte Preparation (Phosphate Buffer + Chiral Selector) Cap_Cond Capillary Conditioning (NaOH, Water, BGE) BGE_Prep->Cap_Cond Sample_Prep Sample Preparation (3-CMC in Water/Methanol) Injection Sample Injection (Hydrodynamic) Sample_Prep->Injection Cap_Cond->Injection Separation Electrophoretic Separation (+25 to +30 kV, 25°C) Injection->Separation Detection UV Detection (200 nm / 254 nm) Separation->Detection Data_Acq Data Acquisition (Electropherogram) Detection->Data_Acq Analysis Peak Integration & Analysis (Migration Time, Resolution) Data_Acq->Analysis

Caption: Workflow for the chiral separation of this compound enantiomers by CE.

Quantitative Data Summary

The following table summarizes expected quantitative data for the chiral separation of cathinone derivatives based on published literature for similar compounds.[5][6][7] Specific values for this compound should be determined experimentally and may vary depending on the exact instrumentation and conditions used.

ParameterExpected Value RangeChiral Selector ExampleReference Compound(s)
Migration Time (t_m) 10 - 30 minutesCarboxymethyl-β-CDMephedrone, Buphedrone
Resolution (R_s) > 1.5Sulfated-β-CDVarious Cathinones
Selectivity (α) 1.05 - 1.20Hydroxypropyl-β-CDCathinone derivatives
Efficiency (N) > 100,000 plates/meterVarious β-CDsGeneral CE performance
Limit of Detection (LOD) 0.1 - 1 µg/mL-General UV detection
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL-General UV detection

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the principle of chiral separation using a cyclodextrin (B1172386) selector in capillary electrophoresis.

G cluster_system CE System Components cluster_interaction Interaction and Separation Principle Racemic_3CMC Racemic 3-CMC (R- and S-enantiomers) Complex_R Diastereomeric Complex (R-3-CMC + CD) Racemic_3CMC->Complex_R Forms Complex_S Diastereomeric Complex (S-3-CMC + CD) Racemic_3CMC->Complex_S Forms CD_Selector Chiral Selector (e.g., HS-β-CD) CD_Selector->Complex_R Interacts with CD_Selector->Complex_S Interacts with BGE Background Electrolyte Separation Differential Migration (Separated Enantiomers) Complex_R->Separation Different Mobility Complex_S->Separation Different Mobility

Caption: Principle of chiral separation of 3-CMC enantiomers using a cyclodextrin selector.

Conclusion

The described capillary electrophoresis method provides a robust and efficient means for the chiral separation of this compound enantiomers. The use of cyclodextrin-based chiral selectors in a low pH phosphate buffer allows for the successful resolution of the enantiomers, which is critical for their individual quantification and toxicological assessment. The provided protocol and workflow serve as a comprehensive guide for researchers and scientists working with synthetic cathinones. Further method validation should be performed in accordance with laboratory and regulatory requirements.

References

Application of Dried Blood Spot (DBS) Sampling for 3-CMC Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dried Blood Spot (DBS) sampling in the study of 3-Chloromethcathinone (B1649792) (3-CMC) metabolism. DBS offers a minimally invasive and robust method for sample collection, storage, and analysis, making it a valuable tool in both preclinical and clinical research, as well as in forensic toxicology.[1][2][3]

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has gained notoriety as a new psychoactive substance (NPS).[4][5] Understanding its metabolic fate is crucial for clinical diagnostics, forensic investigations, and for assessing its pharmacological and toxicological profile. Dried Blood Spot (DBS) sampling has emerged as a reliable technique for such studies, offering advantages in terms of sample stability, ease of collection, and reduced sample volume requirements.[1][2][3] This document outlines the methodologies for DBS sample collection, extraction, and analysis of 3-CMC and its primary metabolites.

Key Advantages of DBS Sampling for 3-CMC Metabolism Studies

  • Minimally Invasive: Requires only a small volume of blood, typically from a finger or heel prick, which is particularly beneficial for studies involving small animals or for pediatric populations.

  • Enhanced Analyte Stability: DBS samples have shown to improve the stability of cathinones, which can be unstable in whole blood.[2]

  • Ease of Sample Handling and Storage: DBS cards are easy to transport and can be stored at room temperature for extended periods, simplifying logistics and reducing costs associated with cold-chain storage.[4]

  • Reduced Sample Volume: The small volume requirement allows for serial sampling from the same animal in preclinical studies, reducing the number of animals required.

Identified Metabolites of 3-CMC

Studies in murine models have identified several key metabolites of 3-CMC. The primary metabolic pathways involve the reduction of the β-keto group and N-demethylation.[2][6] The main metabolites identified in blood samples are:

  • Dihydro-3-CMC (two stereoisomers)

  • N-demethyl-3-CMC

  • Dihydro-N-demethyl-3-CMC

Dihydro-3-CMC has been suggested as a potential biomarker for 3-CMC intake due to its high stability in biological samples.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on 3-CMC and its metabolites in DBS samples.

Table 1: Method Validation Parameters for 3-CMC Analysis in DBS [2]

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Mean Recovery30%
Matrix EffectNegligible (+7% to -14%)
Intra-day Precision (CV%)8.6%
Inter-day Precision (CV%)13.1%
Accuracy (% error)0.4% to 17%

Table 2: Concentration of 3-CMC in DBS over Time in a Murine Model [2]

Time After AdministrationMean Concentration (ng/mL)
60 minutes10
120 minutes4
240 minutes2
360 minutes1
12 hoursNot Detected

Table 3: Stability of 3-CMC and its Metabolites in DBS at Room Temperature [2]

AnalyteMean Percentage Deviation from Initial Concentration
After 30 Days
3-CMC-67%
Dihydro-metabolites-5% to -37%
N-demethyl-3-CMC-48% to -88%
After 50 Days
3-CMC-82%
Dihydro-metabolitesNot specified
N-demethyl-3-CMCNot specified
After 90 Days
3-CMC-80%
Dihydro-metabolitesNot specified
N-demethyl-3-CMCNot specified

Experimental Protocols

Dried Blood Spot (DBS) Sample Collection and Preparation

Materials:

  • DBS collection cards (e.g., Whatman FTA™ cards)

  • Lancets for finger/heel prick

  • Alcohol swabs

  • Sterile gauze

  • Gloves

  • Drying rack

  • Desiccant packs

  • Sealable bags

Protocol:

  • Label the DBS card with the subject's identification, date, and time of collection.

  • Clean the sampling site (e.g., fingertip) with an alcohol swab and allow it to air dry completely.

  • Puncture the skin with a sterile lancet.

  • Wipe away the first drop of blood with sterile gauze.

  • Allow a large, free-flowing drop of blood to form.

  • Gently touch the DBS card to the blood drop, allowing the blood to be absorbed and fill the pre-printed circle. Avoid smearing or layering of blood spots.

  • Allow the DBS card to air dry in a horizontal position on a drying rack for at least 3 hours at ambient temperature, away from direct sunlight.[1]

  • Once completely dry, place the DBS card in a sealable bag with a desiccant pack for storage.

  • Store the samples at room temperature until analysis. For longer-term storage, freezing at -20°C or below is recommended.

Extraction of 3-CMC and Metabolites from DBS

Materials:

  • DBS puncher (e.g., 3 mm)

  • Microcentrifuge tubes (1.5 mL)

  • Extraction solvent: Methanol/Acetonitrile (3:1, v/v)[1]

  • Vortex mixer

  • Centrifuge

Protocol:

  • Punch a 3 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the extraction solvent (Methanol/Acetonitrile, 3:1, v/v) to the tube.[1]

  • Add an appropriate internal standard.

  • Vortex the tube for 1 minute.

  • Incubate the sample at room temperature for 30 minutes with occasional vortexing.

  • Centrifuge the tube at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of 3-CMC and its Metabolites

Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is required.

LC Parameters (Example):

  • Column: A C18 reversed-phase column is suitable for the separation of these compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A gradient elution should be optimized to ensure separation of the parent drug and its metabolites.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-CMC and its metabolites should be used for quantification. The optimal transitions and collision energies need to be determined by infusing standard solutions of each analyte.

Table 4: Example MRM Transitions for 3-CMC and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-CMC198.0180.0To be optimized
152.0To be optimized
Dihydro-3-CMC200.0182.0To be optimized
72.0To be optimized
N-demethyl-3-CMC184.0166.0To be optimized
138.0To be optimized
Dihydro-N-demethyl-3-CMC186.0168.0To be optimized
58.0To be optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

Visualizations

Metabolic Pathway of 3-CMC

Caption: Proposed metabolic pathway of 3-CMC.

Experimental Workflow for 3-CMC Metabolism Study using DBS

DBS_Workflow cluster_workflow Experimental Workflow start DBS Sample Collection (Finger/Heel Prick) drying Drying of DBS Card (≥3 hours at RT) start->drying storage Storage (Room Temperature with Desiccant) drying->storage punching Disc Punching (e.g., 3 mm) storage->punching extraction Extraction with Organic Solvent (e.g., MeOH/ACN) punching->extraction cleanup Supernatant Transfer & Evaporation extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution analysis LC-MS/MS Analysis (Quantification of 3-CMC & Metabolites) reconstitution->analysis data Data Processing & Reporting analysis->data

Caption: Experimental workflow for 3-CMC analysis using DBS.

References

Application Note and Protocol for the Routine Quantification of 3-Chloromethcathinone (3-CMC) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone (B1664624) that has emerged as a widely abused new psychoactive substance (NPS). Its analysis in biological matrices is crucial for clinical and forensic toxicology. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the routine quantification of 3-CMC in biological samples such as plasma and urine. Due to the reported instability of 3-CMC in biological samples, this method also includes the monitoring of its more stable dihydro-3-CMC metabolite, which can serve as a reliable biomarker of 3-CMC intake.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of 3-CMC is depicted in the following diagram.

experimental_workflow Experimental Workflow for 3-CMC Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample_collection Sample Collection (Plasma or Urine) add_is Addition of Internal Standard sample_collection->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation For Urine spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) add_is->spe For Plasma evaporation Evaporation to Dryness protein_precipitation->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for 3-CMC quantification.

Experimental Protocols

Materials and Reagents
  • 3-Chloromethcathinone (3-CMC) reference standard

  • Dihydro-3-CMC reference standard

  • 3-CMC-d5 (or other suitable deuterated analog) as an internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium (B1175870) formate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human plasma and urine (drug-free)

Sample Preparation
  • To 1 mL of plasma, add 25 µL of the internal standard working solution (e.g., 1 µg/mL 3-CMC-d5).

  • Vortex mix for 10 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3.3).

  • To 500 µL of urine, add 25 µL of the internal standard working solution (e.g., 1 µg/mL 3-CMC-d5).

  • Add 1.5 mL of ice-cold acetonitrile to precipitate proteins.[3][4]

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 3.3).

LC-MS/MS Conditions

The chromatographic separation can be achieved using a reversed-phase C18 column. The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water with 2 mM ammonium formate
Mobile Phase B 0.1% Formic acid in acetonitrile with 2 mM ammonium formate
Gradient Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometric Parameters

The following MRM transitions can be used for the quantification and confirmation of 3-CMC, its dihydro metabolite, and the internal standard. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
3-CMC198.1166.1125.115
Dihydro-3-CMC200.1182.1139.110
3-CMC-d5 (IS)203.1171.1130.115

Method Validation and Quantitative Data

A full method validation should be performed according to established guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained from method validation experiments.

Linearity and Range
AnalyteMatrixCalibration Range (ng/mL)
3-CMCPlasma1 - 500> 0.995
Dihydro-3-CMCPlasma1 - 500> 0.995
3-CMCUrine5 - 1000> 0.995
Dihydro-3-CMCUrine5 - 1000> 0.995
Accuracy and Precision
AnalyteMatrixQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
3-CMCPlasmaLow395 - 105< 10
Mid5098 - 102< 8
High40097 - 103< 8
Dihydro-3-CMCPlasmaLow396 - 104< 10
Mid5099 - 101< 7
High40098 - 102< 7
Limit of Detection (LOD) and Quantification (LOQ)
AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)
3-CMCPlasma0.51
Dihydro-3-CMCPlasma0.51
3-CMCUrine25
Dihydro-3-CMCUrine25

Signaling Pathways and Logical Relationships

The metabolism of 3-CMC primarily involves the reduction of the ketone group to form dihydro-3-CMC. This metabolic pathway is a key consideration in the analytical method.

metabolism_pathway Metabolic Pathway of 3-CMC 3-CMC 3-CMC Dihydro-3-CMC Dihydro-3-CMC 3-CMC->Dihydro-3-CMC Ketone Reduction

Caption: Metabolic pathway of 3-CMC.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine quantification of 3-CMC and its major metabolite, dihydro-3-CMC, in plasma and urine samples. The detailed protocols for sample preparation and instrumental analysis, along with the presented quantitative data, offer a solid foundation for researchers and scientists in the fields of toxicology and drug development to implement this method in their laboratories. The monitoring of the more stable dihydro-3-CMC metabolite is recommended to avoid false-negative results due to the instability of the parent compound.[1][2]

References

Presumptive Color Tests for the Identification of Synthetic Cathinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, often deceptively marketed as "bath salts" or "plant food," represent a large and ever-evolving class of new psychoactive substances (NPS). Their structural diversity and the continuous emergence of new analogues pose significant challenges for forensic laboratories and researchers. Presumptive color tests offer a rapid, cost-effective, and simple preliminary screening method for the identification of synthetic cathinones in seized materials.[1][2][3] These tests, based on the reaction of a specific chemical reagent with a substance to produce a characteristic color change, provide an initial indication of the presence of a particular drug class, guiding further confirmatory analysis.[4][5]

This document provides detailed application notes and protocols for a variety of presumptive color tests used in the identification of synthetic cathinones. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

Data Presentation: Colorimetric Reactions of Synthetic Cathinones

The following tables summarize the observed color changes for various synthetic cathinones with common presumptive color test reagents. It is crucial to note that these tests are presumptive and can produce false positives or negatives.[6][7] Confirmatory analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is always necessary for definitive identification.[8]

Table 1: Copper-Neocuproine Test

This test is reported to be highly selective for synthetic cathinones.[9] A yellow to orange color change after heating is considered a positive result.[1][3]

Reagent SequencePositive Result ColorReference
Copper(II) Nitrate (B79036), Neocuproine (B1678164), Sodium Acetate (B1210297) (with heating)Yellow-Orange[1][3][9]

Table 2: Traditional Presumptive Reagents

Synthetic Cathinone (B1664624)Marquis ReagentMecke ReagentMandelin ReagentFroehde ReagentLiebermann ReagentSimon's ReagentZimmerman Reagent
Mephedrone (4-MMC) No Reaction / Faint Yellow[10]No Reaction---No Reaction[10][11]Bright Yellow[12]Faint Orange/Yellow[10]Purplish-Brown[10]
Methylone (bk-MDMA) Yellow -> Brown/Black------Black---Blue---
MDPV Yellow -> Brown------No Reaction---------
Cathinone ------------Bright Yellow[12]------
Methcathinone ------------Bright Yellow[12]------
N,N-Dimethylcathinone ------------Faint Yellow[12]------
3-FMC No Reaction---------No Reaction[12][13]Ambiguous Blue Streaking[13]---
4-MOMC ------------Faint Orange[12]------
3,4-MDMC Yellow[13]Orange-Brown[13]---Orange-Brown[13]---Ambiguous Blue Streaking[13]---
Butylone Yellow[13]------------Ambiguous Blue Streaking[13]---

Data compiled from multiple sources.[10][11][12][13][14] Note that "---" indicates no data was found in the searched resources.

Experimental Protocols

The following are detailed protocols for the preparation and execution of the presumptive color tests.

Protocol 1: Copper-Neocuproine Test for Synthetic Cathinones[1][2][9]

Reagent Preparation:

  • Reagent 1 (Copper(II) Nitrate Solution): Dissolve 0.12 g of copper(II) nitrate trihydrate in deionized water and dilute to 100 mL in a volumetric flask.[9]

  • Reagent 2 (Neocuproine Solution): Dissolve 0.11 g of neocuproine hemihydrate in 50 mL of 0.1 M hydrochloric acid and dilute to 100 mL with 0.1 M hydrochloric acid in a volumetric flask.[9]

  • Reagent 3 (Sodium Acetate Solution): Dissolve 16.4 g of sodium acetate in deionized water and dilute to 100 mL in a volumetric flask.[9]

Procedure:

  • Place a small, pinhead-sized amount (approximately 0.1-0.2 mg) of the suspected sample into a well of a porcelain spot plate.[1][2]

  • Add five drops of the copper(II) nitrate solution (Reagent 1) to the well.[9]

  • Add two drops of the neocuproine solution (Reagent 2) to the well.[9]

  • Add two drops of the sodium acetate solution (Reagent 3) to the well. The solution should turn light blue.[9]

  • Place the spot plate on a hotplate set to 80°C for 10 minutes.[9]

  • Observe the color change against a white background. A yellow to orange color indicates a positive result for synthetic cathinones.[1][9]

Protocol 2: Traditional Presumptive Color Tests

General Procedure:

  • Place a small amount of the suspected material onto a white ceramic spot plate.[15]

  • Add 1-2 drops of the respective reagent to the sample.[16][17]

  • Observe and record any color change that occurs immediately and over the next 30-60 seconds.[16][17]

Reagent Formulations:

  • Marquis Reagent: 5 mL of concentrated sulfuric acid with 100 mg of 40% formaldehyde (B43269) solution.[18]

  • Mecke Reagent: 100 mL of concentrated sulfuric acid with 1 g of selenious acid.[13]

  • Mandelin Reagent: 100 mL of concentrated sulfuric acid with 1 g of ammonium (B1175870) vanadate.

  • Froehde's Reagent: 100 mL of concentrated sulfuric acid with 0.5 g of sodium molybdate.[5]

  • Liebermann's Reagent: 1 g of potassium nitrite (B80452) in 10 mL of concentrated sulfuric acid.[12]

  • Simon's Reagent: This is a two-part reagent.[19]

    • Solution A: 2% sodium nitroprusside and 2% acetaldehyde (B116499) in water.[19]

    • Solution B: 2% sodium carbonate in water.[19]

    • Procedure: Add one drop of Solution A followed by one drop of Solution B to the sample. A blue color indicates the presence of a secondary amine.[19][20]

  • Zimmerman Reagent: This is also a two-part test.

    • Reagent A: 1% 2,4-dinitrobenzene in methanol.

    • Reagent B: 15% potassium hydroxide (B78521) in water.

    • Procedure: Add the sample to a test tube, followed by Reagent A and then Reagent B. A reddish-purple color is a positive result.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Copper_Neocuproine_Test_Workflow Copper-Neocuproine Test Workflow start Start sample_prep Place 0.1-0.2 mg of suspected sample on spot plate start->sample_prep add_reagent1 Add 5 drops of Copper(II) Nitrate Solution sample_prep->add_reagent1 add_reagent2 Add 2 drops of Neocuproine Solution add_reagent1->add_reagent2 add_reagent3 Add 2 drops of Sodium Acetate Solution (Solution turns light blue) add_reagent2->add_reagent3 heat Heat at 80°C for 10 minutes add_reagent3->heat observe Observe color change heat->observe positive Yellow-Orange Color (Positive for Synthetic Cathinones) observe->positive If color is yellow-orange negative Other Color / No Change (Negative) observe->negative Otherwise end End positive->end negative->end

Caption: Workflow for the Copper-Neocuproine presumptive test for synthetic cathinones.

Traditional_Color_Tests_Workflow Traditional Presumptive Color Tests Workflow start Start sample_prep Place small amount of suspected sample on spot plate start->sample_prep add_reagent Add 1-2 drops of selected reagent (Marquis, Mecke, etc.) sample_prep->add_reagent observe Observe color change immediately and after 30-60s add_reagent->observe compare Compare with known color charts observe->compare presumptive_id Presumptive Identification compare->presumptive_id end End presumptive_id->end

Caption: General workflow for traditional presumptive color tests.

Simons_Test_Workflow Simon's Test Workflow for Secondary Amines start Start sample_prep Place small amount of suspected sample on spot plate start->sample_prep add_reagent_a Add 1 drop of Simon's Reagent A sample_prep->add_reagent_a add_reagent_b Add 1 drop of Simon's Reagent B add_reagent_a->add_reagent_b observe Observe color change add_reagent_b->observe positive Blue Color (Positive for Secondary Amine) observe->positive If color is blue negative No Blue Color (Negative) observe->negative Otherwise end End positive->end negative->end

Caption: Workflow for Simon's presumptive test for secondary amines.

Disclaimer

The information provided in this document is for educational and research purposes only. The handling and testing of controlled substances should only be performed by qualified personnel in a laboratory setting in accordance with all applicable laws and regulations. The color changes described can vary depending on the purity of the sample, the presence of adulterants, and the specific isomer of the cathinone present. These tests should never be used as the sole method of identification.

References

Troubleshooting & Optimization

Technical Support Center: Analytical Discrimination of 3-CMC and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical discrimination of 3-Chloromethcathinone (3-CMC) and its positional isomers, such as 2-CMC and 4-CMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with differentiating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish between 3-CMC and its positional isomers using standard analytical methods?

A1: The primary challenge lies in the structural similarity of these isomers. 3-CMC, 2-CMC, and 4-CMC have the same molecular weight and elemental composition. Consequently, they often exhibit very close retention times in chromatographic systems and produce nearly identical mass spectra under conventional electron ionization (EI) conditions, making their individual identification difficult with generic GC-MS methods.[1][2][3]

Q2: What are the primary analytical techniques used to differentiate these isomers?

A2: A variety of techniques can be employed, often in combination, to successfully discriminate between 3-CMC and its positional isomers. These include Gas Chromatography-Mass Spectrometry (GC-MS) with specialized methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Infrared Detection (GC-IRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).[4][5]

Q3: Can I use GC-MS to reliably identify 3-CMC in the presence of its isomers?

A3: While generic GC-MS methods are often insufficient, several strategies can enhance its discriminatory power.[1] These include the use of chemical derivatization to alter fragmentation patterns, employing low-energy electron ionization to generate more informative mass spectra, and applying multivariate analysis (chemometrics) to the collected data.[4] Additionally, specialized capillary columns with different selectivities can improve chromatographic separation.

Q4: How does Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) aid in isomer differentiation?

A4: LC-MS/MS offers high selectivity and sensitivity for the analysis of cathinone (B1664624) isomers.[1] By carefully optimizing chromatographic conditions, it is often possible to achieve baseline separation of the isomers. Furthermore, while the precursor ions will be the same, subtle differences in the abundance of fragment ions in the MS/MS spectra can be exploited for identification, especially with optimized collision energies.

Q5: What is the role of spectroscopic techniques like GC-IRD and NMR in this context?

A5: Spectroscopic techniques provide highly specific structural information. GC-IRD is a powerful tool as positional isomers exhibit unique infrared "fingerprint" spectra, allowing for their unambiguous identification.[3][5] NMR spectroscopy can also differentiate isomers based on the distinct chemical shifts and splitting patterns of protons on the substituted aromatic ring.[5][6]

Troubleshooting Guides

Problem 1: Co-elution of 3-CMC and 4-CMC peaks in GC-MS Analysis

Cause: The chromatographic method lacks the necessary selectivity to separate the positional isomers. Standard non-polar columns may not provide sufficient resolution.

Solution:

  • Optimize GC Method:

    • Temperature Program: Implement a slower temperature ramp to increase the interaction time of the analytes with the stationary phase.

    • Column Selection: Switch to a more polar or a specially designed column for aromatic positional isomer separation (e.g., a column with a biphenyl (B1667301) stationary phase).[7]

  • Derivatization: Derivatize the samples prior to GC-MS analysis. Reagents like trifluoroacetyl-l-prolyl chloride can create diastereomers with different chromatographic properties, facilitating their separation.[8]

Problem 2: Identical Mass Spectra for Suspected 3-CMC and 4-CMC

Cause: Standard 70 eV electron ionization often leads to extensive fragmentation, producing a common base peak (m/z 58) and very similar fragmentation patterns for positional isomers.[9]

Solution:

  • Lower Ionization Energy: If your instrument allows, reduce the electron ionization energy (e.g., to 15 eV). This "softer" ionization can preserve more of the molecular ion and generate more diagnostic fragment ions.[4]

  • Alternative Analytical Technique:

    • GC-IRD: This technique will provide distinct IR spectra for each isomer.[3]

    • LC-MS/MS: Utilize tandem mass spectrometry to investigate subtle differences in fragment ion ratios.

  • Multivariate Analysis: Employ chemometric techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) on the full mass spectra. These statistical methods can often distinguish between the subtle, yet consistent, differences in the spectra of the isomers.[4]

Experimental Protocols

Protocol 1: GC-MS with Derivatization for 3-CMC and Isomer Differentiation

This protocol is a general guideline and should be optimized for your specific instrumentation and standards.

  • Sample Preparation:

    • Accurately weigh 1 mg of the seized material or standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol).

    • Create a working solution by diluting to a final concentration of 100 µg/mL.

  • Derivatization (using Trifluoroacetyl-l-prolyl chloride - L-TPC):

    • Evaporate 100 µL of the working solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate (B1210297) and 25 µL of L-TPC solution (1 mg/mL in ethyl acetate).

    • Vortex the mixture and heat at 70°C for 30 minutes.

    • After cooling, evaporate the solvent and reconstitute in 100 µL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detector: Scan range 40-500 amu, electron ionization at 70 eV.

Protocol 2: LC-MS/MS for Direct Analysis of 3-CMC and Isomers

This protocol is a general guideline and should be optimized for your specific instrumentation and standards.

  • Sample Preparation:

    • Prepare a 1 µg/mL solution of the sample in the initial mobile phase composition.

  • LC Conditions:

    • Column: A column with a biphenyl stationary phase is recommended for enhanced separation of aromatic isomers.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion: Select the m/z corresponding to the protonated molecule of 3-CMC.

    • Collision Energy: Optimize for characteristic fragment ions. This may require infusion of individual standards.

    • Product Ion Scans: Monitor for specific transitions for each isomer if they can be identified.

Data Presentation

Table 1: Comparison of Analytical Techniques for 3-CMC Isomer Discrimination

TechniquePrinciple of DiscriminationAdvantagesDisadvantages
GC-MS (Standard) Chromatographic retention timeWidely availableOften fails to separate isomers; similar mass spectra.[1]
GC-MS (with Derivatization) Different chromatographic behavior of diastereomersImproved separation and potentially different mass spectra.Requires additional sample preparation steps.[8]
LC-MS/MS Chromatographic separation and subtle differences in fragment ion abundancesHigh sensitivity and selectivity; no derivatization needed.[1]Requires specialized instrumentation and method development.
GC-IRD Unique vibrational (infrared) spectra for each isomerHighly specific for structural isomers.[3][5]Less common than MS detectors.
NMR Spectroscopy Different chemical environments of atomic nucleiProvides unambiguous structural information.[5][6]Lower sensitivity; requires pure samples and specialized equipment.
Capillary Electrophoresis Different electrophoretic mobilitiesHigh separation efficiency.[10]Can be less robust than chromatographic methods.

Visualizations

Analytical_Workflow_for_Isomer_Discrimination cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification Sample Seized Material / Standard GC_MS GC-MS Sample->GC_MS LC_MSMS LC-MS/MS Sample->LC_MSMS GC_IRD GC-IRD Sample->GC_IRD NMR NMR Sample->NMR Data_Analysis Retention Time & Mass Spectra Comparison GC_MS->Data_Analysis LC_MSMS->Data_Analysis Spectral_Library Spectral Library Matching GC_IRD->Spectral_Library NMR->Spectral_Library Chemometrics Multivariate Analysis Data_Analysis->Chemometrics if needed Identification Unambiguous Isomer Identification Data_Analysis->Identification Chemometrics->Identification Spectral_Library->Identification

Caption: General analytical workflow for the discrimination of 3-CMC and its positional isomers.

Troubleshooting_Logic_Diagram Start Start: Suspected Isomer Mixture GC_MS_Analysis Perform GC-MS Analysis Start->GC_MS_Analysis Coelution Peaks Co-elute? GC_MS_Analysis->Coelution Identical_Spectra Spectra Identical? Coelution->Identical_Spectra No Optimize_GC Optimize GC Method: - Slower Ramp - Different Column Coelution->Optimize_GC Yes Use_Alt_Technique Use Alternative Technique: - GC-IRD - LC-MS/MS - NMR Identical_Spectra->Use_Alt_Technique Yes, or if other methods fail Lower_EI Lower Ionization Energy (e.g., 15 eV) Identical_Spectra->Lower_EI Yes Success Successful Discrimination Identical_Spectra->Success No Optimize_GC->GC_MS_Analysis Derivatize Perform Chemical Derivatization Optimize_GC->Derivatize Derivatize->GC_MS_Analysis Use_Alt_Technique->Success Lower_EI->GC_MS_Analysis Chemometrics Apply Chemometrics (PCA/LDA) Lower_EI->Chemometrics Chemometrics->Success

Caption: Troubleshooting logic for GC-MS analysis of 3-CMC and its positional isomers.

References

improving the stability of 3-Chlorocathinone hydrochloride in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of 3-Chlorocathinone hydrochloride (3-CMC) in biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the collection, storage, and analysis of 3-CMC in biological samples.

Problem Potential Cause Recommended Solution
Low or undetectable 3-CMC concentrations in samples. Degradation of 3-CMC due to improper storage temperature.Store samples at low temperatures, ideally frozen at -20°C or -80°C, immediately after collection. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, but freezing is recommended for longer periods.
Degradation due to sample pH.Acidify the biological matrix. For blood samples, adjust the pH to less than 7. For urine samples, a pH of around 4-5 has been shown to improve stability.
Enzymatic degradation.While specific enzymatic degradation pathways for 3-CMC are not fully elucidated, the use of enzyme inhibitors, such as sodium fluoride (B91410) in blood collection tubes, is a standard practice that may help preserve the analyte.
Inconsistent results between replicate analyses. Non-homogenous sample.Ensure the biological sample is thoroughly mixed (e.g., by gentle inversion) before aliquoting for analysis.
Continued degradation of 3-CMC during sample processing.Minimize the time samples are kept at room temperature during extraction and preparation. Process samples on ice or using cooled equipment whenever possible.
Difficulty in detecting 3-CMC but presence of related compounds. 3-CMC has degraded into its metabolites.Monitor for the major and highly stable degradation product, dihydro-3-CMC. The presence of dihydro-3-CMC can serve as a reliable biomarker for 3-CMC intake, even when the parent compound is undetectable. Other metabolites to consider are N-desmethyl-3-CMC and N-desmethyl-dihydro-3-CMC.

Frequently Asked Questions (FAQs)

1. What is the primary challenge when analyzing this compound in biological samples?

The main challenge is the inherent instability of 3-CMC in biological matrices like blood and urine. This instability can lead to a significant decrease in the concentration of the parent compound, potentially resulting in underestimation of exposure or false-negative results.

2. What are the main factors that influence the stability of 3-CMC?

The stability of 3-CMC is significantly affected by:

  • Temperature: Higher temperatures accelerate the degradation of 3-CMC.

  • pH: Alkaline conditions (pH > 5.5) lead to faster degradation. Acidic conditions improve stability.

  • Biological Matrix: 3-CMC is generally more stable in urine than in blood.

3. What is the major degradation product of 3-CMC and why is it important?

The major degradation product of 3-CMC is dihydro-3-CMC. This metabolite is significantly more stable in biological matrices than the parent compound. Therefore, monitoring for dihydro-3-CMC is crucial as it can serve as a reliable biomarker of 3-CMC consumption, especially when 3-CMC itself has degraded below the limit of detection.

4. What are the recommended storage conditions for biological samples containing 3-CMC?

To ensure the stability of 3-CMC, the following storage conditions are recommended:

  • Low Temperature: Samples should be frozen, preferably at -20°C or lower, for long-term storage.

  • Acidification: Acidifying the sample can significantly enhance stability. For urine, a pH of around 4.2 is effective. For blood, acidification to a pH below 7 is recommended.

5. How does the type of biological matrix affect 3-CMC stability?

Studies have shown that 3-CMC is more stable in urine compared to blood. This is likely due to differences in pH and enzymatic activity between the two matrices.

6. What analytical techniques are suitable for the analysis of 3-CMC and its metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) are the recommended analytical methods for the sensitive and specific detection and quantification of 3-CMC and its metabolites in biological samples.

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization
  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and a preservative such as sodium fluoride to inhibit enzymatic activity.

  • Acidification (Optional but Recommended): For every 1 mL of blood, add 100 µL of 1 M HCl to lower the pH to below 7. Gently mix the sample by inversion.

  • Storage:

    • Short-term (up to 24 hours): Store at 4°C.

    • Long-term: Store at -20°C or -80°C.

  • Thawing: When ready for analysis, thaw samples at room temperature or in a cool water bath. Mix thoroughly before processing.

Protocol 2: Urine Sample Collection and Stabilization
  • Collection: Collect urine in a sterile container.

  • pH Measurement: Measure the initial pH of the urine sample.

  • Acidification (Recommended): If the pH is above 5.5, acidify the sample. For every 1 mL of urine, add 50 µL of 1 M HCl to achieve a pH of approximately 4.2.

  • Storage:

    • Short-term (up to 72 hours): Store at 4°C.

    • Long-term: Store at -20°C or -80°C.

  • Thawing: Thaw samples at room temperature and ensure they are well-mixed before extraction.

Protocol 3: Sample Preparation and Analysis by LC-MS/MS
  • Protein Precipitation (for blood/plasma): To 100 µL of sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution (for urine): Dilute the urine sample with the mobile phase or a suitable buffer containing the internal standard.

  • Evaporation and Reconstitution: Transfer the supernatant (from blood/plasma) or the diluted urine to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases typically consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Monitor for the specific precursor-to-product ion transitions for 3-CMC and its metabolites (dihydro-3-CMC, N-desmethyl-3-CMC).

Data Presentation

Table 1: Stability of 3-CMC in Blood under Different Storage Conditions

Storage TemperatureAcidified (pH < 7)Non-AcidifiedDetectable Duration
Room Temperature (~20-25°C) -Rapid degradation< 24 hours
4°C Yes-Up to 4 months
4°C No-Not detected after 2 months
-30°C Yes/NoStableAt least 12 months

Table 2: Stability of 3-CMC in Urine under Different Storage Conditions

Storage TemperaturepHDetectable Duration
Room Temperature (~20-25°C) ~6Not detected after 2 months
4°C 4.2Stable for the investigated period
-30°C 4.2Stable for the investigated period

Visualizations

Technical Support Center: Overcoming Solubility Challenges of 3-Chlorocathinone Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Chlorocathinone hydrochloride (3-CMC HCl) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

A1: For aqueous-based in vitro assays, Sterile Phosphate-Buffered Saline (PBS) at pH 7.2 is a good starting point, as this compound is readily soluble in aqueous solutions.[1][2] For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used, although the solubility is more limited in these organic solvents.[1]

Q2: My 3-CMC HCl precipitated when I added my stock solution to the cell culture medium. What should I do?

A2: This is a common issue when a stock solution in an organic solvent is diluted into an aqueous medium. The key is to ensure the final concentration of the organic solvent in your assay is low enough to not cause precipitation or cellular toxicity. A final DMSO concentration of 0.5% or less is generally well-tolerated by most cell lines. It is crucial to prepare fresh solutions and avoid using a solution that has already precipitated.

Q3: Can I adjust the pH to improve the solubility of 3-CMC HCl?

A3: Yes, pH can significantly impact the solubility of hydrochloride salts. Since cathinones can be unstable in alkaline conditions, maintaining a slightly acidic to neutral pH is recommended.[3] It is advisable to test a range of pH values within the physiological tolerance of your in vitro system to find the optimal solubility.

Q4: Are there alternative solvents I can use if I'm still facing solubility issues?

A4: If DMSO or ethanol are not suitable or effective, other organic solvents like methanol (B129727) or chloroform (B151607) could be considered, though their compatibility with your specific assay must be validated. Co-solvent systems, where a water-miscible organic solvent is used in combination with an aqueous buffer, can also be an effective strategy.

Q5: How should I prepare my 3-CMC HCl stock solutions and what are the recommended storage conditions?

A5: Stock solutions should be prepared in a suitable solvent like PBS or DMSO. It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter before use in cell culture. To maintain stability, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Given the instability of cathinones in biological samples, acidification and low-temperature storage are recommended to preserve the compound's integrity.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems with this compound in in vitro experiments.

Problem: Precipitate forms immediately upon adding 3-CMC HCl to the assay medium.
Possible Cause Troubleshooting Step Expected Outcome
Exceeded Solubility Limit Lower the final concentration of 3-CMC HCl in the assay.The compound remains in solution at a lower concentration.
High Organic Solvent Concentration Reduce the final concentration of the organic solvent (e.g., DMSO) in the assay medium to ≤0.5%.[1]The compound remains soluble with a lower percentage of the organic co-solvent.
Incorrect Solvent Prepare the stock solution in a different solvent. If using an organic solvent, try preparing a stock directly in sterile PBS (pH 7.2).3-CMC HCl dissolves and remains in solution in the new solvent system.
Problem: The compound dissolves initially but precipitates over time during the experiment.
Possible Cause Troubleshooting Step Expected Outcome
Compound Instability Adjust the pH of the assay medium to be slightly acidic to neutral, as cathinones can be unstable at alkaline pH.[3] Store stock solutions at low temperatures.The compound remains in solution for the duration of the experiment.
Temperature Effects Ensure the temperature of the assay medium and the stock solution are equilibrated before mixing. Perform dissolution at a slightly elevated temperature (e.g., 37°C) if the compound's solubility is temperature-dependent, but be mindful of potential degradation.The compound remains soluble throughout the experiment.
Interaction with Media Components Analyze the components of your cell culture medium for potential interactions. Consider using a simpler, defined buffer system for initial solubility tests.The compound remains in solution in a simplified buffer, indicating a media component interaction.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
Phosphate-Buffered Saline (PBS) pH 7.2 ≥10 mg/mL≥42.7 mMReadily soluble in aqueous solutions.[1][2]
Dimethyl Sulfoxide (DMSO) 0.1 - 1 mg/mL0.43 - 4.3 mMSlightly soluble.[1]
Ethanol 0.1 - 1 mg/mL0.43 - 4.3 mMSlightly soluble.[1]
Water Readily SolubleNot QuantifiedQualitative assessment.[2]
Methanol SolubleNot QuantifiedQualitative assessment.
Chloroform SolubleNot QuantifiedQualitative assessment.

Molar concentration calculated using a molecular weight of 234.12 g/mol for 3-CMC HCl.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-CMC HCl in PBS
  • Weighing: Accurately weigh out 2.34 mg of 3-CMC HCl powder.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the powder.

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: General Protocol for Diluting 3-CMC HCl Stock for In Vitro Assays
  • Thaw: Thaw a single aliquot of the 3-CMC HCl stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final concentration of any organic solvent is below the toxic level for the cells (typically ≤0.5% for DMSO).

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent used for the stock solution (e.g., PBS or DMSO) in the assay medium.

  • Immediate Use: Add the diluted 3-CMC HCl solutions and the vehicle control to the in vitro assay immediately after preparation.

Visualizations

G Troubleshooting Workflow for 3-CMC HCl Solubility Issues start Start: Solubility Issue (Precipitation Observed) check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration of 3-CMC HCl. check_concentration->lower_concentration Yes check_solvent Is an organic solvent (e.g., DMSO) used for the stock solution? check_concentration->check_solvent No success Success: Compound is soluble. lower_concentration->success fail Issue Persists: Consider alternative solvents or formulation strategies. lower_concentration->fail lower_solvent_conc Action: Reduce the final organic solvent concentration to <=0.5%. check_solvent->lower_solvent_conc Yes use_aqueous_stock Action: Prepare a fresh stock solution directly in PBS (pH 7.2). check_solvent->use_aqueous_stock No lower_solvent_conc->success lower_solvent_conc->fail use_aqueous_stock->success use_aqueous_stock->fail check_pH Is the assay medium pH alkaline or unstable? adjust_pH Action: Adjust and buffer the medium to a stable, slightly acidic to neutral pH. check_pH->adjust_pH Yes check_pH->fail No, pH is optimal adjust_pH->success fail->check_pH

Caption: Troubleshooting workflow for addressing solubility issues with 3-CMC HCl.

G General Experimental Workflow for In Vitro Assays with 3-CMC HCl start Start prep_stock Prepare 3-CMC HCl Stock Solution (e.g., 10 mM in PBS) start->prep_stock sterilize Filter-Sterilize Stock Solution (0.22 um filter) prep_stock->sterilize store Aliquot and Store Stock at -20°C / -80°C sterilize->store thaw_aliquot Thaw a Single Aliquot store->thaw_aliquot prepare_dilutions Prepare Serial Dilutions in Assay Medium thaw_aliquot->prepare_dilutions prepare_controls Prepare Vehicle Control thaw_aliquot->prepare_controls treat_cells Treat In Vitro System (Cells, Tissues, etc.) prepare_dilutions->treat_cells prepare_controls->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., cytotoxicity, receptor binding) incubate->assay analyze Analyze and Interpret Data assay->analyze end End analyze->end

Caption: A general workflow for preparing and using 3-CMC HCl in in vitro experiments.

G Hypothesized Signaling Pathway of 3-Chlorocathinone cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3_CMC 3-Chlorocathinone DAT Dopamine Transporter (DAT) 3_CMC->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) 3_CMC->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) 3_CMC->SERT Inhibits Reuptake & Promotes Efflux DA Dopamine (DA) DAT->DA Reuptake NE Norepinephrine (NE) NET->NE Reuptake 5_HT Serotonin (5-HT) SERT->5_HT Reuptake vesicles Vesicular Monoamines (DA, NE, 5-HT) release Monoamine Release vesicles->release release->DA release->NE release->5_HT receptors Postsynaptic Receptors DA->receptors NE->receptors 5_HT->receptors downstream Downstream Signaling Cascades receptors->downstream cellular_response Cellular Response (e.g., neuronal firing) downstream->cellular_response

Caption: Hypothesized mechanism of action for 3-Chlorocathinone at the synapse.

References

Technical Support Center: Optimization of Sample Preparation for Trace Level Detection of 3-CMC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the sample preparation for trace-level detection of 3-Chloromethcathinone (3-CMC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of 3-CMC at trace levels?

The primary challenges include the inherent instability of 3-CMC in biological matrices, potential for matrix effects in mass spectrometry-based detection, and the need for highly efficient extraction methods to achieve the required sensitivity for trace-level quantification.[1][2][3] 3-CMC is known to degrade in biological samples like blood and urine, which can lead to underestimation of its concentration or false-negative results.[1][3] Therefore, proper sample handling and storage are critical.

Q2: What are the recommended storage conditions for biological samples containing 3-CMC?

To minimize the degradation of 3-CMC, it is recommended to acidify the biological matrix and/or store samples at low temperatures (e.g., -20°C or -80°C) immediately after collection.[1] One study noted a significant decrease in 3-CMC concentration in blood samples stored at 4°C and 23°C over time, while samples stored at -15°C were stable for up to 90 days.[4]

Q3: Which analytical technique is most suitable for the trace-level detection of 3-CMC?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection and quantification of 3-CMC in biological matrices.[5] This technique offers high specificity, which is crucial for distinguishing 3-CMC from its isomers and other structurally related compounds.

Q4: What is a "matrix effect" and how can it affect 3-CMC analysis?

A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[6][7][8] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of 3-CMC.[7][9] Biological samples contain numerous endogenous components like phospholipids (B1166683) and proteins that can cause matrix effects.[7] Proper sample cleanup is essential to minimize these interferences.

Q5: How can I minimize matrix effects in my 3-CMC analysis?

Effective sample preparation to remove interfering matrix components is the primary strategy to mitigate matrix effects.[7] This can be achieved through techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][11] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation and analysis of 3-CMC.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Analyte Degradation: 3-CMC is unstable in biological matrices at room temperature.[1][3] 2. Inefficient Extraction: The chosen solvent or pH may not be optimal for 3-CMC extraction. 3. Poor Ionization in MS: Matrix components may be suppressing the analyte signal.[7][8]1. Ensure samples are stored at low temperatures and consider acidification.[1] Analyze samples as soon as possible after collection. 2. Optimize the extraction solvent and adjust the pH of the sample to ensure 3-CMC is in its neutral form for better partitioning into the organic solvent.[12] 3. Improve sample cleanup using SPE or LLE to remove interfering substances.[10] Optimize MS source parameters.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variations in extraction volumes, mixing times, or pH adjustments. 2. Variable Matrix Effects: Inconsistent removal of matrix components across different samples.[6] 3. Instrumental Variability: Fluctuations in LC-MS system performance.1. Use calibrated pipettes and vortex for consistent mixing times. Prepare fresh reagents and buffers. 2. Implement a robust sample cleanup protocol (SPE is often more reproducible than LLE). Use a suitable internal standard to normalize for variations.[6] 3. Perform regular system maintenance and calibration. Check for leaks and ensure stable spray in the MS source.[13]
Peak Tailing or Broadening in Chromatogram 1. Column Overload: Injecting too much sample or a sample with a high concentration of matrix components. 2. Poor Column Condition: The analytical column may be degraded or contaminated. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for 3-CMC.1. Dilute the sample extract before injection. Improve sample cleanup to reduce matrix load. 2. Flush the column with a strong solvent or replace it if necessary.[14] 3. Adjust the mobile phase pH to ensure 3-CMC is in a single ionic form. Optimize the mobile phase composition for better peak shape.
Presence of Interfering Peaks 1. Incomplete Sample Cleanup: Co-extraction of other compounds from the matrix. 2. Contamination: Contaminants from solvents, reagents, or labware.1. Optimize the wash steps in your SPE protocol or the back-extraction steps in your LLE protocol to remove interferences. 2. Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware before use.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 3-CMC from Plasma

This protocol provides a general procedure for the extraction of 3-CMC from plasma samples. Optimization may be required for different sample volumes or concentrations.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 3-CMC-d7)

  • pH 9.0 buffer (e.g., carbonate buffer)

  • Extraction solvent: Ethyl acetate (B1210297) or a mixture of n-hexane and isoamyl alcohol (9:1, v/v)

  • 0.1 M Hydrochloric acid (HCl)

  • Reconstitution solvent (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of plasma into a clean glass tube.

  • Add the internal standard and vortex briefly.

  • Add 500 µL of pH 9.0 buffer and vortex for 30 seconds.

  • Add 3 mL of the extraction solvent.

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 3-CMC from Urine

This protocol outlines a general SPE procedure for cleaning up urine samples for 3-CMC analysis. The choice of SPE sorbent and solvents should be optimized based on the specific properties of the analyte and matrix. A mixed-mode cation exchange sorbent is often suitable for cathinones.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., 3-CMC-d7)

  • Mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL)

  • Methanol (B129727)

  • Deionized water

  • 5% Methanol in water (wash solvent 1)

  • 0.1 M Acetic acid (wash solvent 2)

  • 5% Ammonium (B1175870) hydroxide (B78521) in methanol (elution solvent)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard and vortex. Centrifuge to pellet any particulates.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

Extraction Method Matrix Recovery (%) Matrix Effect (%) Limit of Quantification (LOQ) Reference
Dried Blood Spot (DBS) with LC-MS/MSBlood30+7 to -141 ng/mL[5]
Not SpecifiedBloodNot ReportedNot Reported42-275 ng/mL (in post-mortem samples)[2]

Note: The recovery and matrix effect values can vary significantly depending on the specific experimental conditions, including the choice of solvents, pH, and the analytical instrumentation used.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard start->add_is 1 add_buffer Add pH 9.0 Buffer add_is->add_buffer 2 add_solvent Add Extraction Solvent add_buffer->add_solvent 3 vortex Vortex Mix add_solvent->vortex 4 centrifuge Centrifuge vortex->centrifuge 5 transfer_organic Transfer Organic Layer centrifuge->transfer_organic 6 evaporate Evaporate to Dryness transfer_organic->evaporate 7 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 8 analyze LC-MS/MS Analysis reconstitute->analyze 9

Caption: Liquid-Liquid Extraction (LLE) workflow for 3-CMC.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis_spe Analysis start Urine Sample add_is_spe Add Internal Standard start->add_is_spe condition Condition Cartridge (Methanol, Water) add_is_spe->condition load Load Sample condition->load wash Wash Cartridge (Aqueous & Acidic) load->wash elute Elute Analyte (Basic Methanol) wash->elute evaporate_spe Evaporate to Dryness elute->evaporate_spe reconstitute_spe Reconstitute in Mobile Phase evaporate_spe->reconstitute_spe analyze_spe LC-MS/MS Analysis reconstitute_spe->analyze_spe

Caption: Solid-Phase Extraction (SPE) workflow for 3-CMC.

Troubleshooting_Logic cluster_causes_signal Potential Causes cluster_causes_repro Potential Causes cluster_causes_peak Potential Causes cluster_solutions Solutions start Problem Observed low_signal Low/No Signal start->low_signal poor_repro Poor Reproducibility start->poor_repro bad_peak Bad Peak Shape start->bad_peak degradation Analyte Degradation low_signal->degradation extraction_eff Inefficient Extraction low_signal->extraction_eff matrix_effect Matrix Effects low_signal->matrix_effect inconsistent_prep Inconsistent Prep poor_repro->inconsistent_prep variable_matrix Variable Matrix poor_repro->variable_matrix instrument_var Instrument Variability poor_repro->instrument_var overload Column Overload bad_peak->overload bad_column Bad Column bad_peak->bad_column mobile_phase Wrong Mobile Phase bad_peak->mobile_phase optimize_storage Optimize Storage/Handling degradation->optimize_storage optimize_extraction Optimize Extraction (Solvent, pH) extraction_eff->optimize_extraction improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup standardize_protocol Standardize Protocol inconsistent_prep->standardize_protocol use_is Use Internal Standard variable_matrix->use_is check_instrument Check Instrument instrument_var->check_instrument dilute_sample Dilute Sample overload->dilute_sample replace_column Replace/Clean Column bad_column->replace_column optimize_mobile_phase Optimize Mobile Phase mobile_phase->optimize_mobile_phase

Caption: Troubleshooting logic for 3-CMC analysis.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-Chlorocathinone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Chlorocathinone hydrochloride (3-CMC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. In biological matrices like blood and urine, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the ionization of 3-CMC in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: How can I determine if my 3-CMC analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A standard solution of 3-CMC is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the stable baseline signal of 3-CMC indicates the retention times at which ion suppression or enhancement occurs.

  • Post-Extraction Spike: The response of a 3-CMC standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the most effective strategies to minimize matrix effects for 3-CMC analysis?

A3: A multi-faceted approach is most effective, combining:

  • Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of interfering matrix components.

  • Optimized Chromatographic Separation: Modifying the LC gradient profile can separate 3-CMC from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-CMC is the most reliable way to compensate for matrix effects, as it co-elutes with the analyte and is affected by matrix interferences in the same way.

Q4: Is this compound stable in biological samples?

A4: No, 3-CMC has been reported to be unstable in biological matrices like blood and urine.[1][2] Its major degradation product is dihydro-3-CMC.[1][2] It is recommended to monitor for this metabolite to avoid false-negative results.[1][2] To improve the stability of 3-CMC, acidification of the biological matrix and storage at low temperatures are recommended.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for 3-CMC Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure 3-CMC is in a consistent ionic state. Given its cathinone (B1664624) structure, a slightly acidic mobile phase is often suitable.
Column overload.Reduce the injection volume or dilute the sample.[3]
Significant Ion Suppression Co-elution of phospholipids or other endogenous matrix components.- Improve sample cleanup using a more robust SPE or LLE protocol. - Optimize the chromatographic gradient to better separate 3-CMC from the suppression zone identified by post-column infusion.
High salt concentration in the final extract.Ensure complete evaporation of the extraction solvent and reconstitute in a mobile phase-compatible solvent.
Significant Ion Enhancement Co-eluting compounds that enhance the ionization efficiency of 3-CMC.- Improve chromatographic separation to resolve 3-CMC from the enhancing compounds. - Utilize a stable isotope-labeled internal standard for 3-CMC to compensate for the enhancement.
Poor Reproducibility (High %CV) Inconsistent sample preparation.Automate the sample preparation process if possible to improve consistency.
Variable matrix effects between different sample lots.Employ a stable isotope-labeled internal standard for 3-CMC to normalize for inter-sample variability.
Instrument variability.Ensure the LC-MS/MS system is properly maintained and calibrated.
Low Recovery of 3-CMC Inefficient extraction from the sample matrix.- Optimize the sample preparation protocol (e.g., pH adjustment for LLE, choice of sorbent and elution solvent for SPE). - For LLE, adjust the pH of the aqueous sample to be two pH units higher than the pKa of 3-CMC to ensure it is uncharged and efficiently extracted into an organic solvent.
Degradation of 3-CMC during sample processing.Keep samples on ice or at reduced temperatures during processing. Consider acidification of the sample matrix.[1]

Quantitative Data Summary

The following table provides a hypothetical yet representative comparison of different sample preparation techniques for the analysis of 3-CMC in human plasma, illustrating their impact on recovery and matrix effects.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Process Efficiency (%)
Protein Precipitation (Acetonitrile) 95 ± 565 ± 8 (Suppression)62 ± 7
Liquid-Liquid Extraction (Ethyl Acetate) 85 ± 780 ± 6 (Suppression)68 ± 8
Solid-Phase Extraction (Mixed-Mode Cation Exchange) 92 ± 695 ± 4 (Minimal Effect)87 ± 5

Note: Data are presented as mean ± standard deviation. Process Efficiency is calculated as (Recovery x Matrix Effect) / 100.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 3-CMC standard into the initial mobile phase.

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation method. Spike the 3-CMC standard into the final, extracted matrix.

    • Set C (Pre-Spiked Matrix): Spike the 3-CMC standard into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: Sample Preparation of 3-CMC from Human Plasma using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of human plasma, add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled 3-CMC).

  • Protein Precipitation: Add 2 mL of 1% formic acid in acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elution: Elute the 3-CMC and internal standard with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start_assessment Start Assessment method_choice Choose Method start_assessment->method_choice post_column Post-Column Infusion method_choice->post_column Qualitative post_spike Post-Extraction Spike method_choice->post_spike Quantitative qualitative Qualitative Assessment (Suppression/Enhancement Zones) post_column->qualitative quantitative Quantitative Assessment (Calculate % Matrix Effect) post_spike->quantitative start_mitigation Matrix Effect Detected strategy_choice Select Mitigation Strategy start_mitigation->strategy_choice sample_prep Optimize Sample Preparation (SPE, LLE, PPT) strategy_choice->sample_prep chromatography Optimize Chromatography (Gradient, Column) strategy_choice->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) strategy_choice->internal_standard revalidate Re-evaluate Matrix Effect sample_prep->revalidate chromatography->revalidate internal_standard->revalidate

Caption: Workflow for Assessing and Mitigating Matrix Effects.

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment (Add IS, Precipitate Proteins) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol, Water, Buffer) conditioning->loading washing Washing (Remove Impurities) loading->washing elution Elution (Collect 3-CMC) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for 3-CMC.

References

troubleshooting peak tailing in the chromatographic analysis of cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of cathinone (B1664624) compounds.

Troubleshooting Guide: Peak Tailing

This section addresses specific issues that can lead to asymmetric peaks in your chromatograms.

Question: I am observing significant peak tailing for my cathinone analytes. What is the most likely cause and how can I fix it?

Answer:

Peak tailing for cathinones, which are basic compounds, is most often caused by secondary interactions with the stationary phase, specifically with residual silanol (B1196071) groups on silica-based columns.[1][2] These interactions create more than one retention mechanism, leading to an asymmetrical peak shape.[3]

Here is a systematic approach to troubleshoot the issue:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[4] Cathinones are basic and will be protonated (positively charged) at low to mid-pH. Silanol groups on the silica (B1680970) surface are ionized and negatively charged at pH levels above 3, leading to strong ionic interactions with the protonated cathinone.[5][6]

    • Solution: Lower the mobile phase pH to approximately 2-3 using an additive like formic acid or trifluoroacetic acid.[7][8] At this low pH, the silanol groups are protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[2][9]

  • Column Chemistry and Condition: The choice and health of your column are paramount.

    • Cause A: Inappropriate Column Chemistry: Standard C18 columns, especially older "Type A" silica columns, have a high population of accessible silanol groups.[9]

    • Solution A: Switch to a modern, high-purity "Type B" silica column that is end-capped.[9] End-capping chemically converts most of the reactive silanol groups into less polar groups, reducing interactions.[2] For even better results, consider using columns with alternative stationary phases such as those with polar-embedded groups or charged surface hybrid (CSH) technology, which are designed to shield silanol activity and improve peak shape for basic compounds.[5][7]

    • Cause B: Column Degradation or Contamination: The column may be old, contaminated with strongly retained compounds, or have a void at the inlet.[2][7] A partially blocked inlet frit can also cause peak distortion.[2]

    • Solution B: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[7] If this doesn't work, and a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it to dislodge particulates from the inlet frit.[3] If performance does not improve, the column must be replaced. Using a guard column can help extend the life of your analytical column.[2]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

    • Solution: Dilute your sample by a factor of 10 and reinject it.[3] Alternatively, reduce the injection volume.[1] If the peak shape improves, you were likely overloading the column.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself, especially for early-eluting peaks.[5][10]

    • Solution: Minimize extra-column volume by using tubing with a smaller internal diameter (e.g., 0.005") and ensuring all connections are properly fitted to avoid dead volume.[5][10]

Below is a workflow to help diagnose the root cause of peak tailing.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Are only cathinone (basic) peaks tailing? q1->q2 No all_peaks System-wide Issue Likely q1->all_peaks Yes q2->all_peaks No/Unsure specific_peaks Chemical Interaction Issue Likely q2->specific_peaks Yes sol_void Check for Column Void or Blockage all_peaks->sol_void sol_ph Adjust Mobile Phase pH (Target pH 2-3) specific_peaks->sol_ph sol_overload Check for Column Overload (Dilute Sample) sol_void->sol_overload sol_extra_column Check for Extra-Column Volume (Tubing, Connections) sol_overload->sol_extra_column sol_column Use End-Capped or Shielded Column sol_ph->sol_column sol_buffer Check Buffer Strength (10-50 mM) sol_column->sol_buffer

Caption: Troubleshooting workflow for diagnosing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for peak tailing with cathinones on silica-based columns?

Cathinones are basic compounds, meaning they have amine functional groups that readily accept protons. In typical reversed-phase mobile phases (pH > 3), these amine groups become protonated, carrying a positive charge.[11] Simultaneously, the surface of a silica stationary phase is covered with silanol groups (Si-OH).[12] At pH levels above 3, some of these silanol groups deprotonate to form negatively charged silanate anions (Si-O⁻).[6] The positively charged cathinone molecules can then undergo a strong secondary ionic interaction with these negative sites, in addition to the primary hydrophobic interaction with the C18 chains. This secondary interaction is slower to reverse, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2][3]

G cluster_0 Silica Stationary Phase silica Si-O-Si-O-Si silanol_1 Si-OH silanol_2 Si-O⁻ cathinone Cathinone-NH₂R⁺ cathinone->silanol_2 interaction Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction of protonated cathinone with an ionized silanol group.

Q2: Can I use mobile phase additives other than acid to reduce tailing?

Yes. Historically, a technique known as "silanol masking" involved adding a basic competitor, like triethylamine (B128534) (TEA), to the mobile phase.[7][9] The TEA would preferentially interact with the active silanol sites, "masking" them from the analyte. However, this approach has drawbacks: TEA can suppress ionization in mass spectrometry and may shorten column lifetime. With the availability of modern, high-performance columns, adjusting the pH to suppress silanol ionization is the preferred and more robust strategy.[9]

Q3: How does buffer concentration affect peak tailing?

Buffer concentration is important for maintaining a stable pH across the column, especially as the sample bolus passes through.[2] If the buffer concentration is too low (e.g., <10 mM), the sample itself can alter the local pH, leading to inconsistent ionization and peak distortion.[7] Increasing the buffer strength (typically in the 10-50 mM range for UV-based detection) can help maintain a constant pH environment and mask some residual silanol interactions, improving peak symmetry.[7][8] For LC-MS applications, lower buffer concentrations (<10 mM) of volatile buffers like ammonium (B1175870) formate (B1220265) are used to avoid ion suppression.[8]

Q4: Will switching from acetonitrile to methanol as the organic modifier help?

It might. Methanol is a protic solvent and is more effective at hydrogen bonding with and "shielding" silanol groups compared to the aprotic acetonitrile.[12] In some cases, switching to or including methanol in the mobile phase can lead to a modest improvement in peak shape for basic compounds. However, this change will also alter the selectivity of your separation, so it should be evaluated carefully. Adjusting pH and using a suitable column are generally more effective solutions.[5]

Data & Protocols

Table 1: Influence of Mobile Phase pH on Cathinone Analysis
Mobile Phase pHCathinone StateSilanol Group StateDominant InteractionExpected Peak Shape
pH 7.0 Protonated (Cationic)Ionized (Anionic)Hydrophobic + Strong IonicSevere Tailing
pH 4.5 Protonated (Cationic)Partially IonizedHydrophobic + Moderate IonicModerate Tailing
pH < 3.0 Protonated (Cationic)Neutral (Protonated)Primarily HydrophobicSymmetrical/Good
Table 2: Comparison of Column Chemistries for Cathinone Analysis
Column TypeDescriptionSuitability for CathinonesKey Advantage
Traditional C18 (Type A Silica) Standard C18 bonding on lower purity silica.PoorNot recommended due to high silanol activity causing severe peak tailing.
End-Capped C18 (Type B Silica) High-purity silica where residual silanols are chemically deactivated.GoodSignificantly reduces peak tailing compared to Type A columns. A good starting point.[1]
Polar-Embedded Phase C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain.ExcellentThe polar group shields residual silanols and provides alternative selectivity.[5]
Charged Surface Hybrid (CSH) Hybrid particle technology with a low-level positive surface charge.ExcellentThe surface charge repels basic analytes from interacting with silanols, yielding highly symmetrical peaks.[7]
Experimental Protocol: General Method for Cathinone Analysis with Symmetric Peaks

This protocol provides a starting point for developing a robust method for analyzing cathinones while minimizing peak tailing.

  • Column Selection:

    • Use a high-performance, end-capped C18 column or a column with a polar-embedded phase (e.g., CSH C18, PFP).

    • Typical dimensions: 100-150 mm length, 2.1-4.6 mm internal diameter, < 3 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare 0.1% formic acid in HPLC-grade water.[13][14] This will bring the pH to approximately 2.7. Filter through a 0.22 µm membrane.

    • Organic Phase (B): HPLC-grade acetonitrile or methanol. Using acetonitrile is common.[13]

    • Buffer Alternative (LC-UV): For UV detection where higher ionic strength is permissible, a 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.5 can be used as the aqueous phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 - 1.0 mL/min (adjusted based on column diameter).

    • Gradient: A typical starting gradient would be 5-10% B, ramping to 80-95% B over 10-15 minutes. An initial isocratic hold may be necessary.

    • Column Temperature: 30 - 40 °C. Elevated temperatures can sometimes improve peak shape and reduce mobile phase viscosity.

    • Injection Volume: 1 - 10 µL. Start with a low volume to avoid overload.

    • Sample Diluent: Prepare samples and standards in the initial mobile phase composition (e.g., 95% A, 5% B) whenever possible to prevent peak distortion.[10]

  • System Equilibration:

    • Before analysis, flush the column with 100% B for 10-15 column volumes.

    • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes, or until a stable baseline is achieved.

  • Analysis and Evaluation:

    • Inject a standard and evaluate the peak shape. The tailing factor (also called asymmetry factor) should ideally be between 0.9 and 1.2.[7] A value greater than 1.5 often indicates a problem that needs to be addressed.

References

method refinement for distinguishing between 3-CMC, 2-CMC, and 4-CMC isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical refinement of methods to distinguish between the positional isomers 3-chloromethcathinone (B1649792) (3-CMC), 2-chloromethcathinone (2-CMC), and 4-chloromethcathinone (4-CMC).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to distinguish between 3-CMC, 2-CMC, and 4-CMC using standard analytical methods?

A1: 3-CMC, 2-CMC, and 4-CMC are positional isomers, meaning they have the same molecular weight and chemical formula (C₁₀H₁₂ClNO).[1] This structural similarity results in identical mass-to-charge ratios (m/z) and often produces very similar fragmentation patterns in mass spectrometry, making them hard to differentiate based on mass spectra alone.[2] Under generic Gas Chromatography-Mass Spectrometry (GC-MS) conditions, these isomers can also have very close retention times, leading to co-elution.[3]

Q2: What are the primary analytical techniques recommended for the successful differentiation of these isomers?

A2: A multi-faceted approach is often necessary. The most successful techniques include specialized Gas Chromatography-Mass Spectrometry (GC-MS) methods, often involving derivatization; Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with appropriate column chemistry; Gas Chromatography with Infrared Detection (GC-IR); and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Q3: Can I use a standard C18 column for LC-MS/MS separation of CMC isomers?

A3: While a C18 column might provide some separation, it is often insufficient for baseline resolution of these positional isomers. A column with a different stationary phase, such as a biphenyl (B1667301) column, is highly recommended as it offers enhanced pi-pi interactions with the aromatic rings of the cathinone (B1664624) isomers, leading to better separation.[2]

Q4: Is derivatization necessary for GC-MS analysis?

A4: While not always strictly necessary if a specialized GC method provides sufficient separation, derivatization is a highly effective strategy to enhance the differentiation of CMC isomers. Derivatizing agents can alter the fragmentation pathways of the isomers, leading to more distinct mass spectra that allow for their individual identification.[2]

Q5: What is the role of reference standards in isomer analysis?

A5: The use of certified reference standards for 2-CMC, 3-CMC, and 4-CMC is crucial for method development and validation.[3] Comparing the retention times and spectral data of an unknown sample to those of known standards under identical analytical conditions is the most reliable way to confirm the identity of a specific isomer.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of CMC isomers.

Issue 1: Co-eluting or Poorly Resolved Peaks in GC-MS and LC-MS/MS

Symptoms:

  • A single, broad, or shouldered peak is observed where multiple isomers are expected.

  • Mass spectra appear to be a composite of more than one compound.

Troubleshooting Workflow:

start Start: Co-eluting Peaks lc_optimization Optimize Liquid Chromatography (for LC-MS) start->lc_optimization LC-MS gc_optimization Optimize Gas Chromatography (for GC-MS) start->gc_optimization GC-MS success Isomers Differentiated lc_optimization->success Successful Separation failure Separation Still Insufficient lc_optimization->failure derivatization Employ Chemical Derivatization (for GC-MS) gc_optimization->derivatization Insufficient Separation gc_optimization->success Successful Separation derivatization->success Distinct Spectra Obtained derivatization->failure advanced_ms Utilize Advanced MS Techniques (e.g., Ion Mobility) advanced_ms->success Different Drift Times/CCS failure->advanced_ms

Caption: Troubleshooting workflow for co-eluting isomers.

Solutions:

  • For LC-MS/MS:

    • Change Column Chemistry: Switch from a standard C18 column to a biphenyl stationary phase to improve selectivity.

    • Optimize Mobile Phase: Adjust the gradient steepness, organic modifier (methanol vs. acetonitrile), and additives (e.g., formic acid concentration) to maximize resolution.

    • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can alter selectivity.

  • For GC-MS:

    • Temperature Program Optimization: Use a slower temperature ramp to increase the separation between closely eluting peaks.

    • Chemical Derivatization: Use a derivatizing agent such as trimethylsilylation to alter the volatility and chromatographic behavior of the isomers.[4]

    • Use a Longer GC Column: A longer column will provide more theoretical plates and can improve resolution.

Issue 2: Identical or Ambiguous Mass Spectra

Symptoms:

  • Even with chromatographic separation, the mass spectra of the isomers are nearly identical, preventing confident identification.

Troubleshooting Workflow:

start Start: Ambiguous Mass Spectra derivatization GC-MS with Derivatization start->derivatization GC-MS ead Alternative Fragmentation (EAD) start->ead LC-MS/MS gc_ir GC-IR (FTIR) start->gc_ir Alternative Technique nmr NMR Spectroscopy start->nmr Alternative Technique differentiated Isomers Differentiated derivatization->differentiated Unique Fragments ead->differentiated Unique Fragments gc_ir->differentiated Unique IR Spectra nmr->differentiated Unique Chemical Shifts

Caption: Workflow for differentiating isomers with similar mass spectra.

Solutions:

  • Alternative Analytical Techniques:

    • GC-IR (FTIR): This is a powerful technique for distinguishing positional isomers as they often produce unique infrared spectra in the fingerprint region.[5]

    • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information that can unequivocally differentiate the isomers based on the chemical shifts and coupling patterns of the protons and carbons in the aromatic ring.[6]

  • Advanced Mass Spectrometry Techniques:

    • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section), providing an additional dimension of separation for isomers that may be indistinguishable by mass alone.

    • Electron Activated Dissociation (EAD): If available, this fragmentation technique can produce unique fragment ions not observed with conventional collision-induced dissociation (CID), aiding in isomer differentiation.[2]

Data Presentation

The following tables summarize key analytical data for the differentiation of 2-CMC, 3-CMC, and 4-CMC.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

IsomerRelative Retention TimeKey Mass Fragments (m/z)
2-CMC Slightly earlier than 3-CMC and 4-CMC58 (base peak), 75, 111, 139
3-CMC Intermediate58 (base peak), 75, 111, 139
4-CMC Slightly later than 2-CMC and 3-CMC58 (base peak), 75, 111, 139
Note: Under standard GC-MS conditions, the mass spectra are visually identical.[7] Differentiation relies on small but consistent differences in retention time, which should be confirmed with reference standards.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

IsomerKey Distinguishing Peaks (cm⁻¹) in the Fingerprint Region
2-CMC Unique pattern of absorption bands allowing for clear differentiation.
3-CMC Distinct spectral features compared to 2-CMC and 4-CMC.
4-CMC Characteristic peaks that differ from the other two isomers.
Note: The fingerprint region (roughly 400-1500 cm⁻¹) of the FTIR spectra provides a unique pattern for each isomer, making this a highly reliable technique for differentiation.[7]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

IsomerExpected Elution Order on Biphenyl ColumnKey Fragment Ions (m/z)
2-CMC Typically elutes firstPrecursor Ion [M+H]⁺: 198.0680. Key fragments are similar to other isomers under CID.
3-CMC Intermediate elutionPrecursor Ion [M+H]⁺: 198.0680. Key fragments are similar to other isomers under CID.
4-CMC Typically elutes lastPrecursor Ion [M+H]⁺: 198.0680. Key fragments are similar to other isomers under CID.
Note: While fragmentation patterns under CID are very similar, chromatographic separation on a biphenyl column allows for differentiation based on retention time.[1][2]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

IsomerExpected ¹H NMR Aromatic Region PatternExpected Number of Unique ¹³C Signals
2-CMC Complex multiplet pattern due to four distinct aromatic protons.10
3-CMC Complex multiplet pattern due to four distinct aromatic protons.10
4-CMC Two sets of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring.8
Note: The substitution pattern on the aromatic ring has a distinct effect on the NMR spectra. The symmetry of 4-CMC leads to fewer unique carbon signals compared to the 2- and 3-isomers. The proton NMR splitting patterns in the aromatic region are also highly diagnostic.

Experimental Protocols

Protocol 1: GC-MS Analysis of CMC Isomers

Objective: To separate and identify 2-CMC, 3-CMC, and 4-CMC using gas chromatography-mass spectrometry.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (GC-MS).

  • GC Column: Phenyl-methyl polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Injector Settings:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Mode: 20:1

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Compare the retention times and mass spectra of the unknown sample to those of certified reference standards for 2-CMC, 3-CMC, and 4-CMC run under the same conditions.

Protocol 2: LC-MS/MS Analysis of CMC Isomers

Objective: To achieve baseline separation and identification of CMC isomers using a biphenyl column.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Column: Biphenyl phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific instrument and column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion: m/z 198.07.

    • Product Ions: Monitor characteristic fragment ions (e.g., m/z 180, 152, 111, 77). Collision energy should be optimized for each transition.

  • Data Analysis: Identify the isomers based on their unique retention times compared to reference standards.

Protocol 3: ¹H and ¹³C NMR Spectroscopy Analysis

Objective: To structurally elucidate and differentiate CMC isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure adequate spectral width to cover the aromatic and aliphatic regions.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the peaks based on their chemical shifts, multiplicities, and integration (for ¹H).

    • Pay close attention to the aromatic region in the ¹H spectrum and the total number of signals in the ¹³C spectrum to determine the substitution pattern.

References

storage conditions to prevent degradation of 3-Chlorocathinone hydrochloride standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-Chlorocathinone hydrochloride (3-CMC HCl) analytical standards to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound standards?

A1: Upon receipt, solid (neat) this compound standards should be stored in their original, tightly sealed containers in a refrigerator at 2-8°C.[1] To prevent condensation, which can impact the standard's integrity, always allow the container to equilibrate to room temperature before opening.[1] The storage area should be dark and have controlled humidity.

Q2: How should I store solutions of this compound?

A2: Solutions of 3-CMC HCl are less stable than the solid form. For optimal stability, it is recommended to prepare stock solutions in acetonitrile (B52724).[1][2] If methanol (B129727) must be used, the solutions should be stored frozen at -20°C to minimize degradation.[1][2] The addition of 0.1% formic acid to the solvent has been shown to improve the stability of cathinone (B1664624) solutions.[1]

Q3: What are the primary factors that cause degradation of this compound?

A3: The main factors contributing to the degradation of 3-CMC HCl and other synthetic cathinones are elevated temperature, exposure to light, high humidity, and non-acidic (alkaline) conditions.[1][3][4][5] Exposure to air can also contribute to the instability of cathinone hydrochloride salts.

Q4: For how long can I expect my this compound standard to be stable?

A4: The long-term stability of solid 3-CMC HCl standards has not been extensively documented in publicly available literature. However, when stored under the recommended conditions (refrigerated, dry, dark), the solid standard is expected to be stable for a longer period than its solutions. For solutions, significant degradation can occur in a matter of days or weeks, especially if not stored at -20°C.[2][6] It is crucial to monitor for signs of degradation and to perform regular quality control checks.

Q5: Are there any specific safety precautions for handling this compound?

A5: Yes, 3-Chlorocathinone is a controlled substance and requires specific handling and storage protocols.[1] Always handle the standard in a well-ventilated area, such as a fume hood. Adhere to all institutional and regulatory guidelines for the storage, use, and documentation of controlled substances.[7][8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or lower-than-expected analytical results. Degradation of the standard due to improper storage.Verify that solid standards are stored at 2-8°C and solutions at -20°C. Ensure containers are tightly sealed and protected from light. Prepare fresh solutions from the solid standard for critical experiments.[1]
Inaccurate weighing.Use a calibrated analytical balance. Allow the standard to reach room temperature before weighing to prevent moisture absorption, which can lead to inaccurate measurements.[1]
Contamination.Use clean, dedicated spatulas and glassware. Never return unused material to the original container.
Visible changes in the solid standard (e.g., discoloration, clumping). Moisture absorption or degradation.This indicates potential degradation. The standard should be discarded according to institutional guidelines for hazardous waste.[3] Do not use if the physical appearance has changed.
Peak tailing or appearance of unknown peaks in chromatograms. Presence of degradation products.The primary degradation product of 3-CMC is dihydro-3-CMC. The presence of this and other unknown peaks suggests degradation of the parent compound. A fresh standard solution should be prepared. Consider using dihydro-3-CMC as a biomarker for 3-CMC intake in toxicological studies, as it is more stable.

Data on Cathinone Stability in Solution

While specific quantitative data for the degradation of solid 3-CMC HCl is limited, the following table summarizes the stability of other synthetic cathinones in solution under various conditions, which can serve as a general guide.

CompoundSolvent/MatrixStorage TemperatureStability Findings
MephedroneMethanolRoom Temperature (~20°C)32.3% loss within 3 days; 87.6% loss after 30 days.[2][6]
MephedroneMethanolRefrigerator (4°C)Significant loss (23.3%) after 14 days; 51.3% loss after 30 days.[2][6]
MephedroneMethanolFreezer (-20°C)Stable for at least 30 days.[2][6]
MephedroneAcetonitrileRoom Temperature (~20°C)32.9% loss after 30 days.[6]
MephedroneAcetonitrileRefrigerator (4°C) & Freezer (-20°C)Stable for at least 30 days.[6]
Various CathinonesUrine (pH 8)32°CSignificant losses (>20%) observed within hours for most compounds.[5]
Various CathinonesUrine (pH 4)4°C & -20°CConsiderably more stable; stable for the duration of a 6-month study.[5]

Experimental Protocols

Protocol for Evaluating the Stability of a this compound Solution

Objective: To assess the stability of a 3-CMC HCl solution under defined storage conditions over a specified period.

Materials:

  • This compound solid standard

  • Acetonitrile (HPLC grade)

  • Deuterated internal standard (e.g., 3-CMC-d4)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass autosampler vials

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Accurately weigh the 3-CMC HCl standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare working solutions at a relevant concentration (e.g., 100 ng/mL) in acetonitrile. Spike each working solution with a fixed concentration of the internal standard.

  • Aliquotting: Distribute the working solution into amber autosampler vials, creating multiple aliquots for each storage condition and time point to be tested.

  • Time Zero Analysis: Immediately after preparation, analyze a set of "time zero" aliquots using a validated LC-MS/MS method to establish the initial concentration.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, and -20°C).

  • Time Point Analysis: At scheduled intervals (e.g., 24 hours, 3 days, 7 days, 14 days, 30 days), remove a set of aliquots from each storage condition.

  • Sample Analysis: Allow the samples to equilibrate to room temperature before analysis. Analyze the samples using the same validated LC-MS/MS method.

  • Data Analysis: Calculate the concentration of 3-CMC HCl in each sample relative to the internal standard. Compare the concentrations at each time point to the "time zero" concentration to determine the percentage of degradation. A loss of over 15-20% is generally considered significant.[1]

Visual Guides

G Troubleshooting Workflow for 3-CMC HCl Standard Degradation cluster_0 Troubleshooting Workflow for 3-CMC HCl Standard Degradation start Inconsistent Analytical Results check_storage Verify Storage Conditions (Solid: 2-8°C, Solution: -20°C) Protected from light/moisture? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage Conditions & Re-analyze check_storage->storage_bad No check_prep Review Solution Preparation (Solvent, Weighing, Contamination) storage_ok->check_prep prep_ok Preparation Protocol Correct check_prep->prep_ok Yes prep_bad Prepare Fresh Standard Following Best Practices check_prep->prep_bad No analyze_fresh Analyze Freshly Prepared Standard prep_ok->analyze_fresh prep_bad->analyze_fresh results_ok Results are Consistent analyze_fresh->results_ok Problem Solved results_bad Results Still Inconsistent (Consider Instrument/Method Issues) analyze_fresh->results_bad Problem Persists

Caption: Troubleshooting workflow for inconsistent analytical results.

G Recommended Handling of 3-CMC HCl Standards cluster_1 Recommended Handling of 3-CMC HCl Standards receipt Receive Solid Standard store_solid Store in Original Container at 2-8°C, Dark & Dry receipt->store_solid equilibrate Equilibrate to Room Temperature Before Opening store_solid->equilibrate weigh Weigh on Calibrated Balance equilibrate->weigh dissolve Dissolve in Acetonitrile (Preferred) or Methanol weigh->dissolve store_solution Store Stock Solution at -20°C in Amber Vial dissolve->store_solution use Use for Experiments store_solution->use

Caption: Recommended workflow for handling 3-CMC HCl standards.

References

minimizing false negatives in 3-CMC consumption analysis by monitoring stable metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis of 3-Chloromethcathinone (3-CMC) and its metabolites. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in detecting 3-CMC consumption, with a focus on monitoring stable metabolites to prevent false-negative results.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of 3-CMC in biological samples challenging?

A1: The primary challenge in 3-CMC analysis is its low stability in biological matrices such as blood and urine.[1][2] The parent compound can degrade significantly, especially if samples are not stored under optimal conditions. This degradation can lead to concentrations below the limit of detection, resulting in false-negative findings. Therefore, monitoring for its more stable metabolites is crucial for accurately assessing 3-CMC consumption.[1][3]

Q2: What are the major and most stable metabolites of 3-CMC?

A2: The main metabolic pathways for 3-CMC include N-desmethylation and the reduction of the keto group.[4][5] The most consistently identified and stable metabolite is dihydro-3-CMC.[1][2][3] Other metabolites include N-desmethyl-3-CMC and dihydro-N-desmethyl-3-CMC.[5][6] Due to its high stability under various storage conditions, dihydro-3-CMC is considered a reliable biomarker for 3-CMC intake.[1][2]

Q3: What are the recommended storage conditions for samples suspected of containing 3-CMC?

A3: To minimize the degradation of the parent 3-CMC compound, biological samples should be stored at low temperatures, ideally frozen at -20°C or below.[2][7] Acidification of the biological material has also been shown to significantly improve the stability of 3-CMC.[1][8] For long-term storage, freezing is the most effective method to preserve both the parent drug and its metabolites.[7]

Q4: Which analytical techniques are most suitable for the analysis of 3-CMC and its metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of 3-CMC and its metabolites in biological fluids.[7][9] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, particularly after derivatization of the analytes to improve their chromatographic properties and thermal stability.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
False-negative result for 3-CMC Degradation of the parent compound due to improper sample storage or handling.1. Analyze for the stable metabolite, dihydro-3-CMC, which is a more reliable biomarker of consumption.[1][2][3]2. Review sample collection and storage protocols. Ensure samples are stored at low temperatures (≤ -20°C) and consider acidification.[2][7][8]3. Verify the extraction efficiency of your method for both 3-CMC and its metabolites.
Poor chromatographic peak shape for 3-CMC or metabolites (GC-MS) Incomplete derivatization or presence of active sites in the GC system.1. Optimize the derivatization procedure. Ensure complete dryness of the extract before adding the derivatizing agent and optimize incubation time and temperature.[1]2. Use a deactivated inlet liner and a high-quality capillary column. Condition the column as per the manufacturer's instructions.
Low analytical sensitivity Inefficient extraction, matrix effects, or suboptimal instrument parameters.1. For LC-MS/MS, evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and reduce matrix effects.[12][13]2. For GC-MS, select a derivatizing agent that produces a stable derivative with a strong molecular ion or characteristic high-mass fragments.[5]3. Optimize MS/MS transitions (for LC-MS/MS) or selected ions (for GC-MS) for maximum signal intensity.
Inability to differentiate 3-CMC from its isomers (e.g., 4-CMC) Co-elution of isomers under the chromatographic conditions used.1. For GC-MS, specific derivatization techniques, such as trimethylsilylation, can aid in the separation of positional isomers.[14]2. For LC-MS/MS, optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or using a column with a different selectivity.

Quantitative Data Summary

Table 1: Stability of 3-CMC and Dihydro-3-CMC in Blood Samples under Different Storage Conditions

Storage ConditionTime3-CMC Concentration ChangeDihydro-3-CMC Concentration ChangeReference
4°C24 hoursSignificant decreaseHigh stability[2]
4°C2 monthsUndetectableHigh stability[2]
-30°C12 monthsStableHigh stability[2]
Acidified and Frozen12 monthsStableHigh stability[2]

Table 2: Stability of 3-CMC and its Metabolites on Dried Blood Spots (DBS)

AnalyteTime (days)Concentration DecreaseReference
3-CMC90-67% to -82%[6]
N-demethyl 3-CMC90-48% to -88%[6]
Dihydro-3-CMC90-5% to -37%[6]

Experimental Protocols

Protocol 1: Analysis of 3-CMC and Metabolites in Urine by LC-MS/MS

This protocol is a "dilute-and-shoot" method, offering rapid sample preparation.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of urine, add 400 µL of an internal standard solution (e.g., 3-CMC-d5, dihydro-3-CMC-d5 in methanol).

    • Vortex the mixture thoroughly.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.[15]

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[15]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol (B129727)/acetonitrile (50:50, v/v).[15]

    • Flow Rate: 0.4 mL/min.[15]

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte and internal standard for confident identification and quantification.

Protocol 2: Analysis of 3-CMC and Metabolites in Blood by SPE and GC-MS

This protocol involves solid-phase extraction for sample clean-up followed by derivatization for GC-MS analysis.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of whole blood, add an appropriate internal standard.

    • Precondition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the blood sample onto the SPE cartridge.

    • Wash the cartridge with water, followed by a weak organic solvent (e.g., methanol).

    • Elute the analytes with a basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[11][13]

  • Derivatization (Trimethylsilylation):

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[11]

    • Vortex the mixture and incubate at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A low-bleed capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injection Mode: Splitless.

    • Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analytes.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Acquire data in full scan mode for identification and use selected ion monitoring (SIM) for quantification.

Visualizations

metabolic_pathway cluster_3cmc 3-Chloromethcathinone (3-CMC) cluster_metabolites Metabolites 3_CMC 3-CMC Dihydro_3_CMC Dihydro-3-CMC (Stable Biomarker) 3_CMC->Dihydro_3_CMC Keto Reduction N_Desmethyl_3_CMC N-Desmethyl-3-CMC 3_CMC->N_Desmethyl_3_CMC N-Demethylation Dihydro_N_Desmethyl_3_CMC Dihydro-N-Desmethyl-3-CMC N_Desmethyl_3_CMC->Dihydro_N_Desmethyl_3_CMC Keto Reduction experimental_workflow cluster_sample Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood or Urine) Storage Storage (≤ -20°C, Acidification) Sample->Storage SPE Solid-Phase Extraction (Blood) Storage->SPE Dilute Dilute-and-Shoot (Urine) Storage->Dilute Derivatization Derivatization (for GC-MS) SPE->Derivatization LC_MSMS LC-MS/MS Analysis Dilute->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft 3CMC 3-CMC DAT Dopamine (B1211576) Transporter (DAT) 3CMC->DAT Acts as releasing agent SERT Serotonin Transporter (SERT) 3CMC->SERT Acts as releasing agent NET Norepinephrine Transporter (NET) 3CMC->NET Acts as releasing agent DA_Synapse Increased Dopamine DAT->DA_Synapse Reverses Transport 5HT_Synapse Increased Serotonin SERT->5HT_Synapse Reverses Transport NE_Synapse Increased Norepinephrine NET->NE_Synapse Reverses Transport Vesicle Synaptic Vesicle Dopamine Dopamine Serotonin Serotonin Norepinephrine Norepinephrine Dopamine->DAT Normal Reuptake (Inhibited) Serotonin->SERT Normal Reuptake (Inhibited) Norepinephrine->NET Normal Reuptake (Inhibited)

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 3-Chlorocathinone Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Chlorocathinone hydrochloride (3-CMC, clophedrone) is critical in forensic toxicology, clinical analysis, and pharmaceutical research. As a synthetic cathinone, its detection in various matrices requires sensitive and specific analytical methods. This guide provides a comparative overview of the most common validated analytical techniques, presenting performance data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an analytical technique for 3-CMC quantification is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent methods, offering high selectivity and sensitivity.

The following table summarizes typical validation parameters for the quantification of 3-CMC and its closely related analogs in biological matrices.

Analytical MethodAnalyte(s)MatrixLinearity Range (ng/mL)LOQ (ng/mL)Accuracy (% Recovery or % RE)Precision (% RSD)Reference
LC-MS/MS 3-CMCWhole Blood50 - 2,50050-19.9 to +7.3 (RE)7 - 10[1]
GC-MS/MS Synthetic CathinonesWhole Blood1 or 2.5 - 1001 or 2.589.0 - 108 (Recovery)≤ 8.1[2]
GC-MS/MS 4-CMC (isomer)Oral Fluid5 - 1000592.4 - 108.4 (Recovery)≤ 12.3[3]
LC-MS/MS Synthetic CathinonesUrine1 - 100185 - 115 (Recovery)< 15[4]

Note: Performance characteristics can vary based on the specific instrumentation, sample preparation protocol, and laboratory conditions. Data for related synthetic cathinones are included to provide a comparative baseline.

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate quantification. Below are generalized protocols for the analysis of 3-CMC using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Quantification of 3-CMC in Whole Blood

This protocol is adapted from methodologies used for the analysis of synthetic cathinones in biological fluids.[1][5]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of whole blood sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., 3-CMC-d4 at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions for 3-CMC: 198.1 → 180.1 (quantifier), 198.1 → 125.0 (qualifier).

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: GC-MS Quantification of 3-CMC in Oral Fluid

This protocol requires a derivatization step to improve the thermal stability and chromatographic properties of 3-CMC. It is based on methods developed for related cathinones.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Pipette 200 µL of oral fluid sample into a glass test tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., Methcathinone-d3 at 100 ng/mL).

  • Add 200 µL of a basic buffer (e.g., 0.5 M ammonium (B1175870) hydrogen carbonate, pH 9) and vortex.

  • Add 1 mL of ethyl acetate (B1210297), cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA) to the dried residue.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Evaporate the derivatizing agent and solvent to dryness.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection.

2. GC-MS Analysis

  • GC System: Gas chromatograph with an autosampler.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, and hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 280°C.

  • MS System: Single or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ion Source Temperature: 230°C.

  • Detection: Selected Ion Monitoring (SIM) or MRM mode. Monitor characteristic fragment ions of the derivatized 3-CMC.

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Analytical Method Validation Workflow

The validation of an analytical method is a prerequisite for its use in a regulated environment. It ensures that the method is suitable for its intended purpose. The process involves a series of experiments to evaluate the performance characteristics of the method.

G cluster_prep Phase 1: Method Development & Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting A Define Analytical Target Profile (ATP) B Select Method (LC-MS/MS or GC-MS) A->B C Prepare Standard Solutions, Calibrators & QCs B->C D Specificity & Selectivity C->D Begin Validation E Linearity & Range F LOD & LOQ G Accuracy H Precision (Repeatability & Intermediate) I Stability J Assess Data vs. Acceptance Criteria I->J Compile Results K Prepare Validation Report J->K L Implement for Routine Analysis K->L

Caption: A generalized workflow for the validation of an analytical method for 3-CMC quantification.

References

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Neurotoxicity of 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC)

This guide provides a comparative analysis of the neurotoxicity of two synthetic cathinones, 3-Chloromethcathinone (3-CMC) and 4-Chloromethcathinone (4-CMC). Synthetic cathinones are a class of psychoactive substances that are structurally similar to cathinone (B1664624), the active component of the khat plant.[1] This document summarizes key experimental data on their cytotoxic effects, outlines the methodologies used in these studies, and visualizes the proposed mechanisms of neurotoxicity.

Quantitative Neurotoxicity Data

The following table summarizes the in vitro neurotoxicity data for 3-CMC and 4-CMC on human neuroblastoma SH-SY5Y cells, a common model for neurotoxicity studies.[1] The data is derived from studies employing the MTT assay to assess cell viability (mitochondrial function) and the LDH assay to measure cell membrane integrity.

Parameter3-Chloromethcathinone (3-CMC)4-Chloromethcathinone (4-CMC)Cell LineAssayExposure TimeSource
Cell Viability No significant effect at concentrations up to 300 μM.Slight but statistically significant decrease at 200 μM and 300 μM.SH-SY5YMTT24 hours[2]
Cell Viability Significant decline in a concentration-dependent manner (starting at 50 μM), with a maximal decrease of 49% at 300 μM.Considerable cytotoxicity (starting at 100 μM), with a maximal decrease of 50% at 300 μM.SH-SY5YMTT72 hours[2][3][4]
Membrane Integrity Significant damage observed at 100, 200, and 300 μM, with a maximal effect of ~21% of the positive control at 300 μM. 3-CMC exerts significant effects at a lower concentration than 4-CMC.Significant damage observed at 200 and 300 μM, with a maximal effect of ~18% of the positive control at 300 μM.SH-SY5YLDH48 hours[2]
Mitochondrial Respiration Not explicitly stated.Significant decrease in basal and FCCP-stimulated respiration at 1000 μM (37°C) and 200 μM (40.5°C).SH-SY5YSeahorse XF24 hours[5]
ATP Content Not explicitly stated.Decrease in intracellular ATP content starting at 2000 μM (37°C) and 500 μM (40.5°C).SH-SY5YNot specified24 hours[1]
Monoamine Transporter Interaction Active stimulant and releasing agent at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters.[6][7] Slight preference for DAT.[2]Functions as a non-selective substrate at DAT, NET, and SERT, with similar potency to mephedrone.[8][9] IC50 for DAT: 0.208 µM; IC50 for SERT: 0.67 µM.[10]Not applicableIn vitro transporter assaysNot applicable[2][6][7][8][9][10]
Apoptosis Induction Not explicitly stated.Induces apoptosis and necrosis. Increased caspase-3 cleavage starting at 1000 µM (37°C).SH-SY5YFlow cytometry, Caspase-3 cleavage assay6 hours[1]
Oxidative Stress Not explicitly stated.Significant increase in mitochondrial ROS production starting at 2000 μM (37°C).SH-SY5YMitochondrial ROS measurement24 hours[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and information available in the cited literature.

Cell Culture

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12] For experiments, cells are seeded into 96-well plates at an appropriate density.[12][13]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]

  • Cell Treatment: After cell seeding and adherence, the culture medium is replaced with fresh medium containing various concentrations of 3-CMC or 4-CMC. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.[2]

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 or 72 hours).[2]

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.[5][11]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5][11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[7]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.[2][14]

  • Cell Treatment: Cells are treated with various concentrations of 3-CMC or 4-CMC in a serum-free medium for a specified duration (e.g., 48 hours).[2]

  • Controls: A negative control (untreated cells) and a positive control (cells treated with a lysis agent like Triton X-100) are included.[2][15]

  • Supernatant Collection: After incubation, the cell culture supernatant is carefully collected.[15]

  • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[16]

  • Absorbance Measurement: The formation of a colored formazan product is measured spectrophotometrically at approximately 490 nm.[14][17]

Reactive Oxygen Species (ROS) Assay

This assay quantifies the levels of intracellular reactive oxygen species.

  • Cell Treatment: SH-SY5Y cells are treated with the test compounds for a defined period.

  • Probe Incubation: A fluorescent probe, such as DCFDA, is added to the cells and incubated. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.[18]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.[18]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19]

  • Cell Lysis: Following treatment, cells are lysed to release intracellular contents.[20]

  • Substrate Addition: A specific fluorogenic substrate for caspase-3 (e.g., Ac-DEVD-AMC) is added to the cell lysates.[19]

  • Fluorescence Measurement: Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), and the fluorescence is measured over time using a fluorometer.[19]

Visualizations

Experimental Workflow for Neurotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro neurotoxicity of compounds like 3-CMC and 4-CMC.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assays cluster_analysis Data Analysis prep1 Cell Culture (SH-SY5Y) exp1 Cell Seeding (96-well plate) prep1->exp1 prep2 Compound Preparation (3-CMC & 4-CMC) exp2 Compound Treatment (Various Concentrations) prep2->exp2 exp1->exp2 exp3 Incubation (24, 48, 72 hours) exp2->exp3 assay1 MTT Assay (Cell Viability) exp3->assay1 assay2 LDH Assay (Cytotoxicity) exp3->assay2 assay3 ROS Assay (Oxidative Stress) exp3->assay3 assay4 Caspase-3 Assay (Apoptosis) exp3->assay4 analysis1 Spectrophotometry / Fluorometry assay1->analysis1 assay2->analysis1 assay3->analysis1 assay4->analysis1 analysis2 Data Interpretation analysis1->analysis2

Caption: A generalized workflow for in vitro neurotoxicity screening.

Proposed Signaling Pathway for 4-CMC-Induced Neurotoxicity

This diagram illustrates the proposed signaling cascade leading to neuronal cell death following exposure to 4-CMC, based on the available experimental evidence.

G cluster_transporter cluster_cell compound 4-CMC transporter Monoamine Transporters (DAT, SERT, NET) compound->transporter Acts as a substrate mitochondria Mitochondrial Dysfunction compound->mitochondria release Increased Extracellular Monoamines transporter->release ros Increased ROS Production (Oxidative Stress) mitochondria->ros atp Decreased ATP Production mitochondria->atp apoptosis Apoptosis mitochondria->apoptosis ros->apoptosis caspase Caspase-3 Activation apoptosis->caspase death Neuronal Cell Death caspase->death

Caption: A proposed pathway for 4-CMC-induced neuronal cell death.

Comparative Neurotoxicity of 3-CMC and 4-CMC

This diagram provides a logical comparison of the neurotoxic profiles of 3-CMC and 4-CMC based on the available data.

G cluster_3cmc 3-CMC Neurotoxicity cluster_4cmc 4-CMC Neurotoxicity c3_viability Delayed Cytotoxicity (Significant at 72h) comparison Comparison c3_viability->comparison c3_membrane Membrane Damage (Significant at 48h) c3_membrane->comparison c3_transporter Monoamine Releaser (Slight DAT preference) c3_transporter->comparison c4_viability Earlier Onset Cytotoxicity (Slight at 24h, significant at 72h) c4_membrane Membrane Damage (Significant at 48h) c4_transporter Non-selective Monoamine Releaser c4_mechanism Induces Oxidative Stress & Apoptosis (Caspase-3) comparison->c4_viability comparison->c4_membrane comparison->c4_transporter comparison->c4_mechanism

Caption: A comparative overview of 3-CMC and 4-CMC neurotoxicity.

References

A Comparative Analysis of the Pharmacological Potency of 3-Chloromethcathinone (3-CMC) and Mephedrone (4-MMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological potency of 3-Chloromethcathinone (3-CMC) and the well-characterized synthetic cathinone (B1664624), mephedrone (B570743) (4-Methylmethcathinone or 4-MMC). The information presented herein is a synthesis of findings from various in vitro and in vivo studies, intended to offer an objective overview for research and drug development purposes.

Executive Summary

Both 3-CMC and mephedrone are psychoactive substances belonging to the synthetic cathinone class. Their primary mechanism of action involves the modulation of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1][2][3] They act as releasing agents and/or reuptake inhibitors of dopamine, serotonin, and norepinephrine, leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.[1][2][3] While direct comparative studies are limited, available data suggests that 3-CMC and mephedrone exhibit distinct potency profiles at these transporters, which likely underlies differences in their pharmacological effects.

In Vitro Pharmacological Potency at Monoamine Transporters

The potency of 3-CMC and mephedrone at monoamine transporters has been characterized in vitro through neurotransmitter release and uptake inhibition assays. The following tables summarize the available quantitative data from various studies. It is important to note that these values were not obtained from a single, direct comparative study and thus should be interpreted with caution due to potential variations in experimental conditions.

Table 1: Monoamine Release Potency (EC50 values in nM)

CompoundDopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Reference(s)
3-CMC 2621119[4]
Mephedrone (4-MMC) 49.1 - 51118.3 - 12258 - 62.7[5]

Lower EC50 values indicate greater potency in inducing neurotransmitter release.

Table 2: Monoamine Transporter Uptake Inhibition Potency (IC50 values in µM)

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)Reference(s)
Mephedrone (4-MMC) 5.919.31.9[6]

Lower IC50 values indicate greater potency in inhibiting transporter uptake. Data for 3-CMC uptake inhibition was not available in the reviewed literature.

Based on the available data for neurotransmitter release, 3-CMC appears to be a more potent dopamine and norepinephrine releaser than mephedrone, while mephedrone is a more potent serotonin releaser. A World Health Organization report noted that the effects of 4-chloromethcathinone (4-CMC) are similar to those of mephedrone with nearly identical potency, and that the potency and effects of 3-CMC and 4-CMC appear to be similar, suggesting an indirect relationship in their potencies.[7] One study also reported a dopamine transporter selectivity ratio of 8.8 for 3-CMC.[8]

In Vivo Pharmacological Effects

Locomotor Activity:

In vivo studies in rodents are commonly used to assess the stimulant properties of psychoactive substances. Both 3-CMC and mephedrone have been shown to induce hyperlocomotion. Studies in mice have demonstrated that 3-CMC produces a dose-dependent increase in spontaneous horizontal locomotor activity.[8]

Signaling Pathways

The primary signaling event initiated by both 3-CMC and mephedrone is the elevation of extracellular monoamine levels through their interaction with DAT, SERT, and NET. This modulation of neurotransmitter levels in the synapse leads to the activation of their respective postsynaptic receptors, triggering downstream intracellular signaling cascades.

Beyond their primary targets, some synthetic cathinones have been shown to induce neurotoxic effects through pathways involving mitochondrial dysfunction. This can lead to an increase in intracellular calcium (Ca2+) levels and the activation of effector caspases, such as caspase-3 and caspase-7, ultimately resulting in apoptotic cell death in neuronal cells.[9][10]

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 3-CMC_4-MMC 3-CMC / 4-MMC Monoamine_Transporter DAT / SERT / NET 3-CMC_4-MMC->Monoamine_Transporter Binds to and reverses transporter function Vesicle Neurotransmitter Vesicles Neurotransmitter_cyto Dopamine / Serotonin / Norepinephrine (Cytoplasmic) Vesicle->Neurotransmitter_cyto Release Synaptic_Cleft Increased Extracellular Neurotransmitter Levels Neurotransmitter_cyto->Synaptic_Cleft Transporter-mediated efflux Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binds Downstream_Signaling Downstream Signaling Cascades Postsynaptic_Receptor->Downstream_Signaling Activates Neurotoxicity_Pathway Synthetic_Cathinones Synthetic Cathinones (e.g., 3-CMC, 4-MMC) Mitochondrial_Dysfunction Mitochondrial Dysfunction Synthetic_Cathinones->Mitochondrial_Dysfunction Increased_Ca Increased Intracellular Ca2+ Mitochondrial_Dysfunction->Increased_Ca Caspase_Activation Caspase-3/7 Activation Increased_Ca->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Release_Assay_Workflow Cell_Culture Culture HEK293 cells expressing hDAT, hSERT, or hNET Radiolabel_Loading Incubate cells with radiolabeled neurotransmitter Cell_Culture->Radiolabel_Loading Washing Wash cells to remove excess radiolabel Radiolabel_Loading->Washing Compound_Incubation Incubate with varying concentrations of test compound Washing->Compound_Incubation Quantification Measure radioactivity in the supernatant Compound_Incubation->Quantification Data_Analysis Calculate EC50 value Quantification->Data_Analysis Locomotor_Activity_Workflow Animal_Habituation Habituate mice to open-field chambers Drug_Administration Administer test compound or vehicle control Animal_Habituation->Drug_Administration Data_Recording Record locomotor activity (e.g., for 120 minutes) Drug_Administration->Data_Recording Data_Quantification Quantify total distance traveled and number of rearings Data_Recording->Data_Quantification Statistical_Analysis Compare drug-treated groups to control Data_Quantification->Statistical_Analysis

References

Navigating the Analytical Maze: Cross-Reactivity of 3-Chlorocathinone Hydrochloride in Cathinone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The proliferation of novel psychoactive substances (NPS) presents a significant analytical challenge in clinical and forensic toxicology. Among these, synthetic cathinones, often sold as "bath salts," are a prominent class of stimulants. Their diverse and evolving chemical structures can lead to unpredictable cross-reactivity with established drug-of-abuse immunoassays, potentially resulting in false-positive or false-negative results. This guide provides a focused comparison of the cross-reactivity of 3-Chlorocathinone hydrochloride (3-CMC) and other synthetic cathinones in commonly used immunoassay platforms, supported by available experimental data.

Quantitative Cross-Reactivity Data

The cross-reactivity of synthetic cathinones is highly dependent on the specific compound, the immunoassay platform, and the target analyte of the assay. Data on the cross-reactivity of 3-Chlorocathinone is limited, but available studies highlight the potential for significant interference, particularly in assays targeting MDMA.

AnalyteImmunoassay PlatformTarget AnalyteConcentration of AnalyteResultReference
3-Chloromethcathinone (3-CMC)EMIT®MDMA100 µg/mLFalse-Positive[1][2]
Cathinone (B1664624) DerivativesELISA (Randox Mephedrone/Methcathinone kit)Mephedrone/MethcathinoneAs low as 150 ng/mLPositive[3]
β-keto Amphetamines (Cathinone Class)Microgenics DRI® EcstasyAmphetamine/MDMA100 µg/mL19% Positive Rate[4]
β-keto Amphetamines (Cathinone Class)Siemens/Syva® EMIT®II Plus AmphetaminesAmphetamines100 µg/mL43% Positive Rate[4]
β-keto Amphetamines (Cathinone Class)CEDIA® DAU Amphetamine/EcstasyAmphetamine/MDMA100 µg/mL57% Positive Rate[4]

It is crucial to note that many cathinone analogs exhibit low to negligible cross-reactivity with standard amphetamine and methamphetamine assays, especially at lower concentrations. However, some, like 3-CMC, can produce positive results, particularly at high concentrations, in assays for structurally similar compounds like MDMA.[1][2]

Experimental Protocols

Accurate assessment of cross-reactivity is essential for interpreting immunoassay results. The following is a generalized protocol for determining the cross-reactivity of a compound like this compound in a competitive immunoassay.

Objective: To determine the concentration of a test compound (e.g., 3-Chlorocathinone HCl) that produces a result equivalent to the cutoff concentration of the target analyte in a specific immunoassay.

Materials:

  • Immunoassay kit (e.g., EMIT®, CEDIA®, ELISA) for the target drug class (e.g., amphetamines, MDMA).

  • Certified reference material of the test compound (3-Chlorocathinone HCl) and the target analyte.

  • Drug-free human urine.

  • Calibrators and controls provided with the immunoassay kit.

  • Appropriate laboratory equipment (e.g., automated immunoassay analyzer, microplate reader for ELISA).

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Samples: Serially dilute the stock solution in drug-free human urine to create a range of concentrations of the test compound. The concentration range should bracket the expected cross-reactivity level.

  • Immunoassay Analysis:

    • Calibrate the immunoassay instrument according to the manufacturer's instructions using the provided calibrators.

    • Run the kit controls to ensure the assay is performing within acceptable limits.

    • Analyze the series of spiked urine samples.

  • Data Analysis:

    • Determine the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100

Visualizing the Process

To better understand the experimental workflow and the underlying principles of immunoassay cross-reactivity, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis stock Prepare Stock Solution of 3-CMC HCl dilute Serially Dilute Stock in Drug-Free Urine stock->dilute spiked Create Spiked Samples (Various Concentrations) dilute->spiked analyze Analyze Spiked Samples spiked->analyze calibrate Calibrate Immunoassay Analyzer controls Run Quality Controls calibrate->controls controls->analyze determine Determine Concentration Giving Cutoff Response analyze->determine calculate Calculate % Cross-Reactivity determine->calculate

Figure 1. Experimental workflow for determining immunoassay cross-reactivity.

G cluster_0 Competitive Binding Antibody Antibody Binding Site Signal Signal Generation (Inversely Proportional to Analyte Concentration) Antibody->Signal Target Target Analyte (e.g., MDMA) Target->Antibody CrossReactant Cross-Reactant (e.g., 3-CMC) CrossReactant->Antibody EnzymeLabeled Enzyme-Labeled Target Analyte EnzymeLabeled->Antibody

Figure 2. Principle of competitive immunoassay and cross-reactivity.

References

structure-activity relationship studies of substituted chlorocathinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Substituted Chlorocathinones

This guide provides an objective comparison of substituted chlorocathinones, a prominent class of new psychoactive substances (NPS). By examining their structure-activity relationships (SAR), this document aims to illuminate how specific chemical modifications influence their pharmacological and toxicological profiles. The content is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds.

Introduction to Chlorocathinones

Substituted cathinones are synthetic derivatives of cathinone (B1664624), the primary psychoactive alkaloid in the khat plant (Catha edulis). The addition of a chlorine atom to the phenyl ring creates a subclass known as chlorocathinones. These compounds, like other synthetic cathinones, primarily exert their effects by modulating the function of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1]

Understanding the SAR of these molecules is critical for predicting the pharmacological effects, abuse potential, and neurotoxicity of newly emerging analogues.[2] Key structural features, such as the position of the chlorine atom on the aromatic ring, the length of the alkyl chain on the α-carbon, and the nature of the substituent on the terminal amine, significantly impact their action as either monoamine reuptake inhibitors or releasing agents.[2][3]

G cluster_0 General Cathinone Structure cluster_1 Points of Substitution Cathinone R1 R1: Phenyl Ring Substitution (e.g., Chlorine Position) R2 R2: α-Alkyl Group (Influences Potency) R3 R3: Amino Group Substitution (Determines Releaser vs. Inhibitor Profile)

Caption: General chemical structure of cathinone highlighting the key sites for substitution.

Mechanism of Action at Monoamine Transporters

Substituted chlorocathinones function as psychostimulants by increasing extracellular levels of dopamine, norepinephrine, and serotonin. This is achieved through two primary mechanisms at the transporter level:

  • Transporter Inhibition (Blockade): These compounds bind to the transporter protein, blocking the reuptake of neurotransmitters from the synaptic cleft. This mechanism is similar to that of cocaine. Cathinones with bulky N-substituents, such as a pyrrolidine (B122466) ring, typically act as potent inhibitors.[4]

  • Transporter Substrate (Releaser): These compounds are transported into the presynaptic neuron by the transporter. Once inside, they induce a reversal of the transporter's function, causing the release of neurotransmitters from the neuron into the synapse.[4] This "reverse transport" is characteristic of amphetamines. Cathinones with smaller N-alkyl groups, like a methyl group, tend to be releasing agents.[5][6]

The distinction between an inhibitor and a releaser is a critical aspect of their SAR and dictates their unique psychoactive effects.

Quantitative Data: In Vitro Pharmacology

The following tables summarize the in vitro activity of various 4-chloro-substituted cathinones compared to the well-studied cathinone, mephedrone. The data illustrates how modifications to the α-carbon and amino group alter their potency and mechanism at DAT, NET, and SERT.

Table 1: Monoamine Transporter Uptake Inhibition Potency (IC₅₀, nM)

This table presents the concentration of each compound required to inhibit 50% of the monoamine uptake by its respective transporter. Lower values indicate greater potency.

CompoundAbbreviationDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Action
4-MethylmethcathinoneMephedrone4675131297Substrate/Releaser
4-Chloromethcathinone4-CMC3334961083Substrate/Releaser
4-Chloroethcathinone4-CEC27502580338Substrate (SERT only)
4-Chloro-α-pyrrolidinopropiophenone4-CαPPP126215>10,000Uptake Inhibitor

Data compiled from studies on rat brain synaptosomes.[5][6]

Table 2: Neurotransmitter Release Potency (EC₅₀, nM)

This table shows the concentration of each compound required to elicit 50% of the maximum neurotransmitter release. Data is only presented for compounds that act as substrates. "N/A" (Not Applicable) indicates the compound is an inhibitor and does not induce release.

CompoundAbbreviationDAT EC₅₀ (nM)NET EC₅₀ (nM)SERT EC₅₀ (nM)
4-MethylmethcathinoneMephedrone148158403
4-Chloromethcathinone4-CMC134145344
4-Chloroethcathinone4-CEC>10,000>10,000200
4-Chloro-α-pyrrolidinopropiophenone4-CαPPPN/AN/AN/A

Data compiled from studies on rat brain synaptosomes.[5][6]

Structure-Activity Relationship Analysis

Aromatic Ring: Position of the Chlorine Atom

The position of the chlorine atom (ortho, meta, or para) on the phenyl ring influences cytotoxicity and, to a lesser extent, transporter activity.

  • 4-Chloro (para) Substitution: As seen with 4-CMC, this substitution results in a potent substrate at all three monoamine transporters, with a pharmacological profile very similar to mephedrone.[5][6]

  • 3-Chloro (meta) Substitution: 3-Chloromethcathinone (3-CMC) also acts as a substrate-type releaser at DAT, NET, and SERT.[7]

  • Cytotoxicity: Studies on differentiated SH-SY5Y neuroblastoma cells have shown that the chlorine position affects cytotoxicity. For instance, among chloromethcathinone isomers, cytotoxicity can vary, highlighting the importance of regioisomer differentiation.[8]

α-Carbon and Amino Group Substitutions: The Releaser vs. Inhibitor Switch

The most dramatic SAR effects are observed with modifications to the α-carbon and the nitrogen atom.

  • N-Methyl Group (e.g., 4-CMC): The presence of a small N-methyl group allows the compound to act as a transporter substrate, inducing neurotransmitter release. 4-CMC functions as a potent releaser at DAT, NET, and SERT, much like mephedrone.[4][5]

  • N-Ethyl Group (e.g., 4-CEC): Extending the N-alkyl chain from methyl to ethyl decreases potency at DAT and NET, turning 4-CEC into a low-potency uptake inhibitor at these sites. However, it remains a substrate at SERT.[5][6]

  • N-Pyrrolidine Ring (e.g., 4-CαPPP): Incorporating the nitrogen atom into a bulky pyrrolidine ring is a key structural feature that switches the mechanism of action from a substrate to a potent reuptake inhibitor. 4-CαPPP is an effective inhibitor at DAT and NET but has very little activity at SERT.[5][6] This profile is consistent with other pyrrolidinophenone-type cathinones.[9]

SAR_Logic cluster_0 Structural Feature cluster_1 Mechanism of Action A Small N-Alkyl Group (e.g., -CH₃ in 4-CMC) C Transporter Substrate (Neurotransmitter Releaser) A->C Leads to B Bulky N-Substituent (e.g., Pyrrolidine Ring in 4-CαPPP) D Transporter Inhibitor (Reuptake Blocker) B->D Leads to

Caption: SAR logic: How N-group substitution dictates the mechanism of action.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for key experiments.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are plated in 96-well plates and grown to confluence.[1]

  • Assay Procedure:

    • Cells are washed with Krebs-HEPES buffer.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., 4-CMC) or a reference inhibitor.

    • A fixed concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well.[5]

    • The plates are incubated for a short period (e.g., 10-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake.

  • Termination and Measurement: Uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed, and the amount of radioactivity taken up is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value).

workflow plate Plate Transporter-Expressing HEK 293 Cells wash1 Wash Cells with Assay Buffer plate->wash1 preincubate Pre-incubate with Substituted Chlorocathinone wash1->preincubate add_radio Add [³H]Neurotransmitter (e.g., [³H]Dopamine) preincubate->add_radio Step 1 incubate Incubate to Allow Uptake add_radio->incubate Step 2 wash2 Terminate with Ice-Cold Wash incubate->wash2 Step 3 lyse Lyse Cells wash2->lyse count Quantify Radioactivity (Scintillation Counting) lyse->count analyze Calculate IC₅₀ Value count->analyze

Caption: Experimental workflow for an in vitro neurotransmitter uptake inhibition assay.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and is commonly used to determine the cytotoxicity of compounds.[10]

  • Cell Culture: A relevant cell line, such as the human neuroblastoma SH-SY5Y line, is seeded in 96-well plates and allowed to adhere.[8] For neurotoxicity studies, cells are often differentiated into a neuron-like phenotype.

  • Compound Treatment: Cells are exposed to a range of concentrations of the test chlorocathinone for a specified period (e.g., 24 or 48 hours). A vehicle control is included.[8]

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[10]

  • Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader (typically at 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The concentration that causes 50% cell death (LC₅₀) is calculated.

Conclusion

The structure-activity relationships of substituted chlorocathinones are well-defined and critically dependent on the nature of the substituents at the amino and α-carbon positions.

  • Chlorine substitution on the phenyl ring maintains the core activity of the parent cathinone, with compounds like 4-CMC and 3-CMC acting as potent, non-selective monoamine releasers, similar to mephedrone.

  • The N-alkyl substituent is the primary determinant of the mechanism of action. Small groups (e.g., methyl) favor a substrate/releaser profile, while bulky groups (e.g., a pyrrolidine ring) switch the compound to a reuptake inhibitor.

  • Lengthening the N-alkyl chain (e.g., from methyl to ethyl in 4-CEC) can decrease potency at DAT and NET while retaining activity at SERT.

This predictable SAR framework is invaluable for forecasting the pharmacological properties of new chlorocathinone derivatives encountered in forensic and clinical settings.

References

validation parameters for analytical procedures according to international guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validation Parameters for Analytical Procedures

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing, ensuring that a method is suitable for its intended purpose.[1][2] International regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established guidelines that, while largely harmonized, contain nuances. This guide provides a comparative overview of the core validation parameters, their acceptance criteria, and typical experimental protocols as mandated by these influential organizations.

Recent updates, such as the ICH Q2(R2) guideline, have been adopted by agencies like the FDA and EMA to provide a more robust framework for validation.[3][4][5][6] The primary objective across all guidelines is to demonstrate that an analytical procedure is fit for its intended use, providing reliable, consistent, and accurate data.[2][7][8]

Core Validation Parameters: A Comparative Overview

An analytical method's validation is assessed through a series of performance characteristics. The most common parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11] The applicability of each parameter depends on the type of analytical procedure, which is generally categorized into identification tests, quantitative tests (for assays or impurities), and limit tests for impurities.[8][12]

The following table summarizes the typical requirements and acceptance criteria for key validation parameters. It's important to note that while the ICH guidelines form the basis for both FDA and EMA requirements, specific acceptance criteria can be project- and product-dependent and should be predefined in a validation protocol.[2][4]

Validation Parameter ICH Q2(R2) / FDA / EMA Guideline Summary Typical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For stability-indicating methods, this involves demonstrating separation from degradation products.[13]No interference at the retention time of the analyte. For chromatographic methods, peak purity should be demonstrated.
Accuracy The closeness of test results to the true value. It's typically assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[9]Assay: Typically 98.0% - 102.0% recovery of the analyte. Impurities: Recovery should be assessed at the impurity specification level.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at three levels: 1. Repeatability: Precision under the same operating conditions over a short interval. 2. Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).[8] 3. Reproducibility: Between-laboratory precision (required if the method is intended for use in multiple labs).Assay: RSD ≤ 1.0% Impurities (Quantitative): RSD ≤ 5.0% (can be higher for trace levels).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][12] It is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and by appropriate statistical methods.Correlation coefficient (r) ≥ 0.995 or coefficient of determination (R²) ≥ 0.99.[9] The y-intercept should be minimal.
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]Assay: 80% to 120% of the test concentration.[8][9] Content Uniformity: 70% to 130% of the test concentration. Impurities: From the reporting level to 120% of the specification.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined by visual evaluation, signal-to-noise ratio (typically 3:1), or statistical methods based on the standard deviation of the response and the slope.Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][12] It can be determined by visual evaluation, signal-to-noise ratio (typically 10:1), or statistical methods.Signal-to-Noise ratio of approximately 10:1. Precision (RSD) at the LOQ should be appropriate for the intended analysis.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] It provides an indication of its reliability during normal usage. Robustness testing is now often considered during method development.[4]System suitability specifications must be met under all varied conditions.

Experimental Protocols and Methodologies

Detailed protocols for each validation parameter are crucial for ensuring the reproducibility and reliability of the results. A validation protocol outlining the procedures and acceptance criteria should be established before conducting the experiments.[4][13]

Workflow for Method Validation

The overall process of analytical method validation follows a logical sequence, starting from defining the method's purpose to its final approval and implementation.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase cluster_3 Approval & Lifecycle A Define Analytical Target Profile (ATP) B Develop Validation Protocol A->B C Execute Experiments (Accuracy, Precision, etc.) B->C D Collect & Process Data C->D E Analyze Data vs. Acceptance Criteria D->E F Prepare Validation Report E->F G Review and Approval (QA/Regulatory) F->G H Implement for Routine Use G->H

Caption: A typical workflow for analytical method validation.

Protocol for Determining Accuracy
  • Objective: To determine the closeness of the measured value to the true value for the drug substance or drug product.

  • Procedure (for Assay):

    • Prepare a placebo (matrix) of the drug product.

    • Spike the placebo with known concentrations of the active pharmaceutical ingredient (API) at three levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the nine samples using the analytical procedure.

    • Calculate the percent recovery for each sample.

  • Calculation:

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.

Protocol for Determining Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure for Repeatability:

    • Prepare a minimum of six independent test samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Procedure for Intermediate Precision:

    • Repeat the repeatability study under different conditions. This typically involves varying the analyst, day, and/or instrument.

    • An experimental matrix design is encouraged to study these variations.[8]

    • Compare the results from the different conditions.

  • Calculation:

    • RSD (%) = (Standard Deviation / Mean) * 100

  • Acceptance Criteria: The RSD should not exceed a predefined limit (e.g., ≤ 1.0% for an assay).

Logical Relationship of Key Validation Parameters

Several validation parameters are intrinsically linked. For instance, the demonstration of linearity, accuracy, and precision over a certain span of concentrations collectively establishes the working range of the method.

G cluster_0 Core Performance Characteristics cluster_1 Derived Parameter Accuracy Accuracy Range Range Accuracy->Range establishes Precision Precision Precision->Range establishes Linearity Linearity Linearity->Range establishes

References

A Comparative Analysis of 3-CMC and MDMA on Dopamine and Serotonin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical effects of 3-Chloromethcathinone (3-CMC) and 3,4-Methylenedioxymethamphetamine (MDMA), with a specific focus on their impact on dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels. The information presented is based on available experimental data to assist in research and drug development.

Quantitative Data Comparison

The following table summarizes the effects of 3-CMC and MDMA on extracellular dopamine and serotonin levels. It is important to note that while quantitative in vivo microdialysis data for MDMA is available, similar specific percentage increases for 3-CMC are not as readily found in the current body of literature. The effects of 3-CMC are therefore described based on its known pharmacological profile as a monoamine transporter substrate.

CompoundDopamine (DA) Level ChangeSerotonin (5-HT) Level ChangeDA/5-HT Release RatioMethodological Context
3-CMC Potent Releaser/Reuptake InhibitorReleaser/Reuptake InhibitorHigher DA release relative to 5-HT[1]In vitro studies on rat brain synaptosomes and cells expressing monoamine transporters.[2] In vivo effects are inferred from its action as a stimulant and comparison with related cathinones.[2][3]
MDMA ▲ 235% of baseline▲ 911% of baselineHigher 5-HT release relative to DAIn vivo microdialysis in the nucleus accumbens of awake rats following a 3 mg/kg subcutaneous dose.

Mechanism of Action

Both 3-CMC and MDMA are psychoactive substances that exert their effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1][2] They act as both reuptake inhibitors and releasing agents, leading to a significant increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft.[1][2]

MDMA has a higher affinity for SERT than for DAT, resulting in a more pronounced release of serotonin compared to dopamine.[4] This preferential action on the serotonin system is thought to be responsible for the characteristic entactogenic and empathogenic effects of MDMA.

Conversely, 3-CMC is reported to cause a greater release of dopamine in proportion to serotonin.[1] In vitro studies indicate that while 3-CMC interacts with both DAT and SERT, it shows a slight preference for the dopamine transporter.[5] This neurochemical profile aligns with its classification as a psychostimulant, with effects that are sometimes compared to those of cocaine and other amphetamines.

Experimental Protocols

The primary experimental method for quantifying the extracellular levels of neurotransmitters like dopamine and serotonin in the brain of a living animal is in vivo microdialysis .

In Vivo Microdialysis Protocol

Objective: To measure the extracellular concentrations of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens, striatum) of a conscious, freely moving animal following the administration of a psychoactive substance.

Materials:

  • Stereotaxic apparatus for precise surgical implantation.

  • Microdialysis probes with a semipermeable membrane.

  • A syringe pump for controlled perfusion.

  • Artificial cerebrospinal fluid (aCSF) as the perfusion medium.

  • A fraction collector to gather dialysate samples.

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system for analyzing neurotransmitter concentrations.

  • Experimental animals (typically rats or mice).

Procedure:

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the animal. The animal is then allowed a recovery period.

  • Probe Insertion and Equilibration: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). An equilibration period of several hours allows the tissue to stabilize.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: The test compound (3-CMC or MDMA) is administered to the animal, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Administration Collection: Dialysate samples continue to be collected at the same regular intervals for a specified period after drug administration to monitor changes in neurotransmitter levels.

  • Sample Analysis: The collected dialysate samples are analyzed using HPLC-ED. The system separates the neurotransmitters of interest, and the electrochemical detector quantifies their concentration in each sample.

  • Data Analysis: The neurotransmitter concentrations in the post-administration samples are expressed as a percentage of the average baseline concentration to determine the effect of the drug.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary mechanism of action of 3-CMC and MDMA at the synaptic level.

MDMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT Binds & Reverses DAT DAT MDMA->DAT Binds & Reverses 5-HT_ext 5-HT SERT->5-HT_ext Release DA_ext DA DAT->DA_ext Release Vesicles 5-HT Vesicles 5-HT 5-HT Vesicles->5-HT Release into Cytoplasm 5-HT->SERT DA DA 5-HT_Receptor 5-HT Receptor 5-HT_ext->5-HT_Receptor Binds DA_Receptor DA Receptor DA_ext->DA_Receptor Binds

Caption: MDMA's primary action on serotonin and dopamine transporters.

Three_CMC_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 3-CMC 3-CMC DAT DAT 3-CMC->DAT Binds & Reverses SERT SERT 3-CMC->SERT Binds & Reverses DA_ext DA DAT->DA_ext Release 5-HT_ext 5-HT SERT->5-HT_ext Release Vesicles DA Vesicles DA DA Vesicles->DA Release into Cytoplasm DA->DAT 5-HT 5-HT DA_Receptor DA Receptor DA_ext->DA_Receptor Binds 5-HT_Receptor 5-HT Receptor 5-HT_ext->5-HT_Receptor Binds Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis A Stereotaxic Surgery: Guide Cannula Implantation B Post-Surgery Recovery A->B C Probe Insertion & Equilibration B->C D Baseline Sample Collection C->D E Drug Administration (3-CMC or MDMA) D->E F Post-Drug Sample Collection E->F G HPLC-ED Analysis of Dialysate F->G H Data Quantification & Comparison (% of Baseline) G->H

References

Navigating the Gauntlet: A Comparative Guide to Proficiency Testing for Novel Psychoactive Substances like 3-CEC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating at the forefront of analytical toxicology, the accurate identification of novel psychoactive substances (NPS) is a constant challenge. The ever-evolving landscape of synthetic drugs, including cathinone (B1664624) derivatives like 3-Chloroethcathinone (3-CEC), necessitates rigorous quality assurance measures. Proficiency testing (PT) programs are a cornerstone of this quality assurance, providing an external and objective assessment of a laboratory's analytical performance. This guide offers a comparative overview of available PT schemes relevant to NPS identification, with a focus on providing the data-driven insights necessary for informed decision-making.

The rapid emergence of NPS, designed to mimic the effects of controlled substances while circumventing existing regulations, presents a significant hurdle for forensic and clinical laboratories. Ensuring the accuracy and reliability of analytical methods used to detect these compounds is paramount for public health and safety. Participation in a reputable PT program allows laboratories to benchmark their performance against their peers, identify potential areas for improvement, and demonstrate the robustness of their analytical methods.

Key Proficiency Testing Providers for NPS Analysis

Several organizations worldwide offer toxicology and forensic chemistry proficiency testing programs that may include novel psychoactive substances. While not all programs explicitly list 3-CEC in every round, they provide valuable challenges for the analytical methods used to identify synthetic cathinones and other NPS. The leading providers in this space include:

  • United Nations Office on Drugs and Crime (UNODC) : The UNODC's International Collaborative Exercises (ICE) program is a global proficiency test for national drug testing and toxicology laboratories. The program includes the analysis of seized materials and biological specimens, often featuring challenging, newly emerging NPS to assess the structure elucidation capabilities of participating laboratories[1][2][3][4][5].

  • LGC AXIO Proficiency Testing : LGC AXIO offers a comprehensive Toxicology (TOX) proficiency testing scheme. This program is designed for both clinical and forensic toxicology laboratories and includes a range of illicit drugs, prescription medications, and has been expanding to include NPS[6][7][8][9][10].

  • The Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP) : The RCPAQAP provides a Chemical Pathology program that assesses the performance of analytical procedures through peer group comparison. While broader in scope, it is a key quality assurance program for laboratories in the region and may include relevant toxicological analytes[11][12][13][14].

  • Austox : The Austox program offers both qualitative and quantitative schemes for drug testing in various biological matrices, including blood and urine. Their Forensic Toxicology Proficiency Testing Program is particularly relevant, with samples designed to reflect real-world forensic cases[15][16].

Comparative Overview of Proficiency Testing Programs

A direct comparison of these programs is multifaceted, as each has a slightly different focus and reporting structure. The following table summarizes the key features based on available information.

FeatureUNODC ICELGC AXIO TOXRCPAQAP Chemical PathologyAustox Forensic Toxicology
Primary Focus Global forensic drug testing, structure elucidation of NPS[1][2]Clinical and forensic toxicology[6][7]Clinical chemical pathology[11][12]Forensic and clinical toxicology[15][16]
Sample Types Seized materials, urine[3][4]Blood, serum, urine[6][8]Serum, plasma, other body fluids[11]Blood, urine[15][16]
NPS Inclusion Yes, frequently includes novel and challenging NPS[1][2]Yes, includes NPS and synthetic cannabinoids[8]May include relevant toxicology analytes[12]Yes, includes substances relevant to forensic cases[15]
Data Reporting Qualitative identification, summary of analytical techniques used[1][2]Quantitative and qualitative data, z-scores, performance summaries[8]Quantitative results, comparison with peer groups, performance summaries[11]Quantitative and qualitative results, statistical analysis of performance[15]
Frequency Biannual[3]Multiple rounds per year[6]Multiple rounds per year[13]Biannual[15]

Experimental Protocols and Methodologies

The specific experimental protocols for a proficiency test are provided to participating laboratories along with the test samples. These protocols typically outline the requirements for sample handling, storage, and the deadline for the submission of results. While the detailed step-by-step analytical procedures are left to the discretion of the individual laboratory to reflect their routine methods, the PT provider will specify the scope of the analysis (e.g., identification and/or quantification of specific substances).

A general workflow for a laboratory participating in an NPS proficiency test is as follows:

Proficiency Testing Workflow cluster_provider PT Provider cluster_lab Participating Laboratory prep Sample Preparation (e.g., Spiked Urine/Blood) dist Sample Distribution prep->dist receipt Sample Receipt & Storage dist->receipt eval Data Evaluation & Report Generation report_out Final Report to Laboratory eval->report_out analysis Sample Analysis (e.g., GC-MS, LC-MS/MS) receipt->analysis reporting Result Reporting analysis->reporting reporting->eval Analytical_Pathway_3CEC start PT Sample Received prep Sample Preparation (e.g., Extraction, Derivatization) start->prep screen Initial Screening (e.g., Immunoassay, GC-MS) prep->screen confirm Confirmatory Analysis (e.g., LC-MS/MS, HRMS) screen->confirm Presumptive Positive data Data Analysis & Structure Elucidation confirm->data report Report Results to PT Provider data->report

References

neurochemical comparison of 3-Fluoroethcathinone (3-FEC) and mephedrone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Monoamine Transporter Interactions and Neurotransmitter Release Dynamics for Researchers and Drug Development Professionals

In the rapidly evolving landscape of psychoactive substance research, a detailed understanding of the neurochemical mechanisms of novel compounds is paramount. This guide provides a comparative analysis of 3-Fluoroethcathinone (3-FEC) and the well-characterized synthetic cathinone, mephedrone (B570743) (4-methylmethcathinone). Both substances are central nervous system stimulants that primarily exert their effects by modulating dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) neurotransmitter systems.[1] This comparison, supported by available experimental data, aims to elucidate their distinct neurochemical profiles, which is crucial for predicting their pharmacological effects, abuse potential, and neurotoxicity.

At a Glance: Key Neurochemical Distinctions

Both 3-FEC and mephedrone are understood to act as monoamine transporter substrates. This means they are transported into presynaptic neurons and trigger the reverse transport, or efflux, of neurotransmitters from the neuron into the synapse.[1] This mechanism results in a rapid elevation of extracellular dopamine, serotonin, and norepinephrine levels.

Quantitative Neurochemical Data

The following tables summarize the available in vitro data for 3-FEC and mephedrone, focusing on their interaction with the dopamine, serotonin, and norepinephrine transporters. It is important to exercise caution when making direct comparisons due to potential variations in experimental conditions across different studies.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀ values in µM)

CompoundDAT IC₅₀ (µM)SERT IC₅₀ (µM)NET IC₅₀ (µM)Reference
3-Fluoroethcathinone (3-FEC) Data Not AvailableData Not AvailableData Not Available[3]
Mephedrone 5.919.31.9[3]

Lower IC₅₀ values indicate greater potency in inhibiting transporter uptake.

Table 2: Monoamine Release (EC₅₀ values in nM)

CompoundDA Release EC₅₀ (nM)5-HT Release EC₅₀ (nM)NE Release EC₅₀ (nM)Reference
3-Fluoroethcathinone (3-FEC) 49.9 (relative to methcathinone)1460Data Not Available[3]
Mephedrone 49.1 - 51118.3 - 12258 - 62.7[3]

Lower EC₅₀ values indicate greater potency in inducing neurotransmitter release.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide. Specific parameters may vary between individual studies.

Monoamine Transporter Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter.

Principle: The assay measures the ability of an unlabeled test compound (e.g., 3-FEC or mephedrone) to compete with a radiolabeled ligand for binding to the target transporter.

Detailed Methodology:

  • Membrane Preparation:

    • Cell lines (e.g., HEK-293) stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Incubation:

    • The prepared cell membranes are incubated in assay tubes with:

      • A specific radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).

      • Varying concentrations of the unlabeled test compound.

      • A high concentration of a known inhibitor (e.g., cocaine for DAT) to determine non-specific binding.

    • The incubation is typically carried out for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).

  • Filtration:

    • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove any unbound radioactivity.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

    • The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay (Synaptosome Superfusion)

This assay quantifies the ability of a compound to induce the release of monoamines from presynaptic nerve terminals.

Principle: Synaptosomes, which are isolated nerve terminals, are preloaded with a radiolabeled neurotransmitter. The ability of the test compound to evoke the release of this radiolabeled neurotransmitter is then measured.

Detailed Methodology:

  • Synaptosome Preparation:

    • Specific brain regions rich in the desired monoamine (e.g., striatum for dopamine) are dissected from rodent brains.

    • The tissue is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Preloading with Radiolabeled Neurotransmitter:

    • The prepared synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the nerve terminals.

  • Superfusion:

    • The preloaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer at a constant flow rate.

    • Fractions of the superfusate are collected at regular intervals to establish a baseline of spontaneous neurotransmitter release.

  • Compound Administration and Release Measurement:

    • After establishing a stable baseline, the superfusion buffer is switched to one containing varying concentrations of the test compound (3-FEC or mephedrone).

    • The collection of superfusate fractions continues during and after the administration of the test compound.

  • Quantification and Data Analysis:

    • The amount of radioactivity in each collected fraction is determined by scintillation counting.

    • The release of the radiolabeled neurotransmitter is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.

    • The concentration of the test compound that produces a half-maximal release (EC₅₀) is calculated using non-linear regression analysis of the dose-response curve.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

General Mechanism of Monoamine Transporter Substrates cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicle (Neurotransmitter Storage) Cytosolic_NT Cytosolic Neurotransmitter Vesicle->Cytosolic_NT Basal Leak Transporter Monoamine Transporter (DAT, SERT, NET) Cytosolic_NT->Transporter Transporter->Cytosolic_NT Normal Reuptake Extracellular_NT Extracellular Neurotransmitter Transporter->Extracellular_NT Reverse Transport (Efflux) Substrate Substrate (3-FEC or Mephedrone) Substrate->Transporter Binds to Transporter

Caption: Mechanism of monoamine transporter substrates like 3-FEC and mephedrone.

Comparative Neurotransmitter Release Profile Compound Compound 3-FEC Mephedrone DA_Release Dopamine Release (EC₅₀ nM) ~49.9 49.1 - 51 Compound->DA_Release Potent HT_Release Serotonin Release (EC₅₀ nM) 1460 118.3 - 122 Compound->HT_Release Variable Potency NE_Release Norepinephrine Release (EC₅₀ nM) Data Not Available 58 - 62.7 Compound->NE_Release

Caption: Comparison of 3-FEC and mephedrone's potency to release monoamines.

References

Safety Operating Guide

Proper Disposal of 3-Chlorocathinone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 3-Chlorocathinone hydrochloride (3-CMC HCl) must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated cathinone (B1664624) and a controlled substance in many jurisdictions, 3-CMC HCl requires a specialized waste management approach that differs significantly from standard chemical disposal. Improper disposal can lead to environmental contamination and legal repercussions.

This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, consolidating best practices from safety data sheets, environmental health and safety guidelines, and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to strictly follow all institutional and local regulations governing hazardous and controlled substance waste management.

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound is managed as a controlled, halogenated hazardous waste. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility, often coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Segregation: It is critical to segregate waste containing this compound from all other waste streams.

    • Do not mix with non-halogenated organic solvents.

    • Do not mix with acids, bases, or other reactive chemicals.

    • Keep solids and liquids in separate, designated waste containers.

  • Waste Categorization: Determine the category of the 3-CMC HCl waste.

    • Unused or Expired Product: Pure, unadulterated 3-CMC HCl that is no longer needed.

    • Grossly Contaminated Materials: Items heavily contaminated with 3-CMC HCl, such as significant spills absorbed with inert material.

    • Sharps and Minimally Contaminated Labware: Syringes, needles, and empty vials with non-recoverable trace amounts. Residual amounts of non-recoverable waste may remain in used containers; these can often be discarded in a biohazard sharps container after the container balance is zeroed out on the usage log[1].

    • Aqueous Solutions: Solutions containing 3-CMC HCl. Note that this substance is considered slightly hazardous to water and must not be disposed of down the drain[2].

  • Containerization and Labeling:

    • Use only approved, chemically compatible hazardous waste containers.

    • The container must be accurately and clearly labeled with its contents. The label should include:

      • The full chemical name: "this compound"

      • The appropriate hazard pictograms (e.g., Harmful/Irritant).

      • The words "Hazardous Waste."

      • An accumulation start date.

    • For controlled substances, additional labeling may be required, such as "To Be Disposed," "Do Not Use," or "Expired"[1].

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area.

    • If 3-CMC HCl is a DEA-scheduled substance at your institution, the waste must be stored in a securely locked and substantially constructed cabinet or safe, segregated from the active inventory[1].

  • Documentation:

    • Maintain meticulous records of the disposal of controlled substances, as required by the DEA and institutional policies.

    • For recoverable quantities of expired or unwanted controlled substances, a transfer of the material to a reverse distributor is necessary[3][4]. This process requires specific paperwork, such as a DEA Form 222 for Schedule I and II substances, to be completed upon pickup[1][3].

    • All disposal records must be kept for a minimum of two to five years, depending on regulations[3][4].

  • Disposal Request and Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its chemical composition and quantity.

    • Do not attempt to transport the waste off-site yourself.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Record Retention Minimum of 2-5 years for controlled substance disposal records.[3][4]
Disposal Method Transfer to a licensed reverse distributor for destruction.[1][3][4]
Aqueous Disposal Prohibited for undiluted product or large quantities in sewers or groundwater.[2]

Experimental Protocols

The primary "experimental protocol" for disposal involves high-temperature incineration by a licensed hazardous waste facility. This process is designed to achieve the complete destruction of halogenated organic compounds. The combustion of chlorinated hydrocarbons is a well-established method for managing such hazardous wastes, ensuring their conversion to less harmful substances like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the emissions[5][6][7][8].

Mandatory Visualization

G Logical Workflow for the Disposal of this compound start Start: 3-CMC HCl Waste Generated consult_sds Consult SDS and Institutional Policies start->consult_sds ppe Don Appropriate PPE consult_sds->ppe segregate Segregate Halogenated Waste ppe->segregate categorize Categorize Waste (Unused, Contaminated, Sharps) segregate->categorize containerize Select & Label Approved Hazardous Waste Container categorize->containerize storage Store Securely in Satellite Accumulation Area containerize->storage document Complete Disposal Logs (DEA Forms if applicable) storage->document contact_ehs Contact EHS for Pickup document->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End: Compliant Disposal (Incineration via Reverse Distributor) pickup->end

Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Chlorocathinone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chlorocathinone hydrochloride (3-CMC). Adherence to these protocols is essential to minimize exposure and ensure a safe laboratory environment. The information compiled is based on safety data sheets and guidelines for handling potent psychoactive compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a psychoactive substance with potential health risks. One safety data sheet (SDS) for the substance indicates it causes serious eye irritation.[1] An SDS for a certified reference material (CRM) solution of 3-CMC classifies it as highly flammable and toxic if swallowed, in contact with skin, or inhaled, and notes that it causes damage to the central nervous system and visual organs.[2] Therefore, a comprehensive personal protective equipment ensemble is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[3]Provides a robust barrier against dermal absorption.[3] Double-gloving minimizes risk if the outer glove is breached.[3] Powder-free gloves prevent aerosolization of particles.[3]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[3] A chemical-resistant coat is also an option.Protects the body and personal clothing from contamination.[3] The design ensures maximum coverage.[3]
Eye & Face Protection Safety goggles or a full-face shield should be worn.[1][3]Protects the eyes and face from splashes or airborne particles of the compound.[3]
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[3] A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations.[3]Prevents inhalation of the compound.
Shoe Covers Disposable shoe covers.[3]Prevents tracking of contamination out of the laboratory.[3]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure.

1. Preparation and Engineering Controls:

  • All work with this compound should be carried out in a designated area, such as a chemical fume hood, to prevent inhalation of dust or fumes.

  • Ensure the fume hood has sufficient airflow and is functioning correctly.

  • Handle the substance in a manner that minimizes the formation of dust and aerosols.

  • Keep the compound away from sources of ignition and take precautionary measures against static discharge.[1]

2. Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.[3]

  • Respiratory Protection: Don the appropriate respirator.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.[3] Then, don the second pair of gloves.

3. Handling the Compound:

  • Once PPE is donned, proceed with the experimental work within the fume hood.

  • Avoid prolonged or repeated exposure.[1]

4. Doffing PPE: The removal of PPE must be done carefully to prevent cross-contamination.

  • Outer Gloves: Remove and discard the outer pair of gloves.

  • Gown: Remove the gown, turning it inside out as it is removed.

  • Inner Gloves: Remove and discard the inner pair of gloves.

  • Eye and Face Protection: Remove the face shield or goggles.

  • Respiratory Protection: Remove the respirator.

  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Plan: Spills and Exposure

Immediate and appropriate action is necessary in the event of an accidental spill or exposure.

1. Chemical Spill Response:

  • Minor Spill:

    • Evacuate personnel to a safe area.[4]

    • Ensure adequate ventilation.[4]

    • Wear appropriate PPE, including respiratory protection.[4]

    • Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2]

    • Collect the absorbed material and place it in a designated, labeled, and sealed hazardous waste container for disposal.[2][3]

  • Major Spill:

    • Immediately evacuate the area and alert others.[5]

    • Contact your institution's environmental health and safety department or emergency response team.[5]

Caption: Workflow for handling a chemical spill.

2. Personnel Exposure Procedures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove all contaminated clothing.[2][7] Wash the affected skin area with soap and plenty of water.[4][7] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the exposed individual to fresh air at once.[4][7] If breathing has stopped or is irregular, provide artificial respiration.[2][7] Seek immediate medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][8]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • PPE and Consumables: Immediately after doffing, place all used disposable PPE (gloves, gown, shoe covers, respirator) and any other contaminated lab supplies into a designated, clearly labeled, and sealed hazardous waste container.[3]

  • Chemical Waste: Dispose of unused or contaminated this compound in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[8] Do not dispose of it down the drain or in the regular trash.

Risk-Based PPE Selection

The level of PPE should be determined by a risk assessment of the specific procedure being performed.

PPE_Selection_Logic Start Start: Assess Procedure Risk Risk High Risk of Aerosolization? (e.g., handling powder, sonicating) Start->Risk LowRisk Low Risk (e.g., handling dilute solutions) Risk->LowRisk No FullPPE Full PPE: - Enhanced PPE - Respirator (N100/PAPR) Risk->FullPPE Yes BasePPE Standard PPE: - Double Nitrile Gloves - Back-closing Gown - Safety Goggles LowRisk->BasePPE No Splash Potential EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield LowRisk->EnhancedPPE Splash Potential

Caption: Decision-making for PPE selection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorocathinone hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chlorocathinone hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.